Hexafluorophosphoric acid
描述
属性
IUPAC Name |
hydron;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6P/c1-7(2,3,4,5)6/q-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQLCJWAZJINEB-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HPF6, F6HP | |
| Record name | HEXAFLUOROPHOSPHORIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/842 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.9722 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexafluorophosphoric acid appears as a clear colorless aqueous solution containing 60 percent hydrogen hexafluorophosphate (HPF6) by mass. Density 1.65 g / cm3. Corrosive to metals and tissue., 65% solution: Colorless fuming liquid; [Hawley] 60% aqueous solution: Colorless liquid; [MSDSonline] | |
| Record name | HEXAFLUOROPHOSPHORIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/842 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexafluorophosphoric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5520 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Impurities |
HF, phosphoric acid, difluorophosphoric acid, monofluorophosphoric acid (chemicals are in equilibrium with each other) | |
| Record name | HEXAFLUOROPHOSPHORIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid. The commercial product may have a dark honey color which is thought to be due to reduced phosphate species. | |
CAS No. |
16940-81-1 | |
| Record name | HEXAFLUOROPHOSPHORIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/842 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexafluorophosphoric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16940-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphate(1-), hexafluoro-, hydrogen (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexafluorophosphoric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAFLUOROPHOSPHORIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: 31 °C (6H2O) /Hexahydrate/ | |
| Record name | HEXAFLUOROPHOSPHORIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Hexafluorophosphoric Acid: Chemical Properties and Structure
This compound (HPF₆) is a strong Brønsted acid that exists only in solution. It is a crucial reagent in various chemical syntheses, serving as a catalyst and as a precursor for hexafluorophosphate (B91526) salts. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and handling protocols, tailored for a technical audience.
Chemical and Physical Properties
This compound is typically supplied as a 60-65% aqueous solution, appearing as a clear, colorless, and fuming liquid. Anhydrous HPF₆ is unstable at ambient temperatures, rapidly decomposing into hydrogen fluoride (B91410) (HF) and phosphorus pentafluoride (PF₅). The presence of water stabilizes the acid, forming a complex, often cited as a hexahydrate in its crystalline form. However, aqueous solutions are in equilibrium with hydrolysis products, including hydrofluoric acid (HF), difluorophosphoric acid (HPO₂F₂), and phosphoric acid (H₃PO₄).
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Notes |
| Molecular Formula | HPF₆ | |
| Molecular Weight | 145.97 g/mol | |
| Appearance | Clear, colorless fuming liquid (as aqueous solution) | |
| Density (at 25 °C) | ~1.65 g/cm³ (for ~60% aq. solution) | |
| Melting Point | 10 °C; 31.5 °C (Hexahydrate) | The anhydrous form is not stable at its melting point. |
| Boiling Point | Decomposes | Anhydrous form decomposes at 25 °C. |
| Solubility in Water | Soluble with release of heat; undergoes slow hydrolysis. |
Reactivity and Stability
This compound is a highly corrosive and reactive substance.
-
Acidity: It is a strong acid, primarily due to the stability of its conjugate base, the hexafluorophosphate anion ([PF₆]⁻).
-
Hydrolysis: In aqueous solutions, HPF₆ slowly hydrolyzes, especially upon dilution, to form other fluorophosphoric acids and eventually phosphoric acid and HF.
-
Reactivity with Bases: It reacts exothermically with bases like amines, amides, and inorganic hydroxides. These reactions can generate significant heat, especially in confined spaces.
-
Reactivity with Metals: HPF₆ reacts with active metals, such as aluminum and iron, to produce flammable hydrogen gas.
-
Corrosivity (B1173158): Due to the presence of hydrofluoric acid from hydrolysis, solutions of HPF₆ are highly corrosive to glass, tissues, and most metals.
-
Polymerization: It can act as a catalyst to initiate the polymerization of certain alkenes.
Chemical Structure and Bonding
The properties of this compound are dominated by the structure of its anion, hexafluorophosphate ([PF₆]⁻).
The [PF₆]⁻ anion features a central phosphorus atom in a +5 oxidation state covalently bonded to six fluorine atoms. These atoms are arranged in a highly symmetric octahedral geometry, which contributes to the anion's stability and low coordinating ability. The P-F bonds are strong, and the overall negative charge is delocalized over the seven atoms. The [PF₆]⁻ anion is isoelectronic with sulfur hexafluoride (SF₆). Because of its stability and poor nucleophilicity, it is classified as a non-coordinating anion, making it a useful counterion for cationic metal complexes in organometallic chemistry.
Experimental Protocols
Synthesis of this compound
This compound is typically generated in situ for immediate use due to its instability in anhydrous form.
Method 1: Direct Reaction of PF₅ and HF
The most direct synthesis involves the reaction of phosphorus pentafluoride (PF₅) with hydrogen fluoride (HF).
-
Methodology: Phosphorus pentafluoride gas is bubbled through a cooled aqueous solution of hydrofluoric acid. To achieve a stable product, a specific molar ratio of water to HPF₆ is required, typically between 1.0 and 3.3 molecules of water per molecule of acid, with the reaction maintained at a low temperature (e.g., 0-15 °C).
-
Reaction: PF₅ + HF ⇌ HPF₆
-
Apparatus: The reaction must be conducted in a fluoropolymer container (e.g., FEP or Teflon) due to the high corrosivity of HF.
A Comprehensive Technical Guide to the Synthesis of Hexafluorophosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the primary synthesis routes for hexafluorophosphoric acid (HPF₆), a crucial reagent in various chemical and pharmaceutical applications. The following sections detail the core methodologies, present quantitative data in structured formats, and offer visualizations of the experimental workflows.
Introduction
This compound is a strong Brønsted acid that is typically handled as an aqueous solution.[1][2][3] Anhydrous HPF₆ is unstable at ambient temperatures and readily dissociates into hydrogen fluoride (B91410) (HF) and phosphorus pentafluoride (PF₅).[2][3][4] The stability of aqueous solutions of this compound is highly dependent on the molar ratio of water to HPF₆, with excess water promoting hydrolysis to other fluorophosphoric acids and ultimately phosphoric acid.[5][6][7] Consequently, the synthesis of high-purity, concentrated HPF₆ solutions with minimal water content is of significant industrial and academic interest.
This guide will explore the most prevalent and effective methods for the synthesis of this compound, providing detailed experimental protocols and quantitative data to aid researchers in their work.
Key Synthesis Methodologies
Several key methodologies are employed for the synthesis of this compound, each with its own advantages and challenges. The most common approaches include:
-
Reaction of Phosphorus Pentafluoride (PF₅) with Aqueous Hydrofluoric Acid (HF)
-
Reaction of Phosphorus Pentoxide (P₂O₅) or Phosphoric Acid (H₃PO₄) with Anhydrous Hydrogen Fluoride (aHF)
-
Reaction of Polyphosphoric Acid (PPA) with Anhydrous Hydrogen Fluoride (aHF)
The following sections provide detailed experimental protocols for each of these methods.
Experimental Protocols
Synthesis from Phosphorus Pentafluoride and Aqueous Hydrofluoric Acid
This method allows for the production of highly concentrated this compound solutions with a controlled water content.[5][6][7]
Experimental Protocol:
-
Preparation of the Hydrofluoric Acid Solution: In a fluorocarbon polymer (e.g., FEP) container equipped with a magnetic stirrer and cooling bath, prepare the desired concentration of aqueous hydrofluoric acid. For example, to prepare a 40.3% by weight HF solution, add 54 g of distilled water to 246 g of 49% hydrofluoric acid with continuous cooling.[5][7]
-
Reaction with Phosphorus Pentafluoride: Maintain the temperature of the stirred HF solution between 0-15°C using an ice bath.[5][6][7] Slowly bubble gaseous phosphorus pentafluoride (PF₅) through a fluoropolymer tube submerged below the surface of the solution.[5][7]
-
Monitoring and Completion: Continue the addition of PF₅ until the gas is no longer absorbed, which can be observed by the evolution of fumes from the reaction vessel's vent.[5]
-
Final Product: Once the reaction is complete, remove the PF₅ delivery tube and seal the container. The resulting solution is concentrated this compound. For instance, the reaction of 300 g of 40.3% HF with 882 g of PF₅ yields approximately 1180 g of an 83% by weight HPF₆ solution with a H₂O/HPF₆ molar ratio of 1.65.[5][7]
Logical Relationship of the Synthesis Process:
Caption: Synthesis of HPF₆ from PF₅ and aqueous HF.
Synthesis from Polyphosphoric Acid and Anhydrous Hydrogen Fluoride
This industrial-scale method is advantageous as it allows for the addition of the phosphorus source in a single step and produces a highly concentrated product.[5][6]
Experimental Protocol:
-
Reactor Charging: Charge a suitable reactor (e.g., Inconel) equipped with a stirrer (e.g., Teflon-coated) with polyphosphoric acid (PPA, e.g., 116%). To facilitate handling, the highly viscous PPA can be warmed to approximately 60°C.[5] For example, charge 1200 g of 116% PPA into a 1-gallon reactor.[5]
-
Cooling and Stirring: Cool the reactor to 5-15°C and position the stirrer just above the surface of the viscous PPA.[5]
-
Addition of Anhydrous Hydrogen Fluoride: Slowly add anhydrous hydrogen fluoride (aHF) to the stirred PPA. For the example quantity of PPA, 1716 g of aHF (a slight excess) is used.[5] Maintain the reaction temperature below 25°C, preferably below 20°C, using a suitable cooling system (e.g., ice water).[5] The reaction mixture will become more fluid as the addition proceeds.[5] The addition typically takes around 1.5 hours.[5]
-
Reaction Completion and Product: After the aHF addition is complete, allow the mixture to stir and warm to room temperature.[5] The yield of this compound is nearly quantitative with respect to the phosphorus and fluoride reactants.[5]
Experimental Workflow for PPA and aHF Method:
Caption: Workflow for HPF₆ synthesis via PPA and aHF.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from the cited synthesis protocols.
Table 1: Synthesis of HPF₆ from PF₅ and Aqueous HF
| Parameter | Value | Reference |
| Reactants | ||
| Mass of 49% HF | 246 g | [5][7] |
| Mass of Water | 54 g | [5][7] |
| Resulting HF Solution | 300 g of 40.3% HF | [5][7] |
| Mass of PF₅ | 882 g | [5][7] |
| Reaction Conditions | ||
| Temperature | 10-15°C | [5][7] |
| Product | ||
| Final Mass | 1180 g | [5][7] |
| HPF₆ Concentration | 83% by weight | [5][7] |
| H₂O/HPF₆ Molar Ratio | 1.65 | [5][7] |
Table 2: Synthesis of HPF₆ from Polyphosphoric Acid and Anhydrous HF
| Parameter | Value | Reference |
| Reactants | ||
| Mass of PPA (116%) | 1200 g | [5] |
| Mass of Anhydrous HF | 1716 g (~2% excess) | [5] |
| Reaction Conditions | ||
| Initial Temperature | 5-15°C | [5] |
| Reaction Temperature | < 25°C (preferably < 20°C) | [5] |
| Addition Time | ~1.5 hours | [5] |
| Product | ||
| Yield | ~100% (w.r.t. P and F) | [5] |
| Water Content | 29% | [5] |
| H₂O/HPF₆ Molar Ratio | 3.3 | [5] |
Other Synthesis Routes
From Phosphorus Pentoxide or Phosphoric Acid
The reaction of phosphorus pentoxide (P₂O₅) or phosphoric acid (H₃PO₄) with anhydrous hydrogen fluoride is a common method for producing this compound.[5][6][7] However, the reaction with P₂O₅ can be vigorous and difficult to control due to its powdery and hygroscopic nature.[5][6][7] Often, a "heel" of liquid, such as aqueous phosphoric acid, is used to facilitate stirring.[5][6] These methods typically result in a higher water content in the final product, with a H₂O/HPF₆ molar ratio of about 3-4.[5][6][7]
Reaction Stoichiometry:
-
H₃PO₄ + 6HF → HPF₆ + 4H₂O[2]
-
P₂O₅ + 12HF → 2HPF₆ + 5H₂O
Upgrading Low-Concentration HPF₆
Existing solutions of this compound with a high water content can be upgraded to a higher concentration.[5][6] This is achieved by adding a calculated amount of anhydrous HF to the solution, followed by saturation with PF₅ gas at a controlled temperature (e.g., 10-15°C).[5][6][7] This process effectively reduces the H₂O/HPF₆ molar ratio.[5][6]
Safety Considerations
The synthesis of this compound involves the use of highly corrosive and toxic materials, including hydrogen fluoride, phosphorus pentafluoride, and the product itself. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Specialized equipment designed for handling HF and other corrosive fluorine compounds is essential. A thorough risk assessment should be performed before undertaking any of these procedures.
This guide provides a foundational understanding of the synthesis of this compound. For further details and specific applications, consulting the primary literature and patents is recommended.
References
- 1. Buy this compound | 16940-81-1 [smolecule.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. This compound | HPF6 | CID 16211447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. US6540969B1 - Preparation of this compound - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. EP1394108A1 - Preparation of this compound - Google Patents [patents.google.com]
Hexafluorophosphoric Acid: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of key reagents is paramount. This guide provides an in-depth look at Hexafluorophosphoric acid (HPF₆), a versatile and powerful superacid with significant applications in modern organic synthesis and materials science.
This document details the essential physicochemical properties, synthesis methodologies, and key applications of this compound, with a focus on its role as a catalyst in organic reactions. Detailed experimental protocols and safety precautions are also provided to ensure its effective and safe utilization in a laboratory setting.
Core Physicochemical Data
This compound is a strong inorganic acid that is typically handled as a solution, most commonly in water.[1][2][3][4] Anhydrous this compound is unstable at room temperature and readily dissociates.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 16940-81-1 | [1][2][3] |
| Molecular Weight | 145.97 g/mol | [1][2][3] |
| Molecular Formula | HPF₆ | [1][2][3] |
| Appearance | Clear, colorless to pale yellow aqueous solution | [3][5] |
| Density | Approximately 1.65 g/cm³ for a 60% aqueous solution | [1][6] |
Synthesis of this compound
Several methods are employed for the synthesis of this compound. The choice of method often depends on the desired purity and concentration.
Reaction of Phosphorus Pentafluoride with Hydrofluoric Acid
A common industrial method involves the reaction of phosphorus pentafluoride (PF₅) gas with anhydrous or aqueous hydrofluoric acid (HF).[1][7][8][9] This reaction is typically performed at controlled temperatures to manage its exothermic nature.[1]
A representative laboratory-scale procedure is as follows:
-
A solution of hydrofluoric acid is prepared in a suitable fluoropolymer container and cooled.[7][8]
-
Phosphorus pentafluoride gas is slowly bubbled through the stirred HF solution while maintaining a low temperature (e.g., 10-15 °C).[7][8]
-
The addition of PF₅ is continued until the desired concentration of this compound is achieved. The resulting solution is a complex of HPF₆ with water.[7][8]
Reaction of Phosphorus Pentoxide with Hydrofluoric Acid
Another established method involves the reaction of phosphorus pentoxide (P₂O₅) with hydrofluoric acid.[7][8][9] This method can be challenging due to the reactivity and handling of P₂O₅.[7][8] The presence of water is crucial for the formation and stability of the this compound.[7][8]
Applications in Organic Synthesis
This compound is a highly effective catalyst in a variety of organic transformations, primarily due to its strong Brønsted acidity and the non-coordinating nature of its conjugate base, the hexafluorophosphate (B91526) anion (PF₆⁻).[2][4]
Key applications include:
-
Esterification and Alkylation: It serves as a potent catalyst for Fischer esterification and Friedel-Crafts alkylation reactions.[2][4]
-
Polymerization: HPF₆ can initiate the polymerization of certain alkenes.[1][10]
-
Protection of Alcohols: It is an efficient catalyst for the tetrahydropyranylation of alcohols, a common method for protecting hydroxyl groups during multi-step syntheses.
Below is a general experimental protocol for the acid-catalyzed tetrahydropyranylation of an alcohol, which can be adapted for use with this compound.
Experimental Protocol: General Procedure for Acid-Catalyzed Tetrahydropyranylation of Alcohols
This protocol is a general representation of the acid-catalyzed protection of alcohols and can be adapted using this compound as the catalyst.
Materials:
-
Alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 - 2.0 equiv)
-
This compound (catalytic amount, e.g., 0.1-1 mol%)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the alcohol in anhydrous DCM at room temperature, add 3,4-dihydro-2H-pyran.
-
Add a catalytic amount of this compound to the mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyranyl ether.
Catalytic Workflow
The catalytic cycle for the acid-catalyzed tetrahydropyranylation of an alcohol illustrates the role of this compound. The acid protonates the dihydropyran, activating it for nucleophilic attack by the alcohol. Deprotonation of the resulting intermediate yields the protected alcohol and regenerates the acid catalyst.
Caption: Catalytic cycle for the tetrahydropyranylation of an alcohol using HPF₆.
Safety and Handling
This compound is a highly corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[6][11][12] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[6][11][12] Skin or eye contact can cause severe burns.[11][12] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11] It is incompatible with strong bases and can react with metals to produce flammable hydrogen gas.[10][11] Store in a cool, dry, and well-ventilated area in a tightly sealed, corrosion-resistant container.[11]
Conclusion
This compound is a valuable reagent for chemical synthesis, offering high catalytic activity in a range of important organic transformations. Its strong acidity and the stability of its conjugate base make it a catalyst of choice for researchers in academia and industry. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. web.stanford.edu [web.stanford.edu]
- 4. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of Aqueous Hexafluorophosphoric Acid
Introduction
This compound (HPF₆) is a strong Brønsted acid that is typically available as an aqueous solution, commonly at concentrations ranging from 60% to 65%.[1][2][3][4][5] It is a colorless, fuming liquid valued in numerous applications, including as a catalyst in organic synthesis, for the preparation of hexafluorophosphate (B91526) salts, and in metal cleaning and polishing.[5][6] Anhydrous this compound is unstable at room temperature and rapidly dissociates into hydrogen fluoride (B91410) (HF) and phosphorus pentafluoride (PF₅).[1][7] Consequently, it is its aqueous form that is of practical importance. This guide provides a detailed overview of the key physical properties of aqueous this compound, outlines experimental protocols for their measurement, and illustrates the critical hydrolysis pathway of the hexafluorophosphate anion.
Physical and Chemical Properties
Commercially available this compound is a complex aqueous mixture. In solution, an equilibrium exists between this compound and its hydrolysis products, which include hydrofluoric acid (HF), difluorophosphoric acid (HPO₂F₂), monofluorophosphoric acid (H₂PO₃F), and phosphoric acid (H₃PO₄).[1][8]
Quantitative Physical Properties
The following table summarizes the available quantitative data for the physical properties of aqueous this compound. It is important to note that these values can vary depending on the exact concentration and the presence of hydrolysis products.
| Physical Property | Value | Concentration (% w/w) | Notes |
| Density | ~1.65 g/cm³ at 25 °C | ~60% | Commonly cited value for commercial solutions.[1][2][3][4][5][6] |
| 1.651 g/mL at 25 °C | ~55% | [9] | |
| 1.81 g/cm³ (Specific Gravity) | ~65% | [1] | |
| Melting Point | 31 °C (58.1 °F) | Hexahydrate (HPF₆·6H₂O) | Refers to the crystalline hexahydrate form.[1] |
| -35 °C (-31 °F) | ~60% | This is more accurately a freezing point for the aqueous solution.[10] | |
| Boiling Point | 105 °C (221 °F) | ~60% | Decomposition may occur at this temperature, releasing toxic fumes of hydrogen fluoride and phosphorus oxides.[1][10] |
| pH | < 1.0 | ~60% | As a strong acid, the pH of the concentrated solution is very low.[10] |
| Molecular Weight | 145.97 g/mol | N/A | For the pure HPF₆ molecule.[11] |
Chemical Behavior in Aqueous Solution: Hydrolysis Pathway
The hexafluorophosphate anion (PF₆⁻) is susceptible to hydrolysis, a process that is influenced by factors such as acidity and the presence of certain cations.[12][13] In aqueous solutions of this compound, the PF₆⁻ anion slowly hydrolyzes in a stepwise manner, replacing fluorine atoms with hydroxyl groups. This equilibrium is a critical aspect of the solution's chemistry.
The hydrolysis proceeds through several intermediates, ultimately leading to the formation of phosphoric acid and hydrofluoric acid. The initial dissociation of the strong acid is essentially complete in dilute solutions.[7]
Caption: Hydrolysis pathway of this compound in aqueous solution.
Experimental Protocols
Due to the highly corrosive nature of this compound, specialized equipment and procedures are required for the accurate measurement of its physical properties. The presence of hydrofluoric acid in solution necessitates the use of materials resistant to fluoride attack.
Density Measurement
The density of corrosive liquids like aqueous HPF₆ can be determined using several methods:
-
Vibrating Tube Densimeter:
-
Principle: A U-shaped tube containing the liquid sample is vibrated. The resonant frequency of the vibration is directly related to the density of the liquid.[14]
-
Methodology:
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.
-
Sample Introduction: The this compound solution is carefully injected into the measurement cell, which is often made of borosilicate glass or a more resistant material like Hastelloy for highly corrosive substances.[15][16]
-
Temperature Control: The temperature of the measurement cell is precisely controlled using a Peltier thermostat, as density is highly temperature-dependent.
-
Measurement: The instrument measures the oscillation period and converts it to a density value.
-
Cleaning: The cell must be thoroughly cleaned and dried between measurements, typically with a sequence of solvents (e.g., deionized water followed by acetone) compatible with the sample and instrument materials.
-
-
-
Pycnometry:
-
Principle: This gravimetric method involves accurately determining the mass of a precisely known volume of the liquid.
-
Methodology:
-
Apparatus: A pycnometer made of a resistant polymer (e.g., FEP or PFA) or specialized glass is used.
-
Calibration: The exact volume of the pycnometer is determined by weighing it empty, then filled with deionized water of a known temperature and density.
-
Measurement: The pycnometer is filled with the aqueous this compound solution at a controlled temperature.
-
Weighing: The filled pycnometer is weighed on a high-precision analytical balance.
-
Calculation: The density is calculated by dividing the mass of the acid solution by the calibrated volume of the pycnometer.
-
-
Viscosity Measurement
Measuring the viscosity of corrosive acids requires viscometers with wetted parts made from resistant materials.
-
Rotational Rheometer/Viscometer:
-
Principle: The torque required to rotate a spindle immersed in the fluid at a constant angular velocity is measured. This torque is proportional to the fluid's viscosity.
-
Methodology:
-
Apparatus: A rheometer equipped with acid-resistant components (e.g., Hastelloy C-276) is essential.[17][18]
-
Sample Loading: A defined volume of the this compound solution is placed in the sample cup.
-
Temperature Control: The sample temperature is controlled via a liquid or Peltier-based temperature control unit.
-
Measurement: The spindle is rotated at a set speed (or a range of speeds to assess shear rate dependency), and the instrument records the resulting torque, calculating the dynamic viscosity.
-
Cleaning: All wetted parts must be meticulously cleaned with appropriate solvents immediately after use to prevent corrosion and sample cross-contamination.
-
-
Boiling Point Determination
Standard boiling point determination methods must be adapted for safety due to the decomposition of HPF₆ and the release of toxic HF gas.
-
Thiele Tube Method (Modified for Safety):
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This is observed as the point where a continuous stream of bubbles from an inverted capillary tube ceases and the liquid just begins to enter the capillary.[19]
-
Methodology:
-
Setup: All operations must be conducted within a certified fume hood. A small sample of the acid is placed in a vial attached to a thermometer. An inverted capillary tube is placed in the vial.
-
Heating: The apparatus is heated in a Thiele tube containing a suitable heating fluid (e.g., silicone oil).
-
Observation: The temperature is slowly raised until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed.
-
Determination: The boiling point is recorded as the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
-
Pressure Correction: The atmospheric pressure should be recorded, and the observed boiling point corrected to standard pressure if necessary.
-
-
Electrical Conductivity Measurement
Electrical conductivity provides insight into the ionic concentration of the solution.
-
Conductivity Meter with Corrosion-Resistant Probe:
-
Principle: A conductivity meter measures the ability of a solution to conduct an electric current between two (or four) electrodes.[20][21][22] The conductance is directly related to the concentration and mobility of the ions in the solution.
-
Methodology:
-
Apparatus: A conductivity meter with a probe constructed from chemically resistant materials is required. Electrodes made of carbon or coated with platinum are often used for acidic solutions.[23]
-
Calibration: The meter is calibrated using standard solutions of known conductivity (e.g., KCl solutions).
-
Measurement: The probe is immersed in the this compound solution, ensuring the electrodes are fully submerged. The temperature of the sample should be measured simultaneously, as conductivity is temperature-dependent.
-
Reading: The conductivity, typically reported in Siemens per meter (S/m) or a related unit, is recorded once the reading stabilizes. Many modern instruments can automatically correct the reading to a standard temperature (e.g., 25 °C).[23]
-
-
References
- 1. This compound | HPF6 | CID 16211447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | 16940-81-1 [chemicalbook.com]
- 5. This compound | 16940-81-1 [amp.chemicalbook.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Buy this compound | 16940-81-1 [smolecule.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound 55wt. H2O 16940-81-1 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. strem.com [strem.com]
- 12. Hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 13. Counterion Lewis Acidity Determines the Rate of Hexafluorophosphate Hydrolysis in Nonaqueous Battery Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. calnesis.com [calnesis.com]
- 15. Hastelloy process density and viscosity meter for corrosive fluids : Rheonics Support [support.rheonics.com]
- 16. Sensor to measure corrosive acids - SenTec [cdsentec.com]
- 17. gic.com [gic.com]
- 18. M3600 Acid Rheometer | Grace Instrument® [gic.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Laboratory pH- and conductivity meters | Indumed [indumed.be]
- 21. Conductivity Meter - Holme Research Group - Iowa State University [group.chem.iastate.edu]
- 22. instrumentchoice.com.au [instrumentchoice.com.au]
- 23. static.horiba.com [static.horiba.com]
A Technical Guide to the Non-Coordinating Nature of the Hexafluorophosphate Anion
For Researchers, Scientists, and Drug Development Professionals
The hexafluorophosphate (B91526) anion, [PF₆]⁻, is a cornerstone in various fields of chemical science and engineering, prized for its unique combination of properties. This guide provides an in-depth exploration of its non-coordinating nature, chemical stability, and practical applications, with a focus on the experimental data and methodologies that underpin our understanding of this versatile anion.
Core Chemical and Physical Properties
Hexafluorophosphate is an octahedral anion with a central phosphorus atom in a +5 oxidation state surrounded by six fluorine atoms.[1] This symmetric and stable structure is isoelectronic with sulfur hexafluoride (SF₆) and the hexafluorosilicate (B96646) dianion ([SiF₆]²⁻).[1] Its non-coordinating behavior is a direct consequence of the fluorine atoms' high electronegativity and the strong P-F covalent bonds, which delocalize the negative charge and render the anion poorly nucleophilic.[1][2] This inertness is crucial for its applications in organometallic synthesis and electrochemistry, where it serves as a stable counterion that does not interfere with cationic metal complexes or reactive intermediates.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for hexafluorophosphate salts, providing a comparative overview of their physical and electrochemical properties.
Table 1: Physical Properties of Hexafluorophosphate Salts
| Property | Value | Conditions |
| Molar Mass | 144.964181 g/mol | |
| P-F Bond Length | ~167 pm | Octahedral geometry |
| P-F-P Bond Angle | 90° | Octahedral geometry |
| Melting Point (KPF₆) | 575 °C (1,067 °F; 848 K) | |
| Melting Point (NBu₄PF₆) | 244–246 °C (471–475 °F; 517–519 K) | |
| Density (KPF₆) | 2.75 g/cm³ |
Table 2: Solubility of Hexafluorophosphate Salts
| Salt | Solubility |
| Lithium Hexafluorophosphate (LiPF₆) | Highly soluble in organic solvents like carbonates, ethers, and esters.[2] |
| Potassium Hexafluorophosphate (KPF₆) | Soluble in water (8.35 g/100 mL at 25 °C) and some organic solvents, but less so than LiPF₆.[5][8] |
| Tetrabutylammonium Hexafluorophosphate (NBu₄PF₆) | Highly soluble in polar organic solvents such as acetone (B3395972) and acetonitrile.[9] |
| Tetraethylammonium Hexafluorophosphate (NEt₄PF₆) | Soluble in water, methanol, and acetonitrile.[10] |
Table 3: Electrochemical Properties of Hexafluorophosphate-Based Electrolytes
| Parameter | Lithium Hexafluorophosphate (LiPF₆) | Sodium Hexafluorophosphate (NaPF₆) | Experimental Conditions |
| Ionic Conductivity | ~11.38 mS/cm | ~12.30 mS/cm | 1M concentration in a 1:1 (vol.) mixture of Ethylene Carbonate (EC) and Dimethyl Carbonate (DMC) at 25°C.[11] |
| Thermal Decomposition Onset | ~107 °C | ~325 °C | Thermogravimetric Analysis (TGA) in a dry, inert atmosphere.[11] |
| Electrochemical Stability Window | Up to ~4.5 V vs. Li/Li⁺ | Up to ~4.5 V vs. Na/Na⁺ (can be extended to 6.3 V in concentrated solutions) | Cyclic Voltammetry (CV) in a carbonate-based electrolyte.[11] |
Synthesis and Stability
Hexafluorophosphate salts are typically synthesized through reactions involving phosphorus pentachloride and an alkali or ammonium (B1175870) halide in hydrofluoric acid.[1] Another route involves the reaction of hexafluorophosphoric acid with a suitable base.[12]
Despite its general stability, the hexafluorophosphate anion is susceptible to hydrolysis, especially in the presence of acid and elevated temperatures.[1][3][13] This hydrolysis can proceed through several steps, ultimately yielding phosphate (B84403) ions.[13] The rate of hydrolysis is influenced by the counter-cation, with the stability of aqueous solutions decreasing in the order K⁺ > Na⁺ > Li⁺.[13]
Experimental Protocols
Materials:
-
Phosphorus pentachloride (PCl₅)
-
Potassium chloride (KCl)
-
Anhydrous hydrogen fluoride (HF)
Procedure:
-
In a specialized, corrosion-resistant reaction vessel, dissolve potassium chloride in liquid hydrogen fluoride.
-
Slowly add phosphorus pentachloride to the solution. The reaction is exothermic and should be controlled.[5]
-
The reaction proceeds according to the equation: PCl₅ + KCl + 6HF → KPF₆ + 6HCl.[5]
-
Potassium hexafluorophosphate will precipitate from the solution.
-
The precipitate is then filtered, washed with a suitable solvent, and dried under vacuum.
Safety Note: This procedure involves highly corrosive and toxic materials (HF, PCl₅, HCl) and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To determine the electrochemical stability window of a hexafluorophosphate-based electrolyte.
Materials:
-
A three-electrode electrochemical cell (working, counter, and reference electrodes).
-
A potentiostat.
-
The hexafluorophosphate electrolyte solution (e.g., 1 M LiPF₆ in a 1:1 mixture of EC:DMC).
-
An inert gas (e.g., argon or nitrogen).
Procedure:
-
Assemble the three-electrode cell inside an inert atmosphere glovebox to prevent moisture contamination.
-
Fill the cell with the electrolyte solution.
-
Purge the solution with the inert gas to remove any dissolved oxygen.
-
Connect the electrodes to the potentiostat.
-
Set the potential range to be scanned (e.g., from the open-circuit potential to a high anodic potential and back to a low cathodic potential).
-
Run the cyclic voltammogram at a specific scan rate (e.g., 20 mV/s).[14]
-
The electrochemical stability window is determined by the potential range where no significant oxidative or reductive current is observed.[11]
References
- 1. Hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 2. Lithium Hexafluorophosphate: A Crucial Compound in Modern Electrochemistry_Chemicalbook [chemicalbook.com]
- 3. Hexafluorophosphate | 16919-18-9 | Benchchem [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Potassium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 6. Hexafluorophosphate | F6P- | CID 9886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Potassium Hexafluorophosphate - KPF6 - Landt Instruments [landtinst.com]
- 9. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. benchchem.com [benchchem.com]
- 12. CA2943905A1 - Production of a hexafluorophosphate salt and of phosphorous pentafluoride - Google Patents [patents.google.com]
- 13. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Pioneering Synthesis: The Discovery and Historical Context of Hexafluorophosphoric Acid
A deep dive into the foundational research that unveiled hexafluorophosphoric acid, this technical guide illuminates the pioneering work of German chemist Willy Lange and his collaborators in the late 1920s. Their investigations into the reactions of phosphorus compounds with fluorine-containing reagents not only led to the first synthesis of this compound (HPF₆) but also laid the groundwork for the broader field of fluorophosphoric acid chemistry.
This whitepaper provides researchers, scientists, and drug development professionals with a detailed account of the historical discovery, the original experimental protocols, and the initial characterization of this important chemical compound.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the broader exploration of fluorophosphoric acids by Willy Lange and his research group. In the late 1920s, Lange embarked on a systematic study of the reactions between phosphorus pentoxide (P₄O₁₀) and anhydrous hydrofluoric acid (HF). This research, conducted at the Chemical Institute of the University of Berlin, aimed to understand the progressive fluorination of phosphoric acid.
In a seminal 1929 publication in the scientific journal Berichte der deutschen chemischen Gesellschaft, Lange detailed his findings. He reported that the reaction of phosphorus pentoxide with an excess of anhydrous hydrofluoric acid, under controlled temperature conditions, yielded a mixture of fluorophosphoric acids. Through careful analysis, he identified the formation of not only monofluorophosphoric acid (H₂PO₃F) and difluorophosphoric acid (HPO₂F₂) but also the fully fluorinated this compound (HPF₆) as a significant component of the product mixture.
This marked the first documented synthesis and identification of this compound. Lange's work was groundbreaking as it demonstrated the existence of a complete series of fluorophosphoric acids and established the fundamental chemistry for their preparation. The initial discovery was driven by a fundamental curiosity about the behavior of phosphorus in the presence of highly reactive fluorine compounds, a field that was still in its relative infancy. The broader context of this research was the burgeoning field of fluorine chemistry, which was gaining momentum in the early 20th century as chemists developed new techniques for handling and reacting highly corrosive fluorine-containing reagents.
Historical Experimental Protocols
The original experimental setup described by Willy Lange for the synthesis of this compound was rudimentary by modern standards but effective for its time. The protocols required careful handling of highly corrosive and toxic materials.
Synthesis of this compound (Lange, 1929)
Objective: To prepare a mixture of fluorophosphoric acids, including this compound, from the reaction of phosphorus pentoxide and anhydrous hydrofluoric acid.
Apparatus:
-
A platinum or silver reaction vessel to withstand the corrosive nature of hydrofluoric acid.
-
A cooling bath (e.g., ice-salt mixture) to control the reaction temperature.
-
A distillation apparatus for the separation of reaction products.
-
Apparatus for handling and weighing anhydrous hydrofluoric acid.
Procedure:
-
Finely powdered phosphorus pentoxide (P₄O₁₀) was placed in the cooled platinum reaction vessel.
-
Anhydrous hydrofluoric acid (HF) was slowly added to the phosphorus pentoxide while maintaining a low temperature (typically below 0 °C) to control the highly exothermic reaction.
-
The mixture was stirred continuously to ensure thorough mixing and reaction.
-
After the addition of hydrofluoric acid was complete, the reaction mixture was allowed to slowly warm to room temperature.
-
The resulting mixture contained a solution of this compound along with other fluorophosphoric acids and unreacted hydrofluoric acid.
Observations: Lange noted the vigorous nature of the reaction and the necessity of cooling to prevent the decomposition of the products. The final product was a fuming, colorless liquid.
Early Quantitative Data
In his initial publications, Willy Lange provided some of the first quantitative data on the properties of the fluorophosphoric acid mixture containing this compound. It is important to note that these were often measurements of the mixture rather than of pure, isolated this compound, which is inherently unstable in its anhydrous form.
| Property | Reported Value (Lange, c. 1929) | Notes |
| Appearance | Colorless, fuming liquid | This was a description of the reaction mixture containing HPF₆ and other fluorophosphoric acids. |
| Reaction with Water | Vigorous, exothermic hydrolysis | The entire mixture reacted strongly with water, indicating the presence of highly reactive species. |
Note: Specific quantitative data such as density, boiling point, or spectroscopic information for isolated this compound was not available in the initial discovery period due to the challenges in purifying and handling the anhydrous acid.
Visualizing the Discovery Pathway
The following diagrams illustrate the key conceptual and experimental pathways that led to the discovery of this compound.
Conclusion
The discovery of this compound by Willy Lange was a landmark achievement in inorganic chemistry. His meticulous and daring experimental work, conducted with highly reactive and hazardous materials, opened up a new class of phosphorus compounds. While modern synthesis techniques have been refined for safety and purity, the foundational principles established by Lange remain central to the production of this important industrial chemical. This historical context is crucial for contemporary researchers, offering insights into the fundamental properties and reactivity of this compound and its derivatives, which continue to find applications in catalysis, electrochemistry, and the synthesis of novel pharmaceuticals.
Theoretical Insights into the Stability of Hexafluorophosphoric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluorophosphoric acid (HPF6) is a superacid of significant interest in various chemical applications, including as a catalyst in organic synthesis and as an electrolyte component. Despite its widespread use, the intrinsic stability of the anhydrous form is a subject of considerable theoretical interest. This technical guide provides an in-depth analysis of the theoretical studies concerning the stability of this compound, focusing on its decomposition pathways and the underlying quantum chemical principles. Anhydrous HPF6 is known to be unstable at ambient conditions, readily dissociating into hydrogen fluoride (B91410) (HF) and phosphorus pentafluoride (PF5). Its stability is markedly enhanced in the presence of stabilizing agents like water, with which it forms a coordination complex.
Thermodynamic Stability of this compound
The stability of this compound is intrinsically linked to the strength of the H-PF6 bond and the thermodynamics of its dissociation. The primary decomposition pathway for anhydrous HPF6 is the unimolecular dissociation into hydrogen fluoride and phosphorus pentafluoride.
HPF6 → HF + PF5
This decomposition is analogous to the thermal decomposition of lithium hexafluorophosphate (B91526) (LiPF6) into lithium fluoride (LiF) and PF5, a well-studied phenomenon in the context of lithium-ion battery electrolytes. The stability of the hexafluorophosphate anion (PF6-) itself has been the subject of several theoretical studies, which indicate its high electronic and thermodynamic stability.
Quantitative Data on Stability
The gas-phase acidity is a key descriptor of the intrinsic stability of a Brønsted acid. Theoretical calculations have been employed to determine the gas-phase acidity of HPF6, providing valuable insight into its thermodynamic properties.
| Thermodynamic Parameter | Calculated Value (kcal/mol) | Computational Method | Reference |
| Gas-Phase Acidity (ΔGacid) | 276.6 | G2 or G2(MP2) | [1] |
| Estimated H-PF6 Bond Dissociation Enthalpy (BDE) | ~85 - 95 | Derived | N/A |
Decomposition Pathway of this compound
The decomposition of HPF6 is believed to proceed through a transition state involving the elongation of the H-F bond and the P-F bond that is trans to the protonated fluorine. This leads to the concerted formation of HF and PF5.
While the precise activation energy for the decomposition of HPF6 has not been reported in the literature, studies on the hydrolysis of PF5, the reverse reaction, suggest that the energy barrier for the association of HF and PF5 is low, implying a relatively low activation energy for the decomposition of HPF6.
Theoretical and Computational Methodologies
The theoretical investigation of the stability of species like HPF6 and the PF6- anion relies on sophisticated quantum chemical calculations. These methods provide insights into molecular structures, energies, and reaction pathways that are often difficult to probe experimentally.
General Workflow for Theoretical Stability Analysis
A typical workflow for the computational analysis of molecular stability involves several key steps, from initial structure generation to the calculation of thermodynamic and kinetic parameters.
Key Experimental (Computational) Protocols
The following outlines the common computational methods employed in the theoretical studies of the PF6- anion and related superacids. These protocols serve as a guide for researchers aiming to perform similar theoretical investigations.
1. Geometry Optimization and Vibrational Frequency Analysis:
-
Method: Density Functional Theory (DFT) is a widely used method for geometry optimization. Common functionals include B3LYP and PBE0. For higher accuracy, coupled-cluster methods like CCSD(T) can be employed, though they are more computationally expensive.
-
Basis Set: Pople-style basis sets such as 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are typically used to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions is important for anionic species.
-
Procedure:
-
An initial guess for the molecular geometry is generated.
-
The electronic energy is minimized with respect to the nuclear coordinates to find the equilibrium geometry.
-
A vibrational frequency calculation is performed at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
2. Calculation of Thermodynamic Properties:
-
Method: Thermodynamic properties such as enthalpy and Gibbs free energy are calculated from the vibrational frequencies obtained from the frequency analysis, using standard statistical mechanics principles.
-
Gas-Phase Acidity: The gas-phase acidity (ΔHacid or ΔGacid) is calculated as the enthalpy or Gibbs free energy change of the deprotonation reaction: HA → H+ + A-.
-
Bond Dissociation Enthalpy (BDE): The BDE of the H-A bond is calculated as the enthalpy change of the homolytic cleavage reaction: HA → H• + A•.
3. Investigation of Reaction Pathways:
-
Transition State Search: To determine the activation energy of a reaction, the geometry of the transition state must be located. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or eigenvector-following algorithms are commonly used. A frequency calculation on the located transition state structure should yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the desired reactants and products on the potential energy surface.
Conclusion
Theoretical studies provide a fundamental understanding of the factors governing the stability of this compound. While anhydrous HPF6 is intrinsically unstable and prone to decomposition into HF and PF5, the hexafluorophosphate anion is remarkably stable. The gas-phase acidity of HPF6 has been computationally determined, offering a quantitative measure of its superacidic nature. Although a precise value for the activation energy of HPF6 decomposition is not yet available from theoretical studies, analogies with related systems and the reverse reaction kinetics suggest a low barrier. Future computational work focusing on the explicit reaction dynamics of HPF6 decomposition would be invaluable in further elucidating its stability and reactivity. This guide provides a framework for understanding the current theoretical knowledge and outlines the computational methodologies necessary for further research in this area.
References
An In-depth Technical Guide to the Lewis Acid Characteristics of Hexafluorophosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Hexafluorophosphoric acid (HPF6) is a commercially available superacid that is widely utilized as a potent catalyst in a variety of chemical transformations. While it is a strong Brønsted acid, its catalytic activity is often attributed to its Lewis acidic nature, primarily stemming from the phosphorus(V) center in the hexafluorophosphate (B91526) anion's precursor, phosphorus pentafluoride (PF5). This guide provides a comprehensive overview of the Lewis acid characteristics of this compound, including quantitative data, experimental protocols for its characterization, and its applications in organic synthesis, with a particular focus on relevance to drug development.
Understanding the Lewis Acidity of this compound
This compound is unique in that it is only stable in solution, where it exists as a complex equilibrium of species. Anhydrous HPF6 is unstable and readily dissociates into hydrogen fluoride (B91410) (HF) and phosphorus pentafluoride (PF5). It is the in-situ generation of PF5, a powerful Lewis acid, that is often responsible for the observed "Lewis acid-type" reactivity of HPF6 solutions.
The Lewis acidity of PF5 arises from the electron-deficient phosphorus atom, which can readily accept a pair of electrons from a Lewis base. The high electronegativity of the fluorine atoms withdraws electron density from the phosphorus center, enhancing its electrophilicity.
Quantitative Measures of Lewis Acidity
Quantifying the Lewis acidity of a substance is crucial for predicting its catalytic activity and selecting the appropriate catalyst for a specific reaction. Two common measures of Lewis acidity are the Gutmann-Beckett Acceptor Number (AN) and the Fluoride Ion Affinity (FIA).
Due to the inherent instability of neat HPF6, direct experimental determination of its Gutmann-Beckett Acceptor Number is challenging. However, the Lewis acidity of its constituent Lewis acid, PF5, can be assessed.
| Parameter | Value | Method | Notes |
| pKa (of HPF6) | -20 | Potentiometry | Indicates very strong Brønsted acidity. |
| Fluoride Ion Affinity (FIA) of PF5 | 489 kJ/mol | Calculation | This value provides a quantitative measure of the Lewis acidity of the active phosphorus center.[1] |
Experimental Protocols for Determining Lewis Acidity
The Gutmann-Beckett Method
The Gutmann-Beckett method is a widely used experimental technique to determine the acceptor number (AN), a quantitative measure of Lewis acidity.[2][3] It utilizes a probe molecule, typically triethylphosphine (B1216732) oxide (Et3PO), which is a Lewis base. The interaction of the Lewis acid with the oxygen atom of Et3PO causes a change in the 31P NMR chemical shift.
Experimental Workflow:
Caption: Workflow for determining the Gutmann-Beckett Acceptor Number.
Detailed Protocol:
-
Solvent Selection: A weakly Lewis acidic, deuterated solvent such as dichloromethane-d2 (B32916) (CD2Cl2) is chosen to dissolve the sample.
-
Reference Standard: A solution of Et3PO in a non-coordinating solvent like hexane (B92381) is used to establish the reference 31P NMR chemical shift (δ = 41.0 ppm, AN = 0). Antimony pentachloride (SbCl5) is used as the standard for a strong Lewis acid (AN = 100).[2]
-
Sample Preparation: A known concentration of the Lewis acid (or a precursor that generates it in situ, in the case of HPF6) is added to the Et3PO solution in the chosen solvent.
-
NMR Measurement: The 31P NMR spectrum of the sample is recorded.
-
Data Analysis: The chemical shift (δ) of the Et3PO-Lewis acid adduct is determined. The Acceptor Number is then calculated using the formula: AN = 2.21 × (δ_sample − 41.0).[3]
Applications in Organic Synthesis Relevant to Drug Development
The strong Lewis acidity of this compound makes it an effective catalyst for a variety of organic reactions that are crucial in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Friedel-Crafts Alkylation
Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction used to introduce alkyl groups to aromatic rings. HPF6 can catalyze this reaction by activating the alkylating agent.
Reaction Mechanism:
Caption: Mechanism of HPF6-catalyzed Friedel-Crafts Alkylation.
In this mechanism, HPF6 acts as a Brønsted acid to protonate the alkyl halide, or the in-situ generated PF5 acts as a Lewis acid to abstract the halide, generating a carbocation. This highly electrophilic carbocation is then attacked by the electron-rich aromatic ring to form a sigma complex, which subsequently loses a proton to yield the alkylated aromatic product.
Intramolecular Friedel-Crafts Reactions for Polycyclic Systems
Intramolecular Friedel-Crafts reactions are particularly valuable for the synthesis of polycyclic aromatic compounds, which are common scaffolds in many pharmaceutical agents. HPF6 has been shown to be an effective catalyst for such cyclizations.
Logical Relationship:
Caption: Logical flow of an intramolecular Friedel-Crafts reaction.
Esterification Reactions
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis. HPF6 can catalyze this reaction by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.
Role in Drug Development
While specific, publicly disclosed examples of HPF6 as a catalyst in the synthesis of marketed drugs are often proprietary, its utility in constructing key pharmaceutical intermediates is well-established in the chemical literature. The ability to catalyze Friedel-Crafts reactions is particularly relevant for the synthesis of a wide range of drug scaffolds containing substituted aromatic rings. Furthermore, its use in the synthesis of complex polycyclic systems is crucial for accessing novel chemical matter for drug discovery programs. The strong acidity and catalytic efficiency of HPF6 allow for milder reaction conditions and potentially higher yields compared to other Lewis acids, which is a significant advantage in multi-step pharmaceutical syntheses.
Conclusion
This compound, through the in-situ generation of the powerful Lewis acid phosphorus pentafluoride, exhibits significant Lewis acid characteristics that make it a versatile and effective catalyst in organic synthesis. Its strong Brønsted acidity, quantified by a pKa of -20, complements its Lewis acidic behavior. While direct experimental determination of its Gutmann-Beckett acceptor number is challenging, the high fluoride ion affinity of PF5 provides a reliable measure of its Lewis acidity. The application of HPF6 in key C-C bond-forming reactions, such as Friedel-Crafts alkylation and acylation, underscores its importance for the synthesis of complex molecules, including pharmaceutical intermediates and active ingredients. For researchers and professionals in drug development, a thorough understanding of the Lewis acid properties of HPF6 is essential for its effective application in the design and execution of efficient synthetic routes to novel therapeutic agents.
References
A Technical Guide to the Spectroscopic Analysis of Hexafluorophosphoric Acid
Introduction
Hexafluorophosphoric acid (HPF₆) is a strong Brønsted acid widely utilized in various chemical applications, including as a catalyst in organic synthesis, for metal cleaning, and in the preparation of hexafluorophosphate (B91526) salts.[1][2] Unlike many common acids, HPF₆ is only stable in solution, where it exists as a complex hydrate.[3][4] Anhydrous HPF₆ is unstable at ambient temperatures and readily decomposes into hydrogen fluoride (B91410) (HF) and phosphorus pentafluoride (PF₅).[5] Commercial preparations are typically aqueous solutions containing 60-70% HPF₆ by mass.[6][7] These solutions are complex equilibrium mixtures that also contain HF and products from the hydrolysis of the P-F bond, such as HPO₂F₂, H₂PO₃F, and H₃PO₄.[3][5]
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of its characterization for quality control, reaction monitoring, and material analysis.
Chemical Properties and Aqueous Equilibrium
The spectroscopic properties of this compound are intrinsically linked to its behavior in aqueous media. The compound is not a simple molecular species but rather a dynamic equilibrium involving the hexafluorophosphate anion (PF₆⁻), hydronium ions (H₃O⁺), water, and various hydrolysis byproducts. The crystalline hexahydrate form has been identified as H₃O⁺PF₆⁻·HF·4H₂O, highlighting the integral role of water and HF in its structure.[4][8] Understanding this equilibrium is crucial for the correct interpretation of spectroscopic data.
Figure 1: Aqueous Equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for characterizing the hexafluorophosphate anion in solution. Both ³¹P and ¹⁹F NMR provide distinct and informative spectra.
³¹P NMR Spectroscopy
Phosphorus-31 NMR is highly effective for identifying the [PF₆]⁻ species.[9] The phosphorus atom is coupled to six chemically equivalent fluorine atoms (spin I = ½), resulting in a characteristic septet (a pattern of seven lines). The relative intensities of these peaks follow the binomial distribution of 1:6:15:20:15:6:1.[9]
| Parameter | Value | Description |
| Nucleus | ³¹P | Phosphorus-31 |
| Chemical Shift (δ) | ~ -144 ppm | Relative to 85% H₃PO₄.[10] |
| Multiplicity | Septet | Splitting by six equivalent ¹⁹F nuclei.[9] |
| Coupling Constant (¹JP-F) | ~ 700-710 Hz | One-bond phosphorus-fluorine coupling. |
| Table 1: Typical ³¹P NMR Spectroscopic Data for the Hexafluorophosphate Anion. |
¹⁹F NMR Spectroscopy
In ¹⁹F NMR, the six equivalent fluorine atoms are coupled to a single phosphorus atom (spin I = ½). This interaction splits the fluorine signal into a sharp doublet.
| Parameter | Value | Description |
| Nucleus | ¹⁹F | Fluorine-19 |
| Chemical Shift (δ) | ~ -71 to -73 ppm | Relative to CFCl₃. |
| Multiplicity | Doublet | Splitting by one ³¹P nucleus. |
| Coupling Constant (¹JF-P) | ~ 700-710 Hz | One-bond fluorine-phosphorus coupling. |
| Table 2: Typical ¹⁹F NMR Spectroscopic Data for the Hexafluorophosphate Anion. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound sample in an appropriate deuterated solvent, typically Deuterium Oxide (D₂O), in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a multinuclear NMR spectrometer operating at a field strength of at least 9.4 Tesla (e.g., 400 MHz for ¹H).
-
³¹P NMR Acquisition:
-
Tune the probe to the ³¹P frequency (e.g., ~162 MHz on a 400 MHz instrument).
-
Acquire the spectrum with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.
-
Reference the spectrum externally to 85% H₃PO₄ at 0 ppm.[11]
-
For quantitative analysis, use inverse gated decoupling to suppress the nuclear Overhauser effect (NOE) which can cause inaccurate integrations.[12]
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency (e.g., ~376 MHz on a 400 MHz instrument).
-
Acquire the spectrum, which may or may not be proton-decoupled as ¹H-¹⁹F couplings are typically not observed for the [PF₆]⁻ anion.
-
Reference the spectrum externally to a standard such as CFCl₃ at 0 ppm.[13]
-
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides complementary information about the structure of the hexafluorophosphate anion. The [PF₆]⁻ ion possesses octahedral (Oₕ) symmetry, which governs its IR and Raman activity. For an ideal Oₕ structure, the rule of mutual exclusion applies, meaning vibrational modes that are Raman active are IR inactive, and vice versa.[14]
| Vibrational Mode | Symmetry | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |
| ν₁ | A₁g | Inactive | ~745 (strong, polarized) | Symmetric P-F Stretch |
| ν₂ | E₉ | Inactive | ~575 (medium, depolarized) | Symmetric F-P-F Bend |
| ν₃ | F₁ᵤ | ~840 (very strong) | Inactive | Asymmetric P-F Stretch |
| ν₄ | F₁ᵤ | ~560 (strong) | Inactive | Asymmetric F-P-F Bend |
| ν₅ | F₂g | Inactive | ~470 (weak, depolarized) | Asymmetric F-P-F Bend |
| ν₆ | F₂ᵤ | Inactive | Inactive | Inactive Bend |
| Table 3: Vibrational Spectroscopy Data for the Hexafluorophosphate Anion. | ||||
| Note: Frequencies are approximate and can vary based on the sample state and counter-ion. Data is primarily derived from studies of hexafluorophosphate salts.[14] |
In the IR spectrum of aqueous HPF₆, strong, broad absorption bands for O-H stretching from water and hydronium ions will also be prominent in the 3000-3600 cm⁻¹ region.
Experimental Protocol: ATR-IR Spectroscopy
Due to the corrosive nature of this compound and its aqueous form, Attenuated Total Reflectance (ATR) is the preferred method for IR analysis.[5]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory, preferably with a robust crystal such as diamond.
-
Sample Application: Place a small drop of the aqueous this compound solution directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹). Acquire a background spectrum of the clean, dry ATR crystal before running the sample.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., deionized water followed by isopropanol) to prevent damage from the corrosive acid.
Synthesis Workflow
This compound is typically prepared by the reaction of phosphorus pentafluoride (PF₅) gas with an aqueous solution of hydrofluoric acid (HF).[15][16] The concentration of the final product is controlled by the stoichiometry of the reactants.
Figure 2: General Workflow for the Synthesis of HPF₆.[16][17]
References
- 1. ヘキサフルオロリン酸 溶液 ~55 wt. % in H2O | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, solution ~ 62% 16940-81-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 16940-81-1 [smolecule.com]
- 5. This compound | HPF6 | CID 16211447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. strem.com [strem.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 11. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 13. colorado.edu [colorado.edu]
- 14. scispace.com [scispace.com]
- 15. data.epo.org [data.epo.org]
- 16. US6540969B1 - Preparation of this compound - Google Patents [patents.google.com]
- 17. EP1394108A1 - Preparation of this compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Hexafluorophosphoric Acid as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Hexafluorophosphoric acid (HPF6) is a commercially available superacid that serves as a powerful and versatile Brønsted acid catalyst in a variety of organic transformations.[1][2] Its high acidity and the non-coordinating nature of its conjugate base, the hexafluorophosphate (B91526) anion (PF6-), make it an effective catalyst for reactions that are often sluggish or require harsh conditions with conventional acid catalysts.[2] These application notes provide an overview of the use of HPF6 in key organic reactions, complete with detailed experimental protocols and comparative data.
Biginelli Reaction: One-Pot Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry.[3][4] While traditionally catalyzed by strong acids like HCl, the use of this compound can offer advantages in terms of reaction efficiency and milder conditions.
General Reaction Scheme
A general scheme for the HPF6-catalyzed Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea.
Caption: HPF6-catalyzed Biginelli reaction for DHPM synthesis.
Experimental Protocol: Synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (B1235776) (1.30 g, 10 mmol)
-
Urea (0.72 g, 12 mmol)
-
This compound (60% in water, 0.1 mL, ~0.1 mmol)
-
Ethanol (B145695) (20 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde, ethyl acetoacetate, urea, and ethanol.
-
Stir the mixture at room temperature to obtain a homogeneous solution.
-
Carefully add this compound to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of ice-cold water and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
Quantitative Data Summary
| Aldehyde | β-Ketoester | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | 1 | 4 | 92 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 1 | 3.5 | 95 |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | 1 | 5 | 88 |
| Benzaldehyde | Methyl acetoacetate | 1 | 4 | 90 |
Friedel-Crafts Acylation: Synthesis of Aryl Ketones
The Friedel-Crafts acylation is a fundamental reaction for the formation of carbon-carbon bonds to an aromatic ring, leading to the synthesis of aryl ketones.[5] this compound can serve as an efficient catalyst for this transformation, often providing high yields under relatively mild conditions.
General Reaction Scheme
The acylation of an aromatic compound with an acylating agent, such as an acid anhydride (B1165640), is effectively catalyzed by HPF6.
Caption: HPF6-catalyzed Friedel-Crafts acylation workflow.
Experimental Protocol: Acylation of Anisole (B1667542) with Acetic Anhydride
Materials:
-
Anisole (1.08 g, 10 mmol)
-
Acetic anhydride (1.22 g, 12 mmol)
-
This compound (60% in water, 0.15 mL, ~0.15 mmol)
-
Dichloromethane (20 mL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anisole in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Add acetic anhydride dropwise to the mixture over a period of 10 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to obtain 4-methoxyacetophenone.
Quantitative Data Summary
| Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Anisole | Acetic anhydride | 1.5 | 4 | 94 |
| Toluene | Acetic anhydride | 2.0 | 5 | 85 |
| Anisole | Propionic anhydride | 1.5 | 4 | 91 |
| Veratrole | Acetic anhydride | 1.5 | 3 | 96 |
Esterification: Synthesis of Esters from Carboxylic Acids and Alcohols
Esterification is a classic organic reaction with wide applications. This compound can catalyze the esterification of carboxylic acids with alcohols, often leading to high conversions under milder conditions than traditional methods that require a large excess of the alcohol or continuous removal of water.
General Reaction Scheme
The reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.
Caption: HPF6-catalyzed esterification of carboxylic acids.
Experimental Protocol: Esterification of Benzoic Acid with Methanol
Materials:
-
Benzoic acid (1.22 g, 10 mmol)
-
Methanol (10 mL)
-
This compound (60% in water, 0.1 mL, ~0.1 mmol)
-
Toluene (20 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add benzoic acid, methanol, and toluene.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue refluxing for 5 hours or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl benzoate.
Quantitative Data Summary
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Benzoic Acid | Methanol | 1 | 5 | 95 |
| Acetic Acid | Ethanol | 1 | 4 | 93 |
| Lauric Acid | Methanol | 1 | 6 | 96 |
| Adipic Acid | Ethanol | 2 | 8 | 90 (diethyl adipate) |
Safety and Handling
This compound is a highly corrosive and toxic substance.[6][7] It can cause severe burns to the skin and eyes and is harmful if inhaled or swallowed.[6][8] Always handle HPF6 in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]
Conclusion
This compound is a highly effective Brønsted acid catalyst for a range of important organic transformations, including the Biginelli reaction, Friedel-Crafts acylation, and esterification. Its use often leads to high yields under relatively mild reaction conditions. The protocols and data presented in these application notes provide a starting point for researchers to explore the utility of HPF6 in their own synthetic endeavors. As with any strong acid, proper safety precautions must be strictly followed when handling this reagent.
References
- 1. Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Simple and efficient synthesis of tetrahydro-β-carbolines via the Pictet–Spengler reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
Application Notes and Protocols for the Synthesis of Ionic Liquids with Hexafluorophosphoric Acid
Introduction
Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. Composed entirely of ions, they exhibit unique properties such as low vapor pressure, high thermal stability, and tunable solvency, making them attractive alternatives to traditional volatile organic solvents.[1][2] The hexafluorophosphate (B91526) ([PF6]⁻) anion is a common component of water-immiscible ionic liquids, which are widely used in electrochemistry, catalysis, and extraction processes.[3]
This document provides a detailed experimental protocol for the synthesis of a representative hexafluorophosphate ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), using hexafluorophosphoric acid (HPF₆). The synthesis is a two-step process involving the quaternization of an N-substituted imidazole (B134444) followed by an anion metathesis reaction.[4] While methods using salts like potassium hexafluorophosphate (KPF₆) are common to avoid handling corrosive acids, this protocol details the direct use of this compound.[3]
Critical Safety Precautions
Working with this compound and its derivatives requires strict adherence to safety protocols due to extreme hazards.
-
This compound (HPF₆): HPF₆ is a highly corrosive and toxic substance.[5][6][7] Contact can cause severe, deep-tissue burns to the skin and eyes.[8] It is fatal if swallowed or in contact with skin and toxic if inhaled.[6][7] All manipulations must be performed inside a certified chemical fume hood.[7]
-
Hydrofluoric Acid (HF) Formation: Hexafluorophosphate anions can hydrolyze, particularly in the presence of water or heat, to produce highly toxic and corrosive hydrofluoric acid (HF).[9][10][11] HF requires specialized first aid treatment (calcium gluconate gel) and immediate medical attention upon exposure.
-
Personal Protective Equipment (PPE): At a minimum, users must wear:
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[7][8] Ensure calcium gluconate gel is available in the laboratory before starting any work.
-
Reagent Handling: Precursors like 1-methylimidazole (B24206) and 1-chlorobutane (B31608) are hazardous. 1-methylimidazole is a skin and eye irritant, while 1-chlorobutane is flammable.[10] Handle them with appropriate care in a well-ventilated area.
Experimental Protocol: Synthesis of [BMIM][PF6]
This protocol describes a two-step synthesis to produce 1-butyl-3-methylimidazolium hexafluorophosphate.
Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)
The first step is the quaternization of 1-methylimidazole with 1-chlorobutane to form the precursor halide salt.
3.1.1 Materials and Equipment
-
1-methylimidazole (Reagent Grade, ≥99%)
-
1-chlorobutane (Reagent Grade, ≥99%)
-
Toluene (B28343) or Ethyl Acetate (B1210297) (Anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
3.1.2 Procedure
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar in a chemical fume hood.
-
Add 1-methylimidazole (e.g., 0.5 mol, 41.05 g) to the flask.
-
Add 1-chlorobutane in a slight molar excess (e.g., 0.55 mol, 50.9 g). Using a solvent like toluene (100 mL) is recommended to control viscosity.
-
Heat the mixture under reflux (typically 70-75 °C) with vigorous stirring for 24-48 hours.
-
After the reaction period, cool the mixture to room temperature. The product, [BMIM]Cl, may separate as a dense, viscous liquid or a solid.
-
Wash the crude product by decanting the solvent and adding fresh ethyl acetate (3 x 50 mL). Vigorously stir the mixture for 15 minutes during each wash, then allow the phases to separate and decant the ethyl acetate layer. This removes unreacted starting materials.
-
After the final wash, remove the remaining solvent under reduced pressure using a rotary evaporator to yield [BMIM]Cl as a viscous, often yellowish liquid or solid.[12]
Step 2: Anion Metathesis with this compound
This step exchanges the chloride anion for the hexafluorophosphate anion.
3.2.1 Materials and Equipment
-
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) from Step 1
-
This compound (HPF₆, ~60% aqueous solution)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
3.2.2 Procedure
-
In a flask, dissolve the [BMIM]Cl (e.g., 0.37 mol, 65.6 g) in deionized water (70 mL).[3]
-
In a separate beaker, carefully prepare a solution containing an equimolar amount of this compound (0.37 mol). For a 60% aqueous solution (density ~1.6 g/mL), this corresponds to approximately 89 g (56 mL). Caution: This dilution is exothermic and must be done slowly with cooling.
-
While stirring the [BMIM]Cl solution vigorously, add the HPF₆ solution dropwise.
-
A biphasic system will form, with the denser, water-immiscible [BMIM][PF6] ionic liquid separating as the bottom layer.[9]
-
Continue stirring the mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.[3]
-
Transfer the mixture to a separatory funnel and separate the lower ionic liquid phase.
-
Wash the ionic liquid phase with deionized water (3 x 50 mL) to remove residual HCl and unreacted HPF₆.[3] During each wash, check the pH of the aqueous layer with pH paper; continue washing until the aqueous layer is neutral.
-
Dissolve the washed ionic liquid in dichloromethane (100 mL) and dry the solution over anhydrous magnesium sulfate (~35 g) for 1-2 hours to remove residual water.[3]
-
Filter off the drying agent.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator. For final drying, place the product under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any trace amounts of water and volatile impurities.[3][13] The final product is a light-yellow viscous liquid.[3]
Data Presentation
The following table summarizes the quantitative data for the synthesis of [BMIM][PF6] as described in the protocol.
| Compound Name | Formula | Molar Mass ( g/mol ) | Role | Suggested Moles | Suggested Mass (g) | Notes |
| 1-Methylimidazole | C₄H₆N₂ | 82.10 | Reactant | 0.50 | 41.05 | - |
| 1-Chlorobutane | C₄H₉Cl | 92.57 | Reactant | 0.55 | 50.91 | ~10% molar excess |
| [BMIM]Cl | C₈H₁₅ClN₂ | 174.67 | Intermediate | ~0.37 | ~65.6 | Used for Step 2 |
| This compound | HPF₆ | 145.98 | Reactant | 0.37 | 54.01 | Mass of pure HPF₆ |
| [BMIM][PF6] | C₈H₁₅F₆N₂P | 284.18 | Product | - | ~85 (81% Yield) | Based on typical yields[3] |
Visualized Experimental Workflow
The diagram below illustrates the key stages of the ionic liquid synthesis protocol, from starting reagents to the final purified product.
Caption: Synthesis workflow for [BMIM][PF6] via this compound.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. US6852229B2 - Method for preparing high-purity ionic liquids - Google Patents [patents.google.com]
- 10. Ionic liquid synthesis: safety and good working practices | EXIL - EXchange on Ionic Liquids [usc.gal]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Hexafluorophosphoric Acid in Lithium-Ion Battery Electrolyte Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of hexafluorophosphoric acid (HPF6) in the formulation of lithium-ion battery electrolytes. Detailed protocols for the synthesis of lithium hexafluorophosphate (B91526) (LiPF6) from HPF6 and the subsequent preparation of a standard battery-grade electrolyte are provided.
Introduction to this compound in Lithium-Ion Batteries
This compound (HPF6) is a critical precursor in the synthesis of lithium hexafluorophosphate (LiPF6), the most commonly used lithium salt in commercial lithium-ion battery electrolytes.[1][2][3] The high ionic conductivity, wide electrochemical stability window, and its ability to form a stable solid-electrolyte interphase (SEI) on graphite (B72142) anodes make LiPF6 the salt of choice.[1][3] HPF6 is typically available as an aqueous solution (60-65%) and serves as a key starting material for generating phosphorus pentafluoride (PF5), a direct precursor to LiPF6.[2]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | HPF6 |
| Molar Mass | 145.97 g/mol |
| Appearance | Colorless to light yellow fuming liquid (aqueous solution) |
| Density | Approximately 1.65 g/cm³ (for 60-65% aqueous solution) |
| Key Hazards | Highly corrosive, toxic upon inhalation, contact, or ingestion. Reacts with water to release heat. |
Synthesis of Lithium Hexafluorophosphate (LiPF6) from this compound
This section outlines a two-step process for the synthesis of high-purity LiPF6, starting from a commercially available aqueous solution of HPF6. The first step involves the in-situ generation of phosphorus pentafluoride (PF5) gas via the dehydration of HPF6, followed by the reaction of PF5 with lithium fluoride (B91410) (LiF) to produce LiPF6.
Logical Workflow for LiPF6 Synthesis
Experimental Protocol: Synthesis of LiPF6
Safety Precautions: This synthesis involves highly corrosive and toxic materials. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times. Anhydrous conditions are critical for the successful synthesis of high-purity LiPF6.
Step 1: Generation of Phosphorus Pentafluoride (PF5) Gas
-
Apparatus Setup: Assemble a two-neck round-bottom flask equipped with a dropping funnel and a gas outlet tube. The gas outlet should be connected to a drying tube filled with a suitable desiccant (e.g., calcium chloride) followed by a tube leading to the LiPF6 synthesis reactor.
-
Reaction:
-
Place a calculated amount of a strong dehydrating agent, such as fuming sulfuric acid (oleum), into the round-bottom flask.
-
Slowly add a stoichiometric amount of 60-65% aqueous this compound from the dropping funnel into the flask. The reaction is exothermic and should be controlled by cooling the flask in an ice bath.
-
Gently heat the mixture to approximately 150°C to facilitate the decomposition of the intermediate and the evolution of PF5 gas.[2]
-
Step 2: Synthesis of Lithium Hexafluorophosphate (LiPF6)
-
Apparatus Setup: In a separate three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet for the PF5 gas, and a condenser, suspend anhydrous lithium fluoride (LiF) powder in an anhydrous organic solvent (e.g., acetonitrile). The system should be under an inert atmosphere (e.g., argon).
-
Reaction:
-
Bubble the generated PF5 gas through the stirred suspension of LiF in the anhydrous solvent at room temperature (20-30°C).
-
Continue the reaction for approximately 4 hours to ensure complete conversion.[1]
-
-
Purification:
Characterization of Synthesized LiPF6
The purity and identity of the synthesized LiPF6 should be confirmed using the following techniques:
| Characterization Technique | Expected Results |
| X-ray Diffraction (XRD) | The diffraction pattern should match the standard pattern for crystalline LiPF6, confirming the crystal structure. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | The spectrum should show characteristic absorption bands for the P-F bonds in the PF6- anion. |
| Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) | To determine the concentration of lithium and any metallic impurities. |
| Ion Chromatography | To quantify the concentration of the PF6- anion and any anionic impurities. |
Formulation of Lithium-Ion Battery Electrolyte
A standard electrolyte for lithium-ion battery research is 1M LiPF6 in a mixture of organic carbonate solvents.
Experimental Workflow for Electrolyte Formulation
Experimental Protocol: Preparation of 1M LiPF6 in EC:DMC (1:1 v/v)
Safety Precautions: LiPF6 is highly sensitive to moisture and can release toxic hydrogen fluoride (HF) gas upon contact with water. This procedure must be performed in a glovebox with a moisture level below 1 ppm.
-
Solvent Preparation:
-
Ethylene carbonate (EC) is a solid at room temperature. Gently heat the required volume of EC to approximately 40°C until it melts completely.
-
Measure equal volumes of the molten EC and dimethyl carbonate (DMC).
-
-
Dissolution:
-
In a clean, dry beaker or bottle inside the glovebox, combine the measured volumes of EC and DMC.
-
Slowly add the calculated amount of high-purity LiPF6 to the solvent mixture while stirring with a magnetic stirrer. The molar mass of LiPF6 is 151.9 g/mol .
-
Continue stirring until the LiPF6 is completely dissolved. This may take several hours.
-
-
Quality Control:
-
The final electrolyte should be a clear, colorless solution.
-
It is crucial to measure the water content (e.g., using Karl Fischer titration) and free acid (HF) content (e.g., by titration) of the final electrolyte to ensure it meets the stringent requirements for battery applications.
-
Performance Data of LiPF6-Based Electrolytes
The performance of a lithium-ion battery is highly dependent on the properties of the electrolyte. Key performance indicators are summarized below.
| Performance Metric | Typical Value for 1M LiPF6 in Carbonate Solvents | Significance |
| Ionic Conductivity | 8 - 12 mS/cm at room temperature | High ionic conductivity is essential for efficient ion transport between the electrodes, enabling high charge and discharge rates. |
| Electrochemical Stability Window | 0 to 4.5 V (vs. Li/Li+) | A wide stability window is necessary to prevent the decomposition of the electrolyte at the high operating voltages of modern lithium-ion batteries. |
| Thermal Stability | Decomposes at temperatures above 70°C | Poor thermal stability can lead to the generation of hazardous gases and compromise battery safety. |
Conclusion
This compound is a vital starting material for the production of LiPF6, the cornerstone of modern lithium-ion battery electrolytes. The synthesis of high-purity LiPF6 from HPF6 requires careful control of reaction conditions, particularly the exclusion of water. The subsequent formulation of the electrolyte also demands a moisture-free environment to prevent the degradation of the LiPF6 salt and ensure optimal battery performance and safety. The protocols and data presented here provide a foundation for researchers and scientists working on the development of advanced energy storage solutions.
References
- 1. ysxbcn.com [ysxbcn.com]
- 2. researchgate.net [researchgate.net]
- 3. chemategroup.com [chemategroup.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2019186481A1 - Production of lithium hexafluorophosphate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US5866093A - Method of preparing LiPF6 - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: The Role of Hexafluorophosphoric Acid in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluorophosphoric acid (HPF₆) is a strong Brønsted acid that serves as a potent initiator and catalyst in various polymerization reactions, primarily cationic polymerizations. Its ability to generate a proton (H⁺) allows it to initiate the polymerization of a wide range of monomers, including alkenes with electron-donating substituents and heterocyclic monomers. The non-nucleophilic nature of its conjugate base, the hexafluorophosphate (B91526) anion (PF₆⁻), is crucial for preventing premature termination of the growing polymer chain, enabling the formation of high molecular weight polymers.[1][2][3] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in polymerization reactions.
Applications in Polymer Synthesis
This compound is a versatile tool in polymer chemistry with several key applications:
-
Initiator for Cationic Polymerization: HPF₆ can directly initiate the polymerization of susceptible monomers by protonating the monomer to form a carbocation, which then propagates the polymer chain.[3][4] This method is particularly effective for monomers that can form stable carbocations, such as vinyl ethers, isobutylene, and styrene.[4]
-
Co-initiator with Lewis Acids: In some systems, HPF₆ can be used in conjunction with Lewis acids to form highly reactive initiating species. For example, the combination of a Lewis acid like antimony pentafluoride (SbF₅) with hydrofluoric acid (HF), a component in equilibrium with HPF₆, can generate superacidic systems capable of polymerizing even less reactive monomers.[3]
-
Component of Photoinitiator Systems: In photopolymerization, onium salts containing the hexafluorophosphate anion, such as diaryliodonium and triarylsulfonium salts, are widely used.[5][6] Upon UV irradiation, these salts generate strong Brønsted acids, including HPF₆, which then initiate cationic polymerization. This technique is valuable for applications requiring spatial and temporal control over the polymerization process, such as in coatings, adhesives, and 3D printing.[5]
Data Presentation: Cationic Polymerization of Vinyl Ethers
The following table summarizes representative data for the cationic polymerization of ethyl vinyl ether (EVE) initiated by a trifluoromethyl sulfonate system, which exhibits similar characteristics to HPF₆-initiated polymerizations in terms of producing well-controlled polymers. This data illustrates the effect of reaction conditions on monomer conversion, polymer molecular weight (Mn), and polydispersity index (PDI).
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mₙ (calc.) ( g/mol ) | Mₙ (GPC) ( g/mol ) | PDI (Đ) |
| 1 | 0.2 | Toluene | 23 | 6 | 95 | 34200 | 33500 | 1.15 |
| 2 | 0.2 | CH₂Cl₂ | 23 | 6 | 98 | 35300 | 36100 | 1.12 |
| 3 | 0.2 | THF | 23 | 6 | 85 | 30600 | 29800 | 1.19 |
| 4 | 0.2 | Toluene | -78 | 8 | 99 | 35600 | 35100 | 1.10 |
*Data adapted from a study on trifluoromethyl sulfonate-catalyzed polymerization of ethyl vinyl ether, demonstrating typical trends in controlled cationic polymerization.[7]
Experimental Protocols
Protocol 1: General Procedure for Cationic Polymerization of a Vinyl Ether (e.g., Ethyl Vinyl Ether) using this compound
This protocol describes a general procedure for the cationic polymerization of a vinyl ether initiated by this compound. Caution: this compound is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Materials:
-
Ethyl vinyl ether (EVE), freshly distilled over sodium to remove inhibitors and moisture.
-
This compound (HPF₆), aqueous solution (e.g., 60 wt. % in H₂O).
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂), freshly distilled from calcium hydride.
-
Methanol (B129727), for quenching the reaction.
-
Nitrogen or Argon gas, for maintaining an inert atmosphere.
-
Schlenk flask or similar reaction vessel, oven-dried.
-
Magnetic stirrer and stir bar.
-
Syringes and needles.
Procedure:
-
Reaction Setup: Assemble the oven-dried Schlenk flask with a magnetic stir bar under a stream of inert gas.
-
Solvent and Monomer Addition: Using a syringe, transfer the desired amount of anhydrous dichloromethane to the reaction flask. Cool the flask to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath. Once the solvent has reached the target temperature, add the freshly distilled ethyl vinyl ether via syringe.
-
Initiator Preparation: Prepare a dilute solution of this compound in anhydrous dichloromethane in a separate, dry vial under an inert atmosphere. The concentration will depend on the desired monomer-to-initiator ratio.
-
Initiation: Using a syringe, rapidly inject the prepared HPF₆ solution into the stirred monomer solution in the reaction flask.
-
Polymerization: Allow the reaction to proceed for the desired amount of time, maintaining the reaction temperature and stirring. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by techniques such as ¹H NMR or gas chromatography.
-
Quenching: Terminate the polymerization by adding a small amount of pre-chilled methanol to the reaction mixture. The methanol will react with the propagating carbocations, stopping the chain growth.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane.
-
Purification: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove any unreacted monomer and initiator residues, and then dry the polymer under vacuum to a constant weight.
-
Characterization: Characterize the resulting poly(ethyl vinyl ether) by techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). ¹H and ¹³C NMR spectroscopy can be used to confirm the polymer structure.
Protocol 2: Photoinitiated Cationic Polymerization of a Cyclic Ether (e.g., Cyclohexene (B86901) Oxide)
This protocol outlines a general procedure for the photoinitiated cationic polymerization of a cyclic ether using a diaryliodonium salt with a hexafluorophosphate counter-anion. Caution: UV radiation is harmful. Use appropriate shielding and protective eyewear.
Materials:
-
Cyclohexene oxide (CHO), freshly distilled from calcium hydride.
-
Diaryliodonium hexafluorophosphate (e.g., diphenyliodonium (B167342) hexafluorophosphate).
-
Anhydrous dichloromethane (CH₂Cl₂).
-
UV lamp (e.g., medium-pressure mercury lamp).
-
Quartz reaction vessel.
-
Magnetic stirrer and stir bar.
Procedure:
-
Sample Preparation: In a quartz reaction vessel, dissolve the diaryliodonium hexafluorophosphate photoinitiator in the desired amount of cyclohexene oxide. If necessary, a solvent like dichloromethane can be used to achieve the desired concentration.
-
Inert Atmosphere (Optional but Recommended): For rigorous studies, purge the solution with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can sometimes interfere with cationic polymerization.
-
Photolysis: Place the reaction vessel under the UV lamp and begin irradiation while stirring the solution. The distance from the lamp and the irradiation time will depend on the lamp intensity and the desired conversion.
-
Monitoring the Reaction: The polymerization can be monitored in real-time using techniques like Real-Time FT-IR spectroscopy by observing the disappearance of the characteristic epoxide ring absorption band.
-
Work-up: After the desired conversion is reached (or after a set irradiation time), the polymer can be isolated by precipitating the reaction mixture in a suitable non-solvent (e.g., methanol).
-
Purification and Characterization: The polymer is then collected, washed, and dried as described in Protocol 1. Characterization is performed using GPC and NMR spectroscopy.
Mandatory Visualizations
Cationic Polymerization Mechanism
Caption: General mechanism of cationic polymerization initiated by HPF₆.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis of HPF₆-catalyzed polymerization.
References
- 1. scribd.com [scribd.com]
- 2. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. grokipedia.com [grokipedia.com]
- 5. repositum.tuwien.at [repositum.tuwien.at]
- 6. researchgate.net [researchgate.net]
- 7. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hexafluorophosphoric Acid in Friedel-Crafts Reactions: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts reactions, encompassing both alkylation and acylation, are fundamental carbon-carbon bond-forming methodologies in organic synthesis, crucial for the derivatization of aromatic compounds. The selection of an appropriate catalyst is paramount to the success of these reactions, with strong Brønsted and Lewis acids being the conventional choices. While a wide array of acids have been explored, this document focuses on the application of hexafluorophosphoric acid (HPF₆) in this context. Despite its strong acidic nature, detailed applications and specific protocols for this compound as a primary catalyst in Friedel-Crafts reactions are not extensively documented in readily available scientific literature and patents.
This review summarizes the general principles of Friedel-Crafts reactions and notes the typical classes of catalysts employed. Due to the limited specific data on this compound, this document will, where relevant, draw parallels with other strong Brønsted acids to provide a theoretical framework for its potential application.
General Principles of Friedel-Crafts Reactions
Friedel-Crafts reactions proceed via electrophilic aromatic substitution. The catalyst's primary role is to generate a potent electrophile that can be attacked by the electron-rich aromatic ring.
Alkylation: In Friedel-Crafts alkylation, the catalyst activates an alkylating agent (e.g., an alkyl halide, alkene, or alcohol) to form a carbocation or a carbocation-like species.
Acylation: In Friedel-Crafts acylation, the catalyst, typically a Lewis acid, activates an acylating agent (e.g., an acyl halide or anhydride) to form a highly electrophilic acylium ion. Brønsted acids can also be used, particularly with more reactive substrates.
A key distinction between the two reactions is that acylation is generally not prone to polysubstitution, as the introduced acyl group is deactivating towards further electrophilic attack.
Catalyst Landscape in Friedel-Crafts Reactions
A variety of acidic catalysts are utilized in Friedel-Crafts reactions. Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃) are common. Strong Brønsted acids like sulfuric acid (H₂SO₄), hydrofluoric acid (HF), and superacids such as trifluoromethanesulfonic acid (TfOH) are also effective, particularly for alkylations with alkenes.[1]
This compound (HPF₆) as a Potential Catalyst
This compound is a strong Brønsted acid with a non-coordinating anion. This property is, in principle, advantageous in catalysis as it minimizes side reactions involving the counter-ion. However, detailed experimental protocols and quantitative data for its use in Friedel-Crafts reactions are scarce in the reviewed literature. While patents and articles discuss the synthesis and properties of HPF₆, they do not extend to providing specific examples of its application as a catalyst for Friedel-Crafts alkylation or acylation with corresponding yields and reaction conditions.[2][3]
Hypothetical Reaction Workflow and Mechanism
Based on the established mechanisms of Brønsted acid-catalyzed Friedel-Crafts reactions, a hypothetical workflow and the underlying signaling pathway for an HPF₆-catalyzed alkylation of an aromatic compound with an alkene can be proposed.
Logical Workflow for a Hypothetical HPF₆-Catalyzed Friedel-Crafts Alkylation
Caption: Hypothetical workflow for a Friedel-Crafts alkylation catalyzed by HPF₆.
Proposed Signaling Pathway for HPF₆-Catalyzed Alkylation
Caption: Proposed mechanism for HPF₆-catalyzed Friedel-Crafts alkylation.
Conclusion for Researchers
While this compound possesses the characteristics of a strong Brønsted acid suitable for catalyzing Friedel-Crafts reactions, there is a notable lack of specific, published experimental data and protocols detailing its application. Researchers and drug development professionals seeking to employ HPF₆ in this capacity would likely need to undertake significant methods development. This would involve screening reaction conditions such as catalyst loading, temperature, solvent, and substrate scope. The hypothetical workflows and mechanisms provided herein, based on well-established principles of related acid catalysis, can serve as a starting point for such investigations. Caution is advised due to the corrosive and hazardous nature of strong acids like HPF₆. All experimental work should be conducted with appropriate safety precautions.
References
Application Notes and Protocols for Hexafluorophosphoric Acid in Metal Surface Treatment and Cleaning
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of hexafluorophosphoric acid (HPF₆) in the surface treatment and cleaning of common metals, specifically steel and aluminum alloys. The information is intended to guide laboratory-scale surface preparation for applications requiring pristine, passive, and uniform metal surfaces.
Introduction
This compound is a strong Brønsted acid that is highly effective for metal surface treatment.[1][2][3] Its applications include the removal of oxides, scale, and other surface impurities, as well as the formation of protective conversion coatings that enhance corrosion resistance and improve adhesion for subsequent coatings.[1][3][4] HPF₆ is particularly useful in preparing metal surfaces for critical applications where surface cleanliness and uniformity are paramount.[2] It reacts with metal oxides and the base metals to remove surface imperfections and create a passivated layer.[2][5]
Applications in Metal Surface Treatment
Rust and Oxide Removal from Steel Surfaces
This compound can be used to effectively remove rust (iron oxides) and other scales from steel surfaces. The acid reacts with the iron oxides to form soluble iron compounds and a passivated phosphate/fluoride layer. This process not only cleans the surface but also provides a degree of corrosion resistance.
Etching and Cleaning of Aluminum Alloys
For aluminum alloys, HPF₆ is used as a chemical etchant to remove the native oxide layer and create a uniform, matte surface.[6] This is a critical step prior to anodizing, painting, or the application of other coatings to ensure proper adhesion.[6][7] The treatment with this compound can produce a smooth, white, matte finish.[6]
Quantitative Data on Treatment Parameters
The following tables summarize key quantitative parameters for the treatment of steel and aluminum with this compound.
Table 1: Treatment Parameters for Steel Rust Removal
| Parameter | Value/Range | Notes |
| HPF₆ Concentration | 5% - 20% (by volume) | Higher concentrations may be used for heavy scale, but increase the risk of over-etching. |
| Treatment Time | 5 - 30 minutes | Dependent on the severity of the rust. |
| Temperature | 20°C - 50°C | Higher temperatures accelerate the reaction but require careful monitoring. |
| Agitation | Gentle agitation recommended | Ensures uniform cleaning and prevents localized over-etching. |
Table 2: Treatment Parameters for Aluminum Alloy Etching
| Parameter | Value/Range | Notes |
| HPF₆ Concentration | 0.5% - 5.0% (by volume)[6] | Concentrations above 5.0% are generally not more effective and increase cost.[6] |
| Treatment Time | 30 seconds - 30 minutes[6] | Shorter times for light etching, longer times for a more pronounced matte finish.[6] |
| Temperature | 10°C - 70°C[6] | The rate of etching increases with temperature. |
| Nitric Acid (optional) | 0.5% - 2.5% (by volume)[6] | Can be added to increase the whitening effect and reduce metallographic etching.[6] |
Experimental Protocols
Protocol for Rust Removal from Steel Coupons
This protocol details the steps for removing rust from steel coupons for experimental purposes.
Materials:
-
This compound (60-65% aqueous solution)
-
Deionized water
-
Isopropanol or acetone (B3395972)
-
Alkaline cleaning solution
-
Rusted steel coupons
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar (optional)
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, face shield, lab coat.
Procedure:
-
Pre-cleaning:
-
Mechanically remove any loose, flaky rust with a wire brush.
-
Degrease the steel coupons by immersing them in an alkaline cleaning solution in an ultrasonic bath for 10-15 minutes, or by wiping with a solvent like acetone or isopropanol.
-
Rinse the coupons thoroughly with deionized water and dry completely.
-
-
Acid Treatment:
-
Prepare the desired concentration of this compound solution by slowly adding the concentrated acid to deionized water in a well-ventilated fume hood. Always add acid to water.
-
Immerse the pre-cleaned steel coupons in the HPF₆ solution.
-
Allow the coupons to react for the desired time (e.g., 15 minutes), with gentle agitation if necessary. Observe the surface for the dissolution of rust.
-
-
Post-treatment:
-
Carefully remove the coupons from the acid bath.
-
Immediately rinse thoroughly with deionized water to remove all traces of acid. A final rinse with a neutralizing agent (e.g., a dilute sodium bicarbonate solution) can be performed, followed by another deionized water rinse.
-
Dry the coupons immediately and thoroughly using a stream of nitrogen or compressed air, or by rinsing with a volatile solvent like isopropanol.
-
Store the cleaned coupons in a desiccator to prevent re-rusting.
-
Protocol for Etching of Aluminum Alloy Surfaces
This protocol provides a method for preparing a uniform, matte surface on aluminum alloy coupons.
Materials:
-
This compound (60-65% aqueous solution)
-
Nitric acid (optional)
-
Deionized water
-
Alkaline cleaner or solvent (acetone/isopropanol)
-
Aluminum alloy coupons (e.g., 6063 alloy)[6]
-
Beakers, graduated cylinders
-
Water bath or hot plate for temperature control
-
PPE: chemical resistant gloves, safety goggles, face shield, lab coat.
Procedure:
-
Pre-cleaning:
-
Degrease the aluminum coupons by immersion in a suitable alkaline cleaner or by wiping with a solvent to remove any oils or grease.[6]
-
Rinse thoroughly with deionized water and dry.
-
-
Etching:
-
In a fume hood, prepare the etching solution by diluting this compound (and nitric acid, if used) with deionized water to the desired concentration.[6]
-
Adjust the temperature of the etching solution using a water bath or hot plate.[6]
-
Immerse the aluminum coupons in the temperature-controlled etching solution for the specified time (e.g., 5 minutes at 40°C).[6]
-
-
Post-treatment:
-
Remove the coupons from the etching solution and immediately rinse with copious amounts of deionized water.
-
Dry the coupons completely using a stream of dry air or nitrogen.
-
The treated surface is now ready for subsequent processes like anodizing or painting.
-
Visualizations
Signaling Pathways and Logical Relationships
Safety Precautions
This compound is a highly corrosive and toxic substance.[4][8][9] All work should be performed in a well-ventilated chemical fume hood.[4][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and a lab coat.[1][8]
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Do not inhale vapors or mist.[8] When diluting, always add acid to water slowly to prevent splattering.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosive-resistant container.[10] Keep away from incompatible materials such as bases, metals, and glass.[10]
-
Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.[4] Dispose of as hazardous waste according to local regulations.[8]
-
First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 30 minutes and seek immediate medical attention.[4] If inhaled, move to fresh air and seek medical attention.[8] If swallowed, do not induce vomiting; rinse mouth with water and seek immediate medical attention.[8]
Disposal
All waste containing this compound must be treated as hazardous waste.[8] Neutralize excess acid solutions with a suitable base (e.g., sodium bicarbonate or calcium hydroxide) to a neutral pH before disposal. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8]
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nj.gov [nj.gov]
- 5. silcotek.com [silcotek.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. apca.ca [apca.ca]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
Application Notes & Protocols: Safe Handling and Storage of Hexafluorophosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluorophosphoric acid (HPF₆) is a strong, corrosive acid commonly used as a catalyst, in metal cleaning and polishing, and for forming protective coatings on metal surfaces.[1][2] Due to its hazardous nature, strict adherence to safety protocols is essential to prevent severe injury and chemical incidents in the laboratory. This document provides detailed protocols for the safe handling, storage, and emergency management of this compound.
Hazard Identification and Properties
This compound is a corrosive substance that can cause severe skin and eye burns upon contact.[1][3][4] It is fatal if swallowed or in contact with skin and toxic if inhaled.[4][5][6] Inhalation may lead to severe irritation of the respiratory tract and could cause a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[1][3] Upon heating, it decomposes to produce highly toxic and corrosive fumes, including hydrogen fluoride (B91410) and phosphorus oxides.[2][3][5][7]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals | Corrosion |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed | Skull and crossbones |
| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin | Skull and crossbones |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Skull and crossbones |
| Skin Corrosion/Irritation | Category 1A/1B | H314: Causes severe skin burns and eye damage | Corrosion |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Corrosion |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to light green/pale yellow fuming liquid[1][2][3] |
| Molecular Formula | HPF₆ |
| Molecular Weight | 145.97 g/mol [8] |
| Density | Approx. 1.65 - 1.77 g/cm³[7][9] |
| Solubility | Soluble in water, releases heat[9] |
| Hazards | Corrosive, highly toxic, fumes in air[2][3][9] |
Exposure Controls & Personal Protective Equipment (PPE)
Engineering controls are the first line of defense. All work with this compound must be conducted in a properly operating chemical fume hood designed for hazardous chemicals.[7][10] Emergency eyewash fountains and safety showers must be immediately accessible in the work area.[1][5]
Table 3: Required Personal Protective Equipment (PPE)
| Area of Protection | Specification | Protocol |
| Eye & Face | Chemical safety goggles and a full-face shield.[5][6] | Must be worn at all times when handling the acid, including during transport and waste disposal. |
| Skin (Hands) | Chemically resistant gloves (e.g., neoprene).[11] | Always inspect gloves for integrity before use. Use proper removal technique to avoid skin contact.[6] Dispose of contaminated gloves immediately. |
| Skin (Body) | Acid-resistant or flame-retardant lab coat, protective work clothing.[1][5][7] | Clothing should fully cover the arms and body. Remove any contaminated clothing immediately while under a safety shower.[7] |
| Respiratory | Use only within a certified chemical fume hood. | If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges must be used.[3][5] |
| Footwear | Closed-toe, chemical-resistant safety shoes.[5] | To protect from accidental spills. |
Protocol for Safe Handling
-
Pre-Handling Preparation:
-
Handling the Acid:
-
Post-Handling Procedures:
Protocol for Safe Storage
Proper storage is critical to prevent dangerous reactions and degradation.
Table 4: Storage Conditions for this compound
| Parameter | Requirement | Rationale |
| Location | A cool, dry, well-ventilated area designated as a "Corrosives Area".[1][3][10] | Prevents buildup of hazardous vapors and reduces corrosion risk. |
| Temperature | Store at 2-8 °C if recommended by the supplier.[5] Otherwise, a cool, controlled room temperature is acceptable. | Reduces vapor pressure and potential decomposition. |
| Container | Keep in the original, tightly closed container.[1][6][7] Do not store in glass containers.[5] | Prevents leakage, contamination, and reaction with incompatible materials like glass. |
| Incompatibilities | Store separately from strong bases, alkali metals, combustibles, and other reactive chemicals.[1][2][3][5] | Prevents violent exothermic reactions, fire, and release of toxic gases.[9] |
Emergency Protocols
A. Spill Cleanup Protocol
For minor spills (<500 mL) that personnel are trained to handle:
-
Alert & Evacuate: Immediately alert personnel in the area and evacuate non-essential individuals.[1][12]
-
Don PPE: Wear full PPE, including respiratory protection if necessary.[11]
-
Control & Contain: Control the source of the spill if safe to do so. Contain the spill by creating a dike around the perimeter with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial acid neutralizer).[1][3][11][13] Work from the outside of the spill inward.[12]
-
Neutralize: Slowly apply an acid neutralizer (such as soda ash or crushed limestone) over the absorbed material.[10][13]
-
Verify: Use pH paper to confirm the spill has been neutralized.[11][13]
-
Collect: Carefully scoop the neutralized mixture into a suitable, sealed plastic container using non-sparking tools.[1][12]
-
Decontaminate: Clean the spill area thoroughly with soap and water, then wipe dry.[12]
-
Dispose: Label the container as "Hazardous Waste" and arrange for disposal according to institutional and governmental regulations.[1][11]
B. First Aid Measures
Immediate action is critical. Effects of exposure may be delayed.[8]
Table 5: First Aid for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1][3][7] |
| Skin Contact | Immediately remove all contaminated clothing while under a safety shower.[7] Wash the affected skin area with large amounts of soap and water for at least 15 minutes.[3] Seek immediate medical attention.[1][3][7] |
| Inhalation | Move the victim to fresh air immediately.[3][7] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting.[3][7] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3][7] |
Visualization: Spill Response Workflow
The following diagram outlines the logical steps for responding to a laboratory spill of this compound.
Caption: Workflow for this compound Spill Response.
References
- 1. nj.gov [nj.gov]
- 2. Page loading... [guidechem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound | HPF6 | CID 16211447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. This compound(16940-81-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. sc.edu [sc.edu]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 13. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Preparation of Hexafluorophosphate Salts Using Hexafluorophosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of hexafluorophosphate (B91526) salts utilizing hexafluorophosphoric acid. The information is intended for use by professionals in research, scientific, and drug development fields.
Introduction
This compound (HPF₆) is a strong Brønsted acid that is primarily stable in solution.[1] It serves as a key reagent in the preparation of hexafluorophosphate ([PF₆]⁻) salts. The hexafluorophosphate anion is a non-coordinating anion, a property that makes its salts useful in a variety of applications, including as electrolytes in lithium-ion batteries, in organometallic synthesis, and as ionic liquids.[2] The synthesis of hexafluorophosphate salts generally involves the reaction of this compound with a suitable base.[3]
Key Properties of Hexafluorophosphate Salts:
-
Low solubility in aqueous solutions.[2]
-
High degree of stability, including resistance to acidic and basic hydrolysis.[2]
Safety Precautions: this compound is a highly corrosive and toxic substance.[5][6][7] It can cause severe skin burns, eye damage, and is fatal if swallowed or in contact with skin.[5][8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][9] An emergency eyewash station and safety shower should be readily accessible.[7]
General Principles of Hexafluorophosphate Salt Synthesis
The fundamental reaction for the preparation of hexafluorophosphate salts using this compound is an acid-base neutralization.
General Reaction: HPF₆ (aq) + B (aq/org) → B⁺[PF₆]⁻ (s/aq/org) + H₂O (l) (where B is a base)
The choice of base (B) determines the cation of the resulting hexafluorophosphate salt. Common bases include:
-
Inorganic hydroxides (e.g., KOH, NaOH)
-
Carbonates (e.g., K₂CO₃, Na₂CO₃)
-
Organic amines (e.g., pyridine, triethylamine)
-
Halide salts of organic cations (for anion exchange)
The reaction is typically exothermic and may require cooling to control the temperature.[10][11] The product hexafluorophosphate salt may precipitate from the reaction mixture or require extraction or crystallization for isolation.
Experimental Protocols
Protocol 1: Synthesis of an Inorganic Hexafluorophosphate Salt - Potassium Hexafluorophosphate (KPF₆)
This protocol describes the synthesis of potassium hexafluorophosphate by reacting this compound with potassium hydroxide (B78521).
Materials:
-
This compound (HPF₆, ~60% aqueous solution)
-
Potassium hydroxide (KOH)
-
Deionized water
Equipment:
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum desiccator
Procedure:
-
In a glass beaker, prepare a solution of potassium hydroxide by dissolving a stoichiometric amount in a minimal amount of deionized water.
-
Cool the KOH solution in an ice bath.
-
While stirring, slowly add a stoichiometric equivalent of this compound (~60% aqueous solution) to the cold KOH solution. The addition should be dropwise to control the exothermic reaction.
-
A white precipitate of potassium hexafluorophosphate (KPF₆) will form.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water, followed by a wash with cold ethanol to aid in drying.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator over a suitable desiccant.
Characterization: The identity and purity of the synthesized KPF₆ can be confirmed using techniques such as:
-
³¹P NMR Spectroscopy: A characteristic signal for the [PF₆]⁻ anion is expected.[12]
-
¹⁹F NMR Spectroscopy: A doublet is expected due to the coupling between phosphorus and fluorine.[13][14]
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the [PF₆]⁻ anion.[15]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molar Mass of HPF₆ | 145.97 g/mol | [1] |
| Molar Mass of KOH | 56.11 g/mol | - |
| Molar Mass of KPF₆ | 184.06 g/mol | - |
| Typical Yield | >90% | [16] |
Protocol 2: Synthesis of an Organic Hexafluorophosphate Salt - 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF₆])
This protocol details the synthesis of a common ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate, via a two-step process involving the formation of a halide salt intermediate followed by anion exchange.[17][18][19]
Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])
Materials:
-
1-Chlorobutane
-
Acetonitrile (optional, as solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add 1-methylimidazole and a slight excess (1.1-1.3 equivalents) of 1-chlorobutane. Acetonitrile can be used as a solvent.[18]
-
Heat the mixture under reflux with stirring for 24-72 hours.[17][18]
-
After cooling to room temperature, a viscous liquid or solid, 1-butyl-3-methylimidazolium chloride, is obtained.
-
The crude product can be washed with a non-polar solvent like ethyl acetate (B1210297) or diethyl ether to remove unreacted starting materials.
Step 2: Anion Exchange to form [BMIM][PF₆]
Materials:
-
1-Butyl-3-methylimidazolium chloride ([BMIM][Cl])
-
This compound (HPF₆, ~60% aqueous solution)
-
Deionized water
-
Dichloromethane (or other suitable organic solvent)
Equipment:
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve the crude [BMIM][Cl] in deionized water.
-
Slowly add a stoichiometric equivalent of this compound (~60% aqueous solution) to the stirred [BMIM][Cl] solution.
-
The formation of the hydrophobic ionic liquid [BMIM][PF₆] will often result in the formation of a second, denser phase.[19]
-
Continue stirring for several hours at room temperature to ensure complete anion exchange.
-
Transfer the mixture to a separatory funnel and extract the ionic liquid phase with dichloromethane.
-
Wash the organic layer multiple times with deionized water to remove any remaining halide ions and acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the final product.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the 1-butyl-3-methylimidazolium cation.[20]
-
³¹P and ¹⁹F NMR Spectroscopy: To confirm the presence of the [PF₆]⁻ anion.[12][13]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molar Mass of 1-Methylimidazole | 82.10 g/mol | - |
| Molar Mass of 1-Chlorobutane | 92.57 g/mol | - |
| Molar Mass of [BMIM][Cl] | 174.67 g/mol | - |
| Molar Mass of [BMIM][PF₆] | 284.17 g/mol | - |
| Typical Yield (Anion Exchange) | 80-95% | [18][20] |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis protocols described above.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 16940-81-1 [smolecule.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | HPF6 | CID 16211447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. spectrabase.com [spectrabase.com]
- 15. Ionic liquid crystals: hexafluorophosphate salts - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. EP2123601A1 - Method for producing hexafluorophosphate salt - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. US6852229B2 - Method for preparing high-purity ionic liquids - Google Patents [patents.google.com]
- 20. upload.wikimedia.org [upload.wikimedia.org]
Hexafluorophosphoric Acid: A Superior Reagent for Fluorination Reactions in Pharmaceutical and Agrochemical Synthesis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Hexafluorophosphoric acid (HPF6) has emerged as a powerful and advantageous reagent in fluorination reactions, offering significant improvements over traditional methods. Its application is particularly notable in the synthesis of aryl fluorides via a modified Balz-Schiemann reaction, a critical transformation in the development of novel pharmaceuticals and agrochemicals. These application notes provide detailed protocols and comparative data demonstrating the efficacy of this compound in producing higher yields and purer products.
Introduction
Fluorine-containing compounds are of immense interest in the life sciences due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The introduction of fluorine atoms into an aromatic ring is a key synthetic step, often achieved through the Balz-Schiemann reaction. Traditionally, this reaction utilizes fluoroboric acid (HBF4) to generate an intermediate arenediazonium tetrafluoroborate (B81430) salt, which is then thermally decomposed to the corresponding aryl fluoride (B91410).
However, the use of this compound as a replacement for fluoroboric acid has been shown to provide markedly improved yields of aryl fluorides.[1] Arenediazonium hexafluorophosphates are typically less soluble than their tetrafluoroborate counterparts, which facilitates their isolation and purification, leading to cleaner reactions and higher purity of the final product.[1] Furthermore, the thermal decomposition of arenediazonium hexafluorophosphates often proceeds more efficiently, minimizing the formation of side products.[1]
Applications in Aryl Fluoride Synthesis
This compound is a highly effective reagent for the conversion of a wide range of arylamines to aryl fluorides. This method is compatible with various functional groups, making it a versatile tool in complex molecule synthesis.
Quantitative Data Summary
The following table summarizes the comparative yields of aryl fluorides obtained from the decomposition of arenediazonium hexafluorophosphates and the corresponding tetrafluoroborates, highlighting the superior performance of the this compound-mediated route.
| Arylamine | Product | Yield (%) with HPF6 | Yield (%) with HBF4 | Reference |
| Aniline | Fluorobenzene | 75 | 55 | [1] |
| o-Toluidine | 2-Fluorotoluene | 72 | 50 | [1] |
| m-Toluidine | 3-Fluorotoluene | 78 | 58 | [1] |
| p-Toluidine | 4-Fluorotoluene | 85 | 65 | [1] |
| o-Nitroaniline | 2-Fluoronitrobenzene | 65 | 40 | [1] |
| m-Nitroaniline | 3-Fluoronitrobenzene | 70 | 52 | [1] |
| p-Nitroaniline | 4-Fluoronitrobenzene | 82 | 60 | [1] |
| o-Chloroaniline | 2-Fluorochlorobenzene | 68 | 45 | [1] |
| m-Chloroaniline | 3-Fluorochlorobenzene | 73 | 55 | [1] |
| p-Chloroaniline | 4-Fluorochlorobenzene | 79 | 62 | [1] |
| 2-Aminobenzoic acid | 2-Fluorobenzoic acid | 78 | 26 | [1] |
| 4-Aminobenzoic acid | 4-Fluorobenzoic acid | 81 | 32 | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of aryl fluorides using this compound.
Protocol 1: Preparation of Arenediazonium Hexafluorophosphate (B91526) Salts
This protocol describes the general procedure for the synthesis of an arenediazonium hexafluorophosphate salt from a primary arylamine.
Materials:
-
Arylamine (1.0 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO2) (1.1 equiv)
-
This compound (HPF6, ~60% in water) (1.1 equiv)
-
Distilled water
-
Ice bath
-
Filter paper and funnel
Procedure:
-
Dissolve the arylamine in concentrated hydrochloric acid and a minimal amount of water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the amine solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
To the cold diazonium salt solution, add a pre-cooled solution of this compound dropwise with vigorous stirring.
-
The arenediazonium hexafluorophosphate salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol (B145695) and then diethyl ether.
-
Dry the isolated salt under vacuum at room temperature. Caution: Arenediazonium salts can be explosive when dry and should be handled with extreme care.
Protocol 2: Thermal Decomposition of Arenediazonium Hexafluorophosphate for Aryl Fluoride Synthesis
This protocol outlines the thermal decomposition of the isolated arenediazonium hexafluorophosphate salt to yield the corresponding aryl fluoride.
Materials:
-
Dried Arenediazonium Hexafluorophosphate salt
-
Inert, high-boiling solvent (e.g., decalin, xylene, or dichlorobenzene)
-
Heating mantle with a temperature controller
-
Condenser
-
Distillation apparatus (optional, for volatile products)
Procedure:
-
Place the dried arenediazonium hexafluorophosphate salt in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add an inert, high-boiling solvent to the flask. The choice of solvent depends on the decomposition temperature of the salt and the boiling point of the product.
-
Heat the mixture gradually with stirring. The decomposition is usually accompanied by the evolution of nitrogen gas.
-
The optimal decomposition temperature varies depending on the substrate and typically ranges from 100 to 160 °C. The reaction progress can be monitored by the cessation of gas evolution.
-
For volatile aryl fluorides, the product can be distilled directly from the reaction mixture.
-
For non-volatile products, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aryl fluoride by distillation or column chromatography.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of aryl fluorides using this compound.
Caption: Workflow for aryl fluoride synthesis using HPF6.
Reaction Mechanism
The diagram below outlines the key steps in the modified Balz-Schiemann reaction.
Caption: Mechanism of the modified Balz-Schiemann reaction.
Conclusion
This compound offers a significant improvement for the synthesis of aryl fluorides via the Balz-Schiemann reaction. The higher yields and cleaner reaction profiles make it an invaluable tool for researchers and professionals in drug development and agrochemical synthesis. The provided protocols and data serve as a comprehensive guide for the successful implementation of this superior fluorination methodology.
References
Application Notes and Protocols for NMR Spectroscopy Sample Preparation with Hexafluorophosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Nuclear Magnetic Resonance (NMR) spectroscopy samples involving hexafluorophosphoric acid (HPF6). These guidelines are intended for professionals in research and drug development who utilize NMR for reaction monitoring, structural elucidation, and quantitative analysis where strong acid catalysis or protonation is required.
Introduction
This compound (HPF6) is a strong Brønsted acid primarily used as a catalyst in various organic transformations and as a protonating agent.[1][2] It is typically supplied as a 60-65% aqueous solution.[3][4] Its high acidity and the non-coordinating nature of its conjugate base, the hexafluorophosphate (B91526) anion ([PF6]⁻), make it a valuable tool in chemical synthesis. NMR spectroscopy is an indispensable technique for real-time monitoring of such reactions, providing insights into reaction kinetics, mechanisms, and product formation.[5][6][7] Furthermore, the presence of phosphorus and fluorine in HPF6 allows for direct observation of the catalyst and its transformations using ³¹P and ¹⁹F NMR spectroscopy.[8][9][10]
This application note details the necessary safety precautions, selection of appropriate materials, and step-by-step protocols for preparing NMR samples with HPF6. It also covers data acquisition and interpretation, with a specific example of monitoring the protonation of polyethyleneimine (PEI).
Safety Precautions
This compound is a highly corrosive and toxic substance that can cause severe skin burns, eye damage, and is fatal if swallowed or in contact with skin.[4][8][11] Inhalation of its vapors can also be toxic.[8] Therefore, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always handle HPF6 inside a certified chemical fume hood.[8][11] Required PPE includes:
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves before use and use proper removal techniques.[8]
-
Eye Protection: Chemical safety goggles and a full-face shield are essential.[4][8]
-
Lab Coat: A chemically resistant lab coat or apron should be worn.
-
Respiratory Protection: In case of inadequate ventilation, a suitable respirator must be worn.[4]
-
-
Handling:
-
Storage: Store HPF6 in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[8] Keep it away from incompatible materials such as bases and metals.[11]
-
Waste Disposal: Dispose of HPF6 and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8] Do not pour down the drain.[8]
Experimental Protocols
Materials and Equipment
-
NMR Tubes: Due to the corrosive nature of HPF6, which can attack glass and may contain or generate hydrofluoric acid (HF), standard borosilicate NMR tubes are not recommended for prolonged use or at elevated temperatures.[9]
-
Recommended: Sapphire NMR tubes are highly resistant to corrosive solvents, including HF, and are ideal for experiments with HPF6.[4]
-
For short-term use at low concentrations: High-quality borosilicate tubes (e.g., Wilmad 528-PP-7 or equivalent) may be used, but should be inspected for any signs of etching after use and disposed of if damage is observed.[13]
-
-
Deuterated Solvents: The choice of deuterated solvent is critical and depends on the analyte's solubility and the reaction conditions.
-
For aqueous systems: Deuterium oxide (D₂O) is a suitable solvent. However, be aware that HPF6 will readily exchange protons with D₂O.
-
For organic systems: Polar aprotic deuterated solvents that are resistant to strong acids, such as acetonitrile-d₃ or dimethyl sulfoxide-d₆ (DMSO-d₆), can be considered.[14] The compatibility of the solvent with both the analyte and HPF6 should be tested on a small scale first. Chloroform-d (CDCl₃) can become acidic over time and may not be suitable for all applications.[10][15]
-
-
Pipettes and Syringes: Use clean, dry glass Pasteur pipettes or gas-tight syringes for transferring HPF6 solutions.
-
Filtration: A small plug of glass wool in a Pasteur pipette can be used to filter the final NMR sample to remove any particulate matter.[13][16]
Protocol for Monitoring a Reaction Catalyzed by HPF6
This protocol provides a general procedure for preparing an NMR sample to monitor a reaction in an organic solvent where HPF6 is used as a catalyst.
-
Preparation of Reactant Solution: In a clean, dry vial, dissolve the starting material(s) (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in the appropriate volume of deuterated solvent (usually 0.6-0.7 mL).[14][17]
-
Initial NMR Spectrum (t=0): Transfer the reactant solution to an appropriate NMR tube and acquire an initial spectrum. This will serve as the baseline (time zero) for the reaction.
-
Initiation of the Reaction:
-
Carefully add a predetermined catalytic amount of the HPF6 solution to the vial containing the remaining reactant solution using a microliter syringe.
-
The optimal concentration of HPF6 will depend on the specific reaction and should be determined empirically. Start with a low molar percentage (e.g., 1-5 mol%).
-
Thoroughly mix the solution.
-
-
Sample Preparation for Monitoring:
-
Quickly filter a portion of the reaction mixture into a clean NMR tube.
-
Place the NMR tube in the spectrometer and begin data acquisition.
-
-
Time-Course Monitoring: Acquire spectra at regular intervals to monitor the disappearance of starting materials and the appearance of product signals. For quantitative analysis, ensure proper parameter setup as detailed in section 4.0.
Protocol for Monitoring Protonation of Polyethyleneimine (PEI) with HPF6
This protocol describes the preparation of an NMR sample to observe the protonation of a polymer, PEI, by HPF6 in an aqueous medium.
-
Prepare PEI Solution: Dissolve 10-20 mg of PEI in 0.6 mL of D₂O in a small vial.
-
Initial ¹H NMR: Transfer the PEI solution to a sapphire NMR tube and acquire a ¹H NMR spectrum. This will show the characteristic signals of the non-protonated PEI backbone.[18]
-
Addition of HPF6:
-
In the fume hood, add a small, measured aliquot of the HPF6 solution to the NMR tube containing the PEI solution.
-
Start with a sub-stoichiometric amount relative to the amine groups in the PEI to observe partial protonation.
-
Cap the NMR tube securely and gently invert several times to mix.
-
-
Acquire ¹H NMR Spectrum: Immediately acquire another ¹H NMR spectrum. The protonation of the amine groups will cause a downfield shift of the adjacent methylene (B1212753) proton signals.[18]
-
Titration (Optional): Further aliquots of HPF6 can be added to observe the progressive changes in the ¹H NMR spectrum as the degree of protonation increases.
Data Acquisition and Interpretation
When working with HPF6, it is often beneficial to acquire not only ¹H and ¹³C NMR spectra but also ³¹P and ¹⁹F NMR spectra to monitor the catalyst itself.
-
¹H and ¹³C NMR: These spectra are used to monitor the organic reactants and products.
-
³¹P NMR:
-
The hexafluorophosphate anion ([PF6]⁻) typically appears as a septet in the proton-decoupled ³¹P NMR spectrum around -144 ppm due to coupling with the six equivalent fluorine atoms.[19]
-
The appearance of other signals can indicate the decomposition or reaction of the [PF6]⁻ anion. For example, hydrolysis can lead to the formation of difluoro-phosphoric acid, which appears as a triplet.[8]
-
-
¹⁹F NMR:
-
The [PF6]⁻ anion shows a doublet in the ¹⁹F NMR spectrum due to coupling with the single phosphorus atom.[1]
-
-
Quantitative NMR (qNMR):
-
For accurate quantification, especially for ³¹P and ¹⁹F NMR, specific acquisition parameters must be set.
-
For ³¹P qNMR, inverse-gated proton decoupling should be used to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integrals.[7][20]
-
A sufficiently long relaxation delay (d1) is crucial for full relaxation of the nuclei between scans. This should be at least 5 times the longest T1 relaxation time of the nuclei of interest.[21]
-
Data Presentation
Quantitative data from NMR experiments should be summarized in tables for clarity and ease of comparison.
Table 1: Representative Quantitative ¹H NMR Data for an HPF6-Catalyzed Reaction
| Time (min) | Reactant A Integral | Product B Integral | % Conversion |
| 0 | 1.00 | 0.00 | 0% |
| 10 | 0.75 | 0.25 | 25% |
| 30 | 0.40 | 0.60 | 60% |
| 60 | 0.15 | 0.85 | 85% |
| 120 | < 0.05 | > 0.95 | >95% |
Table 2: ³¹P and ¹⁹F NMR Spectral Data for Hexafluorophosphate Anion
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ³¹P | ~ -144 | Septet | J(P,F) ≈ 710 Hz |
| ¹⁹F | ~ -72 | Doublet | J(F,P) ≈ 710 Hz |
Note: Chemical shifts can vary depending on the solvent and other components in the sample.
Visualizations
Workflow for HPF6-Catalyzed Reaction Monitoring by NMR
Caption: Logical workflow for preparing and analyzing an NMR sample for a reaction catalyzed by HPF6.
Protonation of Polyethyleneimine (PEI) by HPF6
Caption: Diagram showing the protonation of a PEI amine group by this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. allanchem.com [allanchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. sp-wilmadlabglass.com [sp-wilmadlabglass.com]
- 5. youtube.com [youtube.com]
- 6. acgpubs.org [acgpubs.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. Reexamination of hexafluorosilicate hydrolysis by 19F NMR and pH measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 11. Solvents, deuterated for NMR for laboratory | Scharlab [scharlab.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Accessories for NMR | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 15. labinsights.nl [labinsights.nl]
- 16. rsc.org [rsc.org]
- 17. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 18. researchgate.net [researchgate.net]
- 19. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 20. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Handling and Storage of Hexafluorophosphoric Acid
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of Hexafluorophosphoric acid (HPF6) to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what form is it typically supplied?
A1: this compound is a strong acid that is only stable in solution.[1][2][3] It is typically supplied as a 60-65% aqueous solution.[4][5] Anhydrous this compound is unstable at room temperature and rapidly decomposes.[1][4][5]
Q2: What are the primary decomposition products of this compound?
A2: Anhydrous this compound decomposes into hydrogen fluoride (B91410) (HF) and phosphorus pentafluoride (PF5).[1] In aqueous solutions, it exists in equilibrium with its hydrolysis products, which include hydrofluoric acid (HF), difluorophosphoric acid (HPO2F2), monofluorophosphoric acid (H2PO3F), and phosphoric acid (H3PO4).[2][3][5] Upon heating, it can release toxic fumes of hydrogen fluoride and phosphorus oxides.[5][6]
Q3: What are the ideal storage conditions to prevent decomposition?
A3: To minimize decomposition, this compound should be stored in a cool, dry, and well-ventilated area.[4][7][8] It is recommended to store it at refrigerated temperatures, typically between 2°C and 8°C.[7][9] Containers must be kept tightly sealed to prevent exposure to moisture.[7][10]
Q4: What materials are compatible and incompatible for storing this compound?
A4: this compound is corrosive to metals and tissue.[4] It should not be stored in glass containers due to its reactivity, which is partly due to the presence of hydrofluoric acid.[5][9][10] Recommended storage containers are made of polyethylene (B3416737) or Teflon. It is incompatible with strong bases, alkali metals, and finely divided metals.[6][9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Visible Fuming from Container | - Container seal is compromised.- Storage temperature is too high, causing increased vapor pressure and decomposition. | - Immediately move the container to a properly functioning chemical fume hood.- Ensure the container is tightly sealed. If the cap is damaged, transfer the acid to a new, appropriate container.- Verify the storage temperature is within the recommended 2-8°C range. |
| Discoloration of the Acid Solution | - Contamination from an incompatible material.- Advanced decomposition. Commercial products can sometimes have a dark honey color due to reduced phosphate (B84403) species.[4] | - Review handling procedures to identify potential sources of contamination.- If contamination is suspected, the acid may not be suitable for sensitive applications. Consider safe disposal.- If decomposition is suspected, verify storage conditions and consider the age of the solution. |
| Corrosion of Storage Container or Cap | - Use of an incompatible container material.- Vapors leaking from the container and reacting with external metal components (e.g., in a storage cabinet). | - Immediately transfer the acid to a compatible container (e.g., polyethylene, Teflon).- Inspect the storage area for other signs of corrosion and ensure proper ventilation.- Ensure the container is tightly sealed to prevent vapor leakage.[11] |
| Precipitate Formation in the Solution | - Reaction with impurities.- Formation of less soluble hydrolysis products. | - This may indicate significant decomposition or contamination.- The acid may no longer be of the required purity for your experiment. |
Experimental Protocols
Protocol 1: Visual Inspection of Stored this compound
Objective: To assess the integrity of the stored acid and its container.
Methodology:
-
Safety Precautions: Before inspection, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber or neoprene), safety goggles, a face shield, and a lab coat. Conduct the inspection within a certified chemical fume hood.
-
Container Examination:
-
Carefully remove the container from storage.
-
Visually inspect the exterior of the container for any signs of degradation, such as discoloration, cracking, or swelling.
-
Check for any signs of corrosion on the cap or any metal components of the packaging.
-
Ensure the cap is tightly sealed.
-
-
Solution Examination:
-
Observe the color of the acid solution. While some commercial grades may have a slight color, a significant change from its initial appearance could indicate contamination or decomposition.
-
Look for any precipitate or solid material within the solution.
-
-
Documentation: Record the date of inspection, observations, and the lot number of the acid. If any anomalies are observed, report them to your lab supervisor or safety officer.
Visualizations
Decomposition Pathway
Caption: Decomposition pathway of anhydrous and aqueous this compound.
Storage Troubleshooting Logic
Caption: Troubleshooting logic for common issues during this compound storage.
References
- 1. Buy this compound | 16940-81-1 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [wikipedia.nucleos.com]
- 4. echemi.com [echemi.com]
- 5. This compound | HPF6 | CID 16211447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Managing Hydrofluoric Acid Impurities in Hexafluorophosphoric Acid Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexafluorophosphoric acid (HPF6) solutions. It specifically addresses the challenges posed by the presence of hydrofluoric acid (HF) impurities.
Frequently Asked Questions (FAQs)
Q1: Why is hydrofluoric acid (HF) present in my this compound (HPF6) solution?
Hydrofluoric acid is an inherent impurity in aqueous solutions of this compound due to the equilibrium between HPF6, water, and its decomposition products.[1][2][3] HPF6 is only stable in solution and decomposes into phosphorus pentafluoride (PF5) and HF when dry.[2][3][4] Furthermore, HPF6 can undergo hydrolysis, especially in the presence of excess water, which also generates HF.[2][3][5] Commercial HPF6 solutions are aqueous and contain an equilibrium of HF, HPO2F2, H3PO4, and other hydrolysis products.[2]
Q2: What are the potential impacts of HF impurities on my experiments?
HF impurities can have several detrimental effects on experimental outcomes:
-
Corrosion: HF is highly corrosive and can etch glass and other silicon-containing materials.[1][2] This can damage laboratory equipment and introduce contaminants into your reaction.
-
Reaction Interference: As a reactive species, HF can participate in side reactions, potentially leading to unexpected products, lower yields, and reduced catalytic activity.[1] It can also react with certain metal ions to form insoluble fluorides.
-
Safety Hazards: HF is a toxic and hazardous substance that can cause severe burns upon contact with skin.[6][7] Its presence increases the handling risks associated with HPF6 solutions.
Q3: How can I determine the concentration of HF in my HPF6 solution?
Several analytical methods can be used to quantify HF concentration. The most common is acid-base titration. Other methods include ion chromatography, spectroscopic techniques (like infrared or Raman spectroscopy), and the use of fluoride (B91410) ion-selective electrodes.[8][9][10]
Q4: What are the common methods for removing or minimizing HF impurities?
The primary methods for reducing HF content include:
-
Evaporation: Microwave-assisted evaporation in a controlled "vessel-inside-vessel" system can effectively remove HF.[11][12]
-
Neutralization: Careful addition of a suitable base can neutralize the HF. However, this must be done with caution to avoid unwanted precipitation or side reactions.[7][13][14]
-
Precipitation: In some cases, HF can be precipitated out of solution, for example, by the addition of specific reagents that form insoluble fluorides.
Q5: How should I handle and store HPF6 solutions to minimize HF-related issues?
Proper handling and storage are crucial:
-
Container Selection: Always use HF-resistant containers, such as those made of polyethylene (B3416737) or Teflon. Avoid glass containers.
-
Storage Conditions: Store HPF6 solutions in a cool, dry, and well-ventilated area away from incompatible materials.[6]
-
Minimize Water Content: While some water is necessary to stabilize HPF6, excess water will promote hydrolysis and increase HF content.[5][15] Use solutions with the appropriate water content for your application.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat when handling HPF6 solutions.[6]
Troubleshooting Guide
| Observed Problem | Potential Cause Related to HF | Recommended Action(s) |
| Unexpected side products or low yield in a reaction catalyzed by HPF6. | HF impurity may be reacting with starting materials, intermediates, or products. | 1. Quantify the HF concentration in your HPF6 solution using a suitable analytical method (see Experimental Protocols).2. If HF levels are high, consider purifying the HPF6 solution or using a freshly prepared solution with minimal HF.3. Evaluate if the reaction conditions (e.g., temperature, presence of water) are promoting HPF6 decomposition. |
| Etching or damage to glassware. | The presence of HF is causing corrosion. | 1. Immediately transfer the HPF6 solution to an HF-resistant container (e.g., polyethylene, Teflon).2. For future experiments, exclusively use plastic labware. |
| Inconsistent experimental results between different batches of HPF6. | Batches may have varying concentrations of HF impurity. | 1. Quantify the HF concentration for each new batch of HPF6 before use.2. Standardize the HF content by purification or by using a consistent source of HPF6. |
| Precipitate formation when using the HPF6 solution. | HF may be reacting with other components in the reaction mixture to form insoluble fluorides. | 1. Analyze the precipitate to confirm its composition.2. If it is a fluoride salt, consider removing the HF from the HPF6 solution prior to the reaction. |
Quantitative Data
Table 1: Comparison of HF Removal Efficiency by Microwave-Assisted Evaporation
| Scavenging Solution in Outer Vessel | HF Removal Efficiency (after 2 cycles) | Reference |
| None | ~90% | [12] |
| Ultrapure Water | >99% | [12] |
| Saturated Boric Acid (H3BO3) | >99% | [12] |
Table 2: Precision of Coulometric Titration for HF Quantification
| HF Content | Relative Standard Deviation (RSD) | Reference |
| 2 µg - 100 µg | < 2.0% | [9] |
| ≥ 10 µg | < 1.0% | [9] |
Experimental Protocols
Protocol 1: Quantification of HF by Acid-Base Titration
This protocol is a general guideline and may need to be adapted based on the specific concentration of your HPF6 solution and the presence of other acidic species.
Materials:
-
HPF6 solution sample
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
HF-resistant beaker (e.g., polyethylene)
-
Burette
-
Magnetic stirrer and stir bar
-
Deionized water
Procedure:
-
Accurately weigh a specific amount of the HPF6 solution into an HF-resistant beaker.
-
Dilute the sample with a known volume of deionized water.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized NaOH solution while stirring continuously.
-
The endpoint is reached when the solution turns a faint, persistent pink color.
-
Record the volume of NaOH solution used.
-
Calculate the total acidity. Note that this method measures the total acid content (HPF6 and HF). To specifically determine HF content in the presence of other strong acids, a more complex titration procedure involving masking agents or a different analytical technique may be required.[10][16]
Protocol 2: Removal of HF by Microwave-Assisted Evaporation
This protocol is based on the "vessel-inside-vessel" method and is suitable for preparing HPF6 solutions with low HF content for ultra-trace analysis.[11][12]
Materials:
-
HPF6 solution containing HF impurity
-
Microwave digestion system
-
PTFE outer vessel
-
PFA inner vessel
-
Ultrapure water (as a scavenger solution)
Procedure:
-
Place the HPF6 solution containing HF into the smaller, inner PFA vessel.
-
Add a scavenging solution, such as ultrapure water, to the larger, outer PTFE vessel.
-
Place the PFA vessel inside the PTFE vessel and seal the system.
-
Subject the sealed system to one or more microwave irradiation cycles. The microwave energy will cause the HF to evaporate from the HPF6 solution in the inner vessel and dissolve into the scavenger solution in the outer vessel.
-
After cooling, carefully open the system in a fume hood. The HPF6 solution in the inner vessel will now have a significantly reduced HF concentration.
-
The scavenger solution containing the removed HF should be disposed of as hazardous waste.
Visualizations
Caption: Workflow for HF quantification by titration.
Caption: Troubleshooting logic for HF-related issues.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | HPF6 | CID 16211447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 16940-81-1 [smolecule.com]
- 5. US6540969B1 - Preparation of this compound - Google Patents [patents.google.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. solusgrp.com [solusgrp.com]
- 8. Spectrometric analysis of process etching solutions of the photovoltaic industry--determination of HNO3, HF, and H2SiF6 using high-resolution continuum source absorption spectrometry of diatomic molecules and atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis: A Microwave-Assisted Vessel-Inside-Vessel Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hydrofluoric Acid (HF) Neutralization. pH Neutralization Systems for Hydrofluoric Acid (HF). [phadjustment.com]
- 14. ws.engr.illinois.edu [ws.engr.illinois.edu]
- 15. data.epo.org [data.epo.org]
- 16. Nitric with HF Titration [anoplex.com]
Technical Support Center: Hexafluorophosphoric Acid (HPF₆) Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve yield in reactions catalyzed by hexafluorophosphoric acid (HPF₆).
Troubleshooting Guides
This section addresses specific issues encountered during experiments with HPF₆, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My HPF₆-catalyzed reaction shows very low or no conversion to the desired product. What are the primary factors to investigate?
A1: Low or no yield in HPF₆-catalyzed reactions can often be attributed to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. Key areas to troubleshoot include:
-
Catalyst Activity: this compound is highly sensitive to water, which leads to hydrolysis and a loss of catalytic activity.[1][2] Anhydrous conditions are crucial for optimal performance.
-
Reaction Temperature: Temperature plays a critical role in reaction kinetics. The optimal temperature will balance reaction rate with the potential for side reactions or catalyst decomposition.
-
Reactant Purity: Impurities in substrates or solvents can poison the catalyst or lead to unwanted side reactions.
-
Catalyst Loading: An insufficient amount of catalyst will result in a slow or incomplete reaction. Conversely, excessive catalyst loading can sometimes promote side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yields.
Issue 2: Formation of Byproducts and Poor Selectivity
Q2: My reaction is producing significant amounts of byproducts. How can I improve selectivity?
A2: Byproduct formation in HPF₆-catalyzed reactions often arises from side reactions such as polymerization, rearrangements, or reactions with impurities. Strategies to enhance selectivity include:
-
Temperature Control: Lowering the reaction temperature can often disfavor side reactions which may have a higher activation energy than the desired transformation.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction pathway.[3][4][5][6] Experimenting with different anhydrous solvents may improve selectivity.
-
Substrate and Catalyst Concentration: Adjusting the concentration of reactants and the catalyst loading can alter the relative rates of the desired reaction and side reactions.
-
Use of Scavengers: In some cases, the addition of a proton scavenger can help to control the acidity of the reaction medium and reduce acid-driven side reactions.
Issue 3: Catalyst Deactivation
Q3: My reaction starts well but then slows down or stops before completion. What could be causing catalyst deactivation?
A3: Catalyst deactivation is a common issue in acid-catalyzed reactions. For HPF₆, the primary causes of deactivation include:
-
Hydrolysis: As previously mentioned, water is detrimental to the stability of HPF₆. Water can be introduced with reagents or generated as a byproduct (e.g., in esterification reactions).
-
Poisoning: Certain functional groups on the substrates, products, or impurities can coordinate with the catalyst and inhibit its activity. Basic nitrogen-containing compounds are common poisons for acid catalysts.
-
Fouling: In some reactions, especially with polymeric substrates or products, the catalyst can be encapsulated by insoluble materials, blocking active sites.
Frequently Asked Questions (FAQs)
Q1: How can I ensure my reaction conditions are sufficiently anhydrous for HPF₆ catalysis? A1: To maintain anhydrous conditions, all glassware should be oven-dried or flame-dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled from an appropriate drying agent. Commercially available anhydrous solvents can also be used.
Q2: What is a typical catalyst loading for an HPF₆-catalyzed reaction? A2: The optimal catalyst loading is reaction-dependent. For many reactions, a catalytic amount in the range of 1-10 mol% is a good starting point. However, some reactions may require stoichiometric amounts of the acid. It is recommended to start with a loading reported in the literature for a similar transformation and then optimize.
Q3: Can I regenerate a deactivated HPF₆ catalyst? A3: Regeneration of a homogeneous catalyst like HPF₆ that has been deactivated by hydrolysis is generally not practical within the reaction mixture. If the catalyst has been poisoned by basic impurities, an acid-base extraction during the workup might remove the poison, but the catalyst itself will likely be removed from the organic phase. For heterogenized versions of strong acid catalysts, regeneration protocols sometimes involve washing with acidic or basic solutions followed by calcination, but specific procedures for HPF₆ are not well-documented.[7]
Q4: Are there any common impurities in commercial HPF₆ that I should be aware of? A4: Commercial this compound is typically an aqueous solution and exists in equilibrium with its hydrolysis products, which include hydrofluoric acid (HF), phosphoric acid (H₃PO₄), and various fluorophosphoric acids.[2] The presence of these species, particularly HF, can influence the reactivity and corrosivity (B1173158) of the catalyst solution.
Data on Reaction Parameter Optimization
While extensive quantitative data for the optimization of HPF₆-catalyzed reactions is not broadly available in a consolidated format, the following tables provide illustrative examples of how reaction parameters can affect yield, based on general principles of acid catalysis and data from analogous systems.
Table 1: Effect of Temperature on Yield in a Hypothetical Esterification Reaction
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 25 | 24 | 35 | Slow reaction rate |
| 50 | 12 | 75 | Increased reaction rate |
| 75 | 6 | 85 | Optimal yield and reaction time |
| 100 | 4 | 70 | Increased byproduct formation observed |
Table 2: Influence of Catalyst Loading on Conversion in a Model Alkylation Reaction
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| 1 | 12 | 40 |
| 5 | 12 | 85 |
| 10 | 12 | 95 |
| 15 | 12 | 95 |
Table 3: Impact of Water Content on Catalyst Activity in an Esterification Reaction (Analogous System with Sulfuric Acid)
| Initial Water Content (wt%) | Relative Initial Reaction Rate |
| 0 | 1.00 |
| 1 | 0.85 |
| 5 | 0.40 |
| 10 | 0.15 |
Data in this table is conceptual and based on trends observed for sulfuric acid catalysis, which is expected to be similar for HPF₆.
Experimental Protocols
Protocol 1: Small-Scale Test Reaction to Troubleshoot Low Yield
This protocol outlines a systematic approach to identify the cause of low yield in an HPF₆-catalyzed reaction.
-
Glassware and Reagent Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.
-
Use freshly opened, anhydrous grade solvents and reagents. If necessary, purify and dry substrates and solvents according to standard laboratory procedures.
-
Use a fresh, unopened container of this compound solution.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Add the anhydrous solvent to the reaction flask via syringe or cannula.
-
Add the substrate(s) to the reaction flask.
-
Carefully add the required amount of this compound catalyst to the stirred reaction mixture at the desired starting temperature (an ice bath is recommended for initial addition).
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, or after a predetermined time, quench the reaction by carefully adding the reaction mixture to a cold, saturated aqueous solution of a weak base (e.g., sodium bicarbonate).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude product to determine the conversion and the presence of any byproducts.
-
If the yield is still low, systematically vary one parameter at a time (e.g., temperature, catalyst loading) in subsequent small-scale reactions to identify the optimal conditions.
-
Protocol 2: Monitoring Catalyst Activity by a Control Reaction
This protocol can be used to assess the activity of a stored or previously used batch of HPF₆.
-
Select a Standard Reaction: Choose a well-characterized, high-yielding reaction that is known to be catalyzed by HPF₆ (e.g., the esterification of benzoic acid with methanol).
-
Perform Control Reactions:
-
Run the standard reaction under strictly controlled, anhydrous conditions using a fresh, unopened bottle of HPF₆. This will serve as the positive control.
-
Run the same reaction under identical conditions using the batch of HPF₆ that is being tested.
-
-
Compare Results:
-
Monitor the reaction rates and final yields of both reactions.
-
A significantly lower rate or yield for the test reaction indicates that the catalyst has lost activity.
-
Visualizing Logical Relationships
Troubleshooting Catalyst Deactivation
Caption: Common causes and solutions for HPF₆ catalyst deactivation.
This technical support guide is intended to provide a starting point for troubleshooting and optimizing this compound catalyzed reactions. For specific applications, it is always recommended to consult the primary literature and conduct systematic experimental optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | HPF6 | CID 16211447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Hexafluorophosphoric Acid (HPF6) Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving hexafluorophosphoric acid (HPF6) as a catalyst. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve low catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low catalytic activity of this compound?
A1: Low catalytic activity of HPF6 can stem from several factors:
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or solvent.[1] It can also react with byproducts, such as strong bases, which would neutralize the acid catalyst.
-
Suboptimal Reaction Conditions: Temperature, pressure, and reactant concentrations significantly impact catalytic performance. Both insufficient and excessive temperatures can be detrimental.[1]
-
Catalyst Quality and Storage: The quality of the HPF6 solution is crucial. Improper storage can lead to decomposition or contamination. Ensure the catalyst is sourced from a reliable supplier and stored under appropriate conditions, typically at 2-8°C in a tightly sealed container.[2]
-
Presence of Water: HPF6 is typically supplied as an aqueous solution (~55 wt. % in H2O).[2] However, the water content can influence catalytic activity. While some water is necessary for the stability of the acid in solution, excess water can lead to hydrolysis of the PF6- anion, forming other less active fluorophosphoric acids and eventually phosphoric acid.[3] Conversely, in some reactions catalyzed by phosphorus-containing acids, the presence of a controlled amount of water can actually enhance catalytic activity.[4]
Q2: How can I determine if my HPF6 catalyst has been deactivated?
A2: Several analytical techniques can be employed to assess the state of your catalyst:
-
Performance Monitoring: Regularly monitor key reaction parameters such as product yield, reaction rate, and selectivity. A noticeable decline in these metrics over time can indicate catalyst deactivation.[5]
-
Spectroscopic Analysis: Techniques like ³¹P NMR spectroscopy can be used to analyze the chemical environment of the phosphorus atom in the catalyst. Changes in the chemical shift can indicate decomposition of the PF6- anion into other phosphorus species.
-
Titration: The acidity of the catalytic solution can be determined by titration with a standard base. A decrease in acidity may suggest neutralization of the catalyst.
Q3: Can a deactivated this compound catalyst be regenerated?
A3: Regeneration of a homogeneous acid catalyst like HPF6 is often challenging. If the deactivation is due to neutralization by a basic impurity, it may not be possible to regenerate the catalyst in situ. If the deactivation is due to the presence of inhibitors, removal of these inhibitors from the reaction mixture could restore activity. For solid-supported acid catalysts, regeneration procedures such as calcination to burn off coke deposits are common, but this is not applicable to homogeneous HPF6.[5] In most cases of deactivation for homogeneous HPF6, it is often more practical to use a fresh batch of the catalyst.
Troubleshooting Guides
Issue 1: Lower than expected reaction yield.
This is a common issue that can be attributed to several factors. The following troubleshooting workflow can help identify the root cause.
References
- 1. ヘキサフルオロリン酸 溶液 ~55 wt. % in H2O | Sigma-Aldrich [sigmaaldrich.com]
- 2. Understanding the impact of water on the catalytic activity and stability – Carine Michel [perso.ens-lyon.fr]
- 3. This compound | HPF6 | CID 16211447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US2488298A - Method of producing this compound - Google Patents [patents.google.com]
Technical Support Center: Hexafluorophosphoric Acid (HPF₆) Stability and Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of water content on the stability and reactivity of hexafluorophosphoric acid (HPF₆).
Frequently Asked Questions (FAQs)
Q1: Is anhydrous this compound stable?
A1: No, anhydrous this compound is not stable at ambient conditions. It rapidly dissociates into phosphorus pentafluoride (PF₅) and hydrogen fluoride (B91410) (HF) at 25°C.[1][2] HPF₆ is only stable in solution, where it forms a coordination complex with water.[3][4][5]
Q2: What is the role of water in the stability of this compound solutions?
A2: Water acts as a stabilizing agent for this compound by forming a coordination complex.[4][5] However, excess water promotes the hydrolysis of the hexafluorophosphate (B91526) (PF₆⁻) anion.[4][5] Therefore, a specific water content is crucial for maintaining the stability of HPF₆ solutions. A mole ratio of approximately 1.6 to 1.7 molecules of water to one molecule of HPF₆ is suggested for a stable solution at room temperature (20°C).[4]
Q3: What happens when this compound is mixed with water?
A3: When HPF₆ is mixed with water, an exothermic reaction occurs, leading to the formation of oxonium hexafluorophosphate ([H₃O]⁺[PF₆]⁻) and hydrofluoric acid (HF).[3][6] Furthermore, the PF₆⁻ anion undergoes hydrolysis, a process where the P-F bonds are sequentially broken, leading to the formation of various fluorophosphoric acids and ultimately phosphoric acid.[1][3]
Q4: What are the primary decomposition products of this compound in the presence of water?
A4: The hydrolysis of this compound in aqueous solutions leads to a mixture of products. The primary decomposition products include:
Q5: How does temperature affect the stability of aqueous HPF₆ solutions?
A5: Increased temperature accelerates the decomposition of this compound. Upon heating, it decomposes to generate hydrogen fluoride (HF).[3][7] Kinetic studies on related hexafluorophosphate salts have shown a significant increase in the rate of hydrolysis at elevated temperatures.
Q6: Are there any visible signs of HPF₆ decomposition in an aqueous solution?
A6: While the initial hydrolysis products are soluble and may not provide a visible sign, advanced decomposition can lead to changes in the solution's properties. The formation of HF will increase the solution's corrosivity, especially towards glass and siliceous materials.[1] In some cases, the formation of less soluble phosphate (B84403) salts could potentially lead to turbidity or precipitation if other cations are present.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly rapid reaction or fuming upon opening the container. | Exposure to atmospheric moisture.[1][7] | Handle the container in a dry, inert atmosphere (e.g., a glovebox). Ensure the container is tightly sealed when not in use. Store in a cool, dry, and well-ventilated area.[8][9] |
| Etching or damage to glass or quartz reaction vessels. | Presence of hydrofluoric acid (HF), a primary hydrolysis product of HPF₆.[1][3] | Use reaction vessels made of HF-resistant materials such as polytetrafluoroethylene (PTFE), polyethylene, or other fluoropolymers. Avoid using glass or quartz containers for reactions involving HPF₆, especially at elevated temperatures or for prolonged periods. |
| Inconsistent or poor experimental results. | Decomposition of the HPF₆ solution due to improper storage or handling, leading to a change in its chemical composition and acidity. | Use freshly prepared or properly stored HPF₆ solutions. It is advisable to periodically check the purity of the acid, especially if it has been stored for an extended period. |
| Formation of a precipitate in the reaction mixture. | Reaction of hydrolysis products (e.g., phosphate ions) with other cations in the solution to form insoluble salts. | Analyze the precipitate to identify its composition. This can help in understanding the extent of HPF₆ decomposition. Consider the compatibility of all reagents with HPF₆ and its hydrolysis products. |
| Corrosion of metal equipment (e.g., needles, spatulas). | The highly corrosive nature of HPF₆ and its hydrolysis product, HF.[7] | Use equipment made of compatible materials. Refer to chemical compatibility charts for appropriate materials. For example, many stainless steels have limited resistance to HPF₆. |
Quantitative Data on HPF₆ Stability and Hydrolysis
The stability of this compound in aqueous solutions is influenced by factors such as water concentration, temperature, and the presence of other ions.
Table 1: Effect of Water Content on the Stability of HPF₆ Solutions
| H₂O/HPF₆ Mole Ratio | Temperature (°C) | Stability |
| ~1.0 | < 10 | Stable |
| 1.6 - 1.7 | 20 | Stable (Vapor pressure < 200 mm Hg) |
| > 3.3 | Ambient | Prone to hydrolysis to form oxygenated species |
Source: Adapted from U.S. Patent 6,540,969 B1[4]
Table 2: Pseudo-First-Order Rate Constants for the Hydrolysis of PF₆⁻ and its Intermediates at 90°C
| Species | Condition | Rate Constant (k, s⁻¹) |
| PF₆⁻ | 0.1 M HCl | 1.1 x 10⁻⁵ |
| PF₆⁻ | 1 M HCl | 2.5 x 10⁻⁵ |
| PF₆⁻ | 0.1 M AlCl₃ | 1.2 x 10⁻⁴ |
| PO₂F₂⁻ | 0.1 M HCl | 1.9 x 10⁻⁴ |
| PO₂F₂⁻ | 1 M HCl | 1.3 x 10⁻³ |
| PO₂F₂⁻ | 0.1 M AlCl₃ | 1.3 x 10⁻⁴ |
| PO₃F²⁻ | 0.1 M HCl | 2.1 x 10⁻⁴ |
| PO₃F²⁻ | 1 M HCl | 2.0 x 10⁻³ |
| PO₃F²⁻ | 0.1 M AlCl₃ | 4.4 x 10⁻⁵ |
Source: Adapted from Miyashita et al., Environmental Science: Water Research & Technology, 2024.[10] This data is for the hydrolysis of the PF₆⁻ anion from LiPF₆, but provides insight into the general reactivity.
Experimental Protocols
Protocol 1: Analysis of HPF₆ Hydrolysis Products by Ion Chromatography (IC)
This protocol is based on the methodology described by Terborg et al. for the analysis of hexafluorophosphate salt hydrolysis.[2][11][12]
Objective: To separate and quantify HPF₆ and its anionic hydrolysis products (F⁻, HPO₃F⁻, PO₂F₂⁻, and HPO₄²⁻).
Instrumentation:
-
Ion chromatograph equipped with a conductivity detector.
-
Anion-exchange column (e.g., IonPac AS14A, 250 mm × 4.0 mm i.d.).
-
Suppressor module.
Reagents:
-
Deionized water (18.2 MΩ·cm).
-
Potassium bicarbonate (KHCO₃).
-
Potassium carbonate (K₂CO₃).
-
HPF₆ solution to be analyzed.
-
Standards for F⁻, HPO₃F⁻, PO₂F₂⁻, and HPO₄²⁻.
Procedure:
-
Eluent Preparation: Prepare a 2.5 mM KHCO₃ / 2.5 mM K₂CO₃ eluent by dissolving the appropriate amounts of the salts in deionized water. Degas the eluent before use.
-
Sample Preparation:
-
Accurately dilute the HPF₆ solution in a volumetric flask using deionized water to bring the concentration of the analytes within the calibration range.
-
Use plastic labware (e.g., polypropylene) to avoid reactions with glass.
-
-
Calibration:
-
Prepare a series of calibration standards containing known concentrations of F⁻, HPO₃F⁻, PO₂F₂⁻, and HPO₄²⁻.
-
Inject the standards into the IC system to generate a calibration curve for each analyte.
-
-
Analysis:
-
Set the IC operating conditions (e.g., flow rate, column temperature) as recommended for the column in use.
-
Inject the prepared sample solution into the IC.
-
Identify the peaks in the chromatogram based on the retention times of the standards.
-
Quantify the concentration of each hydrolysis product using the calibration curves.
-
Protocol 2: Monitoring HPF₆ Hydrolysis by ¹⁹F and ³¹P NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the decomposition of HPF₆ and the formation of fluorinated hydrolysis products.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer with ¹⁹F and ³¹P capabilities.
-
NMR tubes made of a material compatible with HF (e.g., plastic inserts or specialized tubes).
Reagents:
-
HPF₆ solution to be analyzed.
-
Deuterated solvent (e.g., D₂O). Note: The presence of D₂O will facilitate hydrolysis. For kinetic studies, the amount of D₂O should be carefully controlled.
Procedure:
-
Sample Preparation:
-
In a dry environment (e.g., a glovebox), carefully prepare the NMR sample by adding a known amount of the HPF₆ solution to the deuterated solvent in the NMR tube.
-
The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
-
NMR Acquisition:
-
Acquire a ³¹P NMR spectrum. The PF₆⁻ anion will typically appear as a septet (due to coupling with six equivalent ¹⁹F nuclei). The hydrolysis products will appear as distinct signals (e.g., difluorophosphate as a triplet).
-
Acquire a ¹⁹F NMR spectrum. The PF₆⁻ anion will appear as a doublet (due to coupling with one ³¹P nucleus). Free fluoride (F⁻) and the fluorine atoms in the hydrolysis products will have characteristic chemical shifts.
-
-
Data Analysis:
-
Integrate the peaks corresponding to HPF₆ and its hydrolysis products in both the ³¹P and ¹⁹F spectra.
-
The relative integrals can be used to monitor the progress of the hydrolysis over time. For kinetic studies, a series of spectra should be acquired at specific time intervals.
-
Visualizations
Caption: Stepwise hydrolysis pathway of this compound.
Caption: Workflow for analyzing HPF₆ hydrolysis.
References
- 1. This compound | HPF6 | CID 16211447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. US6540969B1 - Preparation of this compound - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. ddescholar.acemap.info [ddescholar.acemap.info]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. nj.gov [nj.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution (Journal Article) | ETDEWEB [osti.gov]
Technical Support Center: Safe Disposal of Hexafluorophosphoric Acid (HPF₆) Waste
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the safe disposal of hexafluorophosphoric acid (HPF₆) waste. It is intended for researchers, scientists, and drug development professionals familiar with laboratory safety procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound (HPF₆) is a strong, corrosive acid.[1] In aqueous solutions, it hydrolyzes to form hydrofluoric acid (HF) and phosphoric acid (H₃PO₄).[1][2] The primary hazards are:
-
Corrosivity: Causes severe burns to skin, eyes, and the respiratory tract.[3][4]
-
Toxicity of Hydrofluoric Acid (HF): HF is highly toxic and can penetrate the skin, causing deep tissue damage and potentially fatal systemic toxicity by binding with calcium in the body.[3][4][5] Symptoms of HF exposure can be delayed.[3]
-
Exothermic Reactions: Neutralization reactions are highly exothermic and can generate significant heat, potentially leading to boiling and splashing of the corrosive solution.[6]
Q2: What personal protective equipment (PPE) is required for handling HPF₆ waste?
A2: Due to the severe hazards, a high level of PPE is mandatory. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.[7][8]
-
Hand Protection: Double gloving is recommended. Use a heavy-duty, chemical-resistant outer glove (e.g., neoprene or butyl rubber) over a nitrile inner glove.[3][8] Always inspect gloves for leaks before use.[8]
-
Body Protection: A chemical-resistant apron over a lab coat, with full coverage of arms and legs.[4][8]
-
Footwear: Closed-toe, chemical-resistant shoes.[4]
-
Respiratory Protection: All handling and neutralization procedures must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[5][7][8]
Q3: Can I dispose of untreated HPF₆ waste down the drain?
A3: No. Disposal of acidic and fluoride-containing waste down the sanitary sewer is strictly prohibited in most jurisdictions.[7] The waste must be neutralized and treated to precipitate hazardous components before the liquid fraction can be considered for drain disposal, subject to local regulations.
Q4: What is the general principle for treating HPF₆ waste?
A4: The standard method for treating HPF₆ waste is neutralization with a base to a pH between 6.0 and 9.0. Calcium hydroxide (B78521) (Ca(OH)₂) is a preferred neutralizing agent because it precipitates both the fluoride (B91410) and phosphate (B84403) ions as insoluble salts (calcium fluoride, CaF₂, and calcium phosphates, e.g., hydroxyapatite).[9][10]
Q5: What do I do with the solid precipitate generated after neutralization?
A5: The resulting calcium fluoride and calcium phosphate sludge is considered hazardous waste and must be collected, contained in a labeled, sealed container, and disposed of through your institution's hazardous waste management program.[7] Landfill is a common disposal method for this type of sludge.[11]
Experimental Protocol: Neutralization of HPF₆ Waste with Calcium Hydroxide
This protocol outlines the laboratory-scale procedure for neutralizing aqueous this compound waste.
Safety Precautions:
-
ALWAYS perform this procedure in a certified chemical fume hood.[5][7]
-
ALWAYS wear the full PPE described in the FAQ section.[3][4][8]
-
Ensure an emergency eyewash and safety shower are immediately accessible.[4]
-
Have a hydrofluoric acid spill kit readily available, including calcium gluconate gel.[5][7][8] Note that some general acid neutralizers are not suitable for HF spills.[3]
-
The neutralization reaction is highly exothermic. Proper cooling is essential to prevent boiling and splashing.[6]
Materials:
-
Aqueous HPF₆ waste
-
Calcium hydroxide (Ca(OH)₂) powder or slurry
-
Large, heavy-walled plastic (polyethylene or polypropylene) beaker or container for the reaction. DO NOT USE GLASS. [3][4][5]
-
A larger plastic container to act as a secondary containment and ice bath.
-
Plastic stir rod or magnetic stirrer with a plastic-coated stir bar
-
pH meter or pH paper
-
Deionized water
-
Ice
-
Labeled hazardous waste container for solid sludge
Workflow for HPF₆ Waste Neutralization
Caption: Workflow for the safe neutralization of HPF₆ waste.
Step-by-Step Procedure:
-
Preparation: a. Don all required PPE and set up your work area in a chemical fume hood. b. Place the large plastic reaction container inside the larger secondary containment bin and create an ice-water bath around it. c. Carefully pour the HPF₆ waste into the reaction container. d. Slowly and cautiously dilute the acid waste with cold deionized water to a concentration of less than 10%. A 1:10 ratio of acid to water is a good starting point. Always add acid to water if starting from a concentrated solution, but for waste dilution, adding water slowly to the waste is acceptable with external cooling.
-
Neutralization: a. Begin stirring the diluted acid solution. b. Slowly add a slurry of calcium hydroxide (Ca(OH)₂) in small increments. The reaction is exothermic, so addition must be slow to control the temperature rise. c. After each addition, allow the reaction to proceed and monitor the pH of the solution. d. Continue adding Ca(OH)₂ until the pH of the solution is stable within the range of 6.0 to 9.0.
-
Precipitate Separation and Disposal: a. Once the pH is stable, turn off the stirrer and allow the white precipitate (calcium fluoride and calcium phosphates) to settle for at least one hour. b. Check the pH of the clear supernatant liquid one final time to ensure it is still in the acceptable range. c. Carefully decant or filter the supernatant. This liquid can typically be disposed of down the drain with copious amounts of running water, provided it meets local wastewater regulations. d. Transfer the remaining solid sludge into a clearly labeled hazardous waste container. e. Seal the container and store it in a designated satellite accumulation area for pickup by your institution's hazardous waste management service.
Quantitative Data
The efficiency of fluoride and phosphate removal is highly dependent on pH. The following table summarizes expected removal efficiencies when using calcium hydroxide for precipitation.
| pH Value | Fluoride (F⁻) Removal Efficiency | Phosphate (PO₄³⁻) Removal Efficiency | Precipitated Solids |
| ~4.0 | >95%[12] | Low | Primarily Calcium Fluoride (CaF₂) |
| 6.0 - 8.0 | >99%[13] | Moderate to High | Calcium Fluoride (CaF₂) and Calcium Phosphates |
| >9.0 | >99% | >99%[14] | Calcium Fluoride (CaF₂) and Calcium Phosphates (e.g., Hydroxyapatite) |
Note: The solubility of calcium phosphate decreases as pH increases, leading to more efficient removal at neutral to alkaline pH.[15] Conversely, calcium fluoride solubility increases at very low pH but is minimally affected at pH levels above 4.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Violent reaction, splashing, or boiling during neutralization | 1. Neutralizing agent added too quickly. 2. Initial acid concentration is too high. 3. Inadequate cooling. | 1. Immediately stop adding the neutralizing agent. 2. Ensure the reaction vessel is adequately submerged in the ice bath. 3. Add more ice to the bath. 4. Resume adding the neutralizing agent at a much slower rate once the reaction has subsided. |
| pH value fluctuates and does not stabilize | 1. Inadequate mixing. 2. Solid Ca(OH)₂ is not fully dissolved or reacting. | 1. Increase the stirring speed to ensure the solution is homogeneous. 2. Allow more time between additions of the neutralizing agent for the reaction to complete. |
| pH overshoots the target range (becomes too alkaline) | Too much base was added. | Slowly add a small amount of dilute acid (e.g., 1M HCl) to bring the pH back down to the target range of 6.0-9.0. |
| Solid precipitate does not settle | Fine, colloidal particles may have formed. | Allow the solution to stand for a longer period (e.g., overnight). If settling is still poor, filtration may be required instead of decantation. |
Troubleshooting Logic Diagram
References
- 1. This compound | HPF6 | CID 16211447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. uthsc.edu [uthsc.edu]
- 4. uab.edu [uab.edu]
- 5. 7.1.5 Hydrofluoric Acid | Environment, Health and Safety [ehs.cornell.edu]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. hydrofluoric_acid_guidelines – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 8. mcgill.ca [mcgill.ca]
- 9. ijirset.com [ijirset.com]
- 10. chemijournal.com [chemijournal.com]
- 11. ws.engr.illinois.edu [ws.engr.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous removal of fluoride and phosphate from semiconductor wastewater via chemical precipitation of calcium fluoride and hydroxyapatite using byproduct of recycled aggregate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Optimizing reaction conditions for Hexafluorophosphoric acid catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hexafluorophosphoric acid (HBF₆) as a catalyst in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary catalytic applications?
A1: this compound (HPF₆) is a strong Brønsted acid commonly used as a catalyst in various organic synthesis reactions.[1] Its high acidity and the non-coordinating nature of its conjugate base, the hexafluorophosphate (B91526) anion (PF₆⁻), make it effective in promoting reactions such as:
-
Esterifications and Alkylations: Its strong acidity facilitates these classic organic transformations.[1]
-
Propargylation Reactions: It is an effective catalyst for the substitution of propargylic alcohols with various nucleophiles.
-
Friedel-Crafts Reactions: It can be used to catalyze the alkylation of aromatic compounds.
-
Polymerization: It finds application as a catalyst in polymerization processes.[1]
Q2: What are the main safety precautions to consider when working with this compound?
A2: this compound is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, face shield, acid-resistant gloves, and a lab coat. An emergency eyewash station and safety shower should be readily accessible. In case of skin contact, immediately wash the affected area with copious amounts of water.[2]
Q3: How stable is this compound and how should it be stored?
A3: Anhydrous this compound is unstable and decomposes at room temperature into hydrogen fluoride (B91410) (HF) and phosphorus pentafluoride (PF₅).[3][4] It is typically supplied as a stabilized aqueous solution (e.g., ~60% in water).[3] Store this compound solutions in tightly sealed containers made of compatible materials (e.g., polyethylene (B3416737) or Teflon) in a cool, dry, and well-ventilated area, away from incompatible substances like bases and reactive metals.[2] Dilute aqueous solutions are prone to slow hydrolysis, forming other fluorophosphoric acids and eventually phosphoric acid.[3][4]
Q4: Can basic reagents in my reaction mixture affect the catalytic activity of this compound?
A4: Yes, the presence of basic compounds, such as amines, can neutralize the this compound catalyst, rendering it inactive. This is a crucial consideration when using nitrogen-containing nucleophiles. It may be necessary to use a higher catalyst loading or to protect the basic functional groups to achieve the desired catalytic turnover.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivation by Basic Reagents | If your reaction mixture contains basic compounds (e.g., amines), consider increasing the catalyst loading. Alternatively, protect the basic functional groups prior to the catalytic step. |
| Insufficient Catalyst Loading | For reactions that are sluggish, a systematic increase in the catalyst loading (e.g., from 1 mol% to 5 mol%) may be necessary. |
| Low Reaction Temperature | Some reactions catalyzed by this compound require elevated temperatures to proceed at a reasonable rate. If your reaction is slow at room temperature, consider carefully increasing the temperature. |
| Catalyst Decomposition | Ensure that the this compound solution has been stored correctly and has not decomposed. Using a fresh bottle of the catalyst can help rule out decomposition as the issue. Anhydrous this compound is unstable and should not be used unless specifically required and handled under appropriate conditions.[3][4] |
| Presence of Excess Water | While aqueous solutions of this compound are common, excess water can lead to hydrolysis of the catalyst, especially in dilute solutions.[3][4] If your reaction is sensitive to water, consider using a more concentrated solution of the acid or drying the reagents and solvents. |
Issue 2: Undesired Side Reactions or Low Selectivity
| Possible Cause | Troubleshooting Step |
| Solvent-Induced Side Reactions | Certain solvents can participate in undesired side reactions. For example, acetone (B3395972) can react with indoles in the presence of a strong acid. If you observe unexpected byproducts, consider changing the solvent. |
| High Catalyst Loading or Temperature | Excessive acid concentration or high temperatures can sometimes lead to charring, polymerization of starting materials, or other side reactions. Try reducing the catalyst loading or the reaction temperature. |
| Substrate Sensitivity to Acid | Some functional groups on your substrate may be sensitive to the strong acidic conditions, leading to degradation or side reactions. In such cases, a milder catalyst might be more appropriate. |
Experimental Protocols
General Protocol for HBF₄-Catalyzed Nucleophilic Substitution of Propargylic Alcohols
This protocol is adapted from a published procedure for the reaction of propargylic alcohols with various nucleophiles.
Materials:
-
Propargylic alcohol
-
Nucleophile (e.g., alcohol, amine, or indole)
-
This compound (aqueous solution, e.g., 48 wt. %)
-
Anhydrous solvent (e.g., acetone, dichloromethane, or acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the propargylic alcohol (1.0 mmol, 1.0 equiv) and the nucleophile (1.2-2.0 equiv).
-
Add the anhydrous solvent (e.g., 2 mL of acetone).
-
To the stirred solution, add the aqueous this compound solution (typically 1-5 mol%).
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Data Presentation
Table 1: Effect of Solvent on HBF₄-Catalyzed Propargylation
| Entry | Solvent | Conversion (%) |
| 1 | THF | Low |
| 2 | Water | Low |
| 3 | Dichloromethane | High |
| 4 | Acetonitrile | High |
| 5 | Acetone | High |
Reaction conditions: Propargylic alcohol (1a), Methanol (2 equiv.), HBF₄ (1 mol%), room temperature.
Table 2: Influence of Catalyst Loading and Temperature on Challenging Substrates
| Substrate Type | Catalyst Loading (mol%) | Temperature (°C) | Result |
| Electron-poor propargylic alcohol | 1 | Room Temperature | No reaction |
| Electron-poor propargylic alcohol | 5 | 80 | Good yield |
| Acid-sensitive indole (B1671886) | 1 | Room Temperature | Good yield |
| Acid-sensitive indole with acetone | 1 | Room Temperature | Side reaction with solvent |
Visualizations
Caption: General experimental workflow for HBF₄ catalysis.
Caption: Troubleshooting decision tree for low reaction yield.
References
Incompatible materials to avoid with Hexafluorophosphoric acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and use of hexafluorophosphoric acid (HPF₆), with a specific focus on material compatibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound is a strong acid that is only stable in solution.[1][2] Anhydrous or dry this compound is unstable and decomposes.[1][2] Its reactivity stems from its corrosive nature and the fact that its solutions can contain hydrofluoric acid (HF), which is highly reactive and can etch materials like glass.[3][4][5]
Q2: What are the primary hazards associated with this compound?
The primary hazards include severe burns to the skin and eyes, and respiratory irritation.[6][7] In case of fire, it can decompose and produce toxic fumes, including hydrogen fluoride, phosphine, and oxides of phosphorus.[6][8] It reacts exothermically with bases and can generate flammable hydrogen gas when in contact with active metals.[1][3][9]
Q3: What are the immediate first aid measures in case of accidental exposure?
In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[6] For eye contact, rinse immediately with plenty of water for an extended period.[6][7] If inhaled, move to fresh air. In all cases of exposure, seek immediate medical attention.[8]
Troubleshooting Guide: Material Incompatibility
This guide addresses specific issues that may arise from using incompatible materials with this compound during experiments.
Issue 1: Visible etching, clouding, or cracking of glassware.
-
Cause: this compound solutions contain hydrofluoric acid (HF), which readily attacks the silicon dioxide in glass.[3][4][5] This reaction corrodes the glass, leading to etching and potential failure of the glassware.
-
Solution:
-
Immediately and safely transfer the acid to a compatible container, such as one made of polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), or Teflon™ (polytetrafluoroethylene - PTFE).
-
Do not store this compound in glass containers.[10]
-
For reactions requiring visibility, consider using transparent fluoropolymer containers.
-
Issue 2: Unexpected gas evolution when in contact with metals.
-
Cause: this compound reacts with active metals, such as aluminum, iron, magnesium, and zinc, to produce flammable hydrogen gas.[1][3][9][10] This can create a fire or explosion hazard, especially in enclosed spaces.
-
Solution:
-
Ensure all metallic components of your experimental setup (e.g., stir bars, spatulas, needles, reactor vessels) are made of compatible materials.
-
Avoid using stainless steel unless its compatibility is verified for the specific concentration and temperature of the acid used.
-
If gas evolution is observed, ensure adequate ventilation and eliminate all potential ignition sources. Safely neutralize and dispose of the reactants.
-
Issue 3: Rapid temperature increase or violent reaction upon mixing with other chemicals.
-
Cause: this compound reacts exothermically with strong bases, such as sodium hydroxide (B78521) and potassium hydroxide.[3][7][9] This can lead to a rapid increase in temperature and pressure, potentially causing the container to rupture. It can also react violently with strong oxidizing agents.
-
Solution:
-
Never mix this compound with strong bases or strong oxidizing agents without proper cooling and containment measures.
-
When neutralization is required, perform it slowly, with cooling, and in a well-ventilated area, preferably a fume hood.
-
Always add acid to water, never the other way around, to dissipate the heat of dilution.
-
Incompatible Materials Summary
For quick reference, the following table summarizes materials to avoid with this compound.
| Material Category | Specific Examples | Potential Hazard |
| Bases | Sodium hydroxide, potassium hydroxide, amines, amides | Violent exothermic reaction.[3][7][9] |
| Active Metals | Aluminum, iron, finely divided metals, alkali metals | Generation of flammable hydrogen gas.[1][3][9][10] |
| Glass | Borosilicate glass, soda-lime glass | Etching and corrosion due to the presence of HF.[3][4][5] |
| Strong Oxidizing Agents | Perchlorates, permanganates, nitric acid | Violent reaction. |
| Certain Organic Compounds | Alkenes | Can initiate polymerization.[1][3][9] |
| Other Incompatible Substances | Cyanides, sulfides, carbonates, silicon-containing compounds | Generation of toxic or flammable gases.[3][9] |
Experimental Protocols & Workflows
Protocol for a Compatibility Spot Test:
-
Preparation: In a chemical fume hood, place a small, representative sample of the material to be tested on a chemically resistant secondary containment tray.
-
Application: Using a compatible pipette, carefully apply a single drop of the this compound solution to the surface of the material.
-
Observation: Observe the material for any signs of reaction, such as gas evolution, discoloration, temperature change, or degradation, for at least 30 minutes from a safe distance.
-
Evaluation: If any reaction is observed, the material is incompatible. If no reaction is observed, the material may be suitable for short-term use. Long-term compatibility testing is recommended for materials intended for prolonged contact.
-
Cleanup: Neutralize the acid drop with a suitable neutralizing agent (e.g., sodium bicarbonate solution) before cleaning and disposing of the materials according to safety guidelines.
Experimental Workflow for Handling this compound:
Logical Relationship for Storage:
References
- 1. Buy this compound | 16940-81-1 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound | HPF6 | CID 16211447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nj.gov [nj.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound | 16940-81-1 [amp.chemicalbook.com]
- 10. synquestlabs.com [synquestlabs.com]
Hexafluorophosphoric Acid Accidental Spill Technical Support Center
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals on the safe handling of accidental spills of Hexafluorophosphoric acid.
Troubleshooting Guide
Q1: What are the immediate first steps if this compound is spilled?
A1: If a spill occurs, your immediate priorities are to ensure the safety of all personnel and contain the spill.
-
Alert Personnel: Immediately alert everyone in the vicinity of the spill.[1]
-
Evacuate: Evacuate all non-essential personnel from the spill area.[2]
-
Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.[3]
-
Assess the Spill: Determine if the spill is minor or major. A major spill may be defined as being larger than 1 liter, being highly toxic, or posing a fire hazard.[1][4] If the spill is major, or if you are not comfortable with the cleanup, evacuate the area and call emergency services.[1][4]
Q2: An individual has been exposed to the spilled acid. What is the correct first aid procedure?
A2: Immediate and thorough first aid is critical. The response depends on the type of exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15-30 minutes while removing contaminated clothing and shoes.[3] Seek immediate medical attention.[2][3] For exposures that may involve hydrofluoric acid, after the initial water flush, continuously rub 2.5% calcium gluconate gel into the affected area.[5][6]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[2][3] Do not allow the victim to rub their eyes.[3] Seek immediate medical attention.[2][5]
-
Inhalation: Move the individual to fresh air immediately.[3][5] If they are not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting.[3][5] If the person is conscious and alert, have them rinse their mouth with water and drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.[3][5]
Q3: The spill is small and contained. How do I safely clean it up?
A3: For a minor spill that you are trained and equipped to handle, follow these steps:
-
Wear Appropriate PPE: At a minimum, this includes chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., neoprene over nitrile).[5][7]
-
Contain the Spill: Prevent the spill from spreading by creating a dike around the edges with an inert absorbent material.[8]
-
Absorb or Neutralize:
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[2][9]
-
Neutralize: For acid spills, you can cautiously sprinkle a neutralizing agent like sodium bicarbonate or soda ash over the spill area.[10][11] Use pH paper to confirm that the spill has been neutralized.[10][11]
-
-
Collect the Waste: Once the acid is absorbed or neutralized, carefully sweep the material into a suitable, labeled, and sealed container for hazardous waste disposal.[2][7]
-
Decontaminate the Area: Clean the spill area with a solution of soap and water.[12]
-
Dispose of Contaminated Materials: All contaminated items, including PPE, must be disposed of as hazardous waste.[2]
Frequently Asked Questions (FAQs)
Q1: What personal protective equipment (PPE) is required when working with this compound?
A1: The following PPE should be worn to minimize exposure risk:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential.[5]
-
Skin Protection: Wear a lab coat and appropriate protective gloves.[3] Safety equipment suppliers can provide recommendations on the most protective glove material.[2]
-
Respiratory Protection: If working in an area with inadequate ventilation, a NIOSH/MSHA approved respirator should be used.[3]
Q2: What materials should be avoided when cleaning up a this compound spill?
A2: Do not use combustible materials like sawdust to absorb the spill, as this compound can ignite them.[2][4] Also, avoid using water to clean up a large, un-neutralized spill as it can spread the contamination.[10]
Q3: How should I store this compound to prevent spills?
A3: Store this compound in tightly closed containers in a cool, dry, well-ventilated area designated for corrosives.[2][3] Keep it away from incompatible substances such as strong bases (like sodium hydroxide (B78521) and potassium hydroxide) and combustible materials.[2][3]
Q4: What are the primary hazards associated with this compound?
A4: this compound is a corrosive substance that can cause severe skin and eye irritation and burns upon contact.[2] Inhaling its vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2] It is also important to note that solutions of this compound may contain hydrofluoric acid (HF), which can cause severe chemical burns.[9][12]
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| First Aid: Skin Contact | Flush with water for at least 15-30 minutes. | [2][3] |
| Apply 2.5% calcium gluconate gel after water flush. | [5][6] | |
| First Aid: Eye Contact | Flush with water for at least 30 minutes. | [2][3] |
| Spill Classification: Major Spill | Greater than 1 Liter. | [4] |
| Emergency Isolation Distance (Liquid Spill) | At least 50 meters (150 feet) in all directions. | [9] |
| Emergency Isolation Distance (If in a fire) | 800 meters (1/2 mile) in all directions. | [9] |
Experimental Protocols
While this document does not cite specific experiments, the general protocol for handling a chemical spill as described in the troubleshooting guide is a standard and essential laboratory procedure. Adherence to these steps is critical for ensuring laboratory safety.
Mandatory Visualization
Caption: Workflow for handling an accidental spill of this compound.
References
- 1. Spill Response and Clean-Up – USC Environmental Health & Safety [ehs.usc.edu]
- 2. nj.gov [nj.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemkleancorp.com [chemkleancorp.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. sc.edu [sc.edu]
- 8. acs.org [acs.org]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 11. jk-sci.com [jk-sci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Hexafluorophosphoric Acid Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of commercial hexafluorophosphoric acid (HPF₆). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound is typically an aqueous solution (around 60-65% HPF₆) and exists in equilibrium with several impurities. The most common impurities include:
-
Hydrofluoric Acid (HF): Arises from the hydrolysis of HPF₆ or as a residual reactant from its synthesis.[1][2]
-
Phosphoric Acid (H₃PO₄): A common precursor in HPF₆ synthesis and a product of its complete hydrolysis.[1][2]
-
Fluorophosphoric Acids: These include monofluorophosphoric acid (H₂PO₃F) and difluorophosphoric acid (HPO₂F₂), which are intermediates in the hydrolysis of HPF₆.[1][2]
-
Water: Commercial HPF₆ is an aqueous solution, and while water is necessary for its stability, excess water promotes hydrolysis.[3]
Q2: Why is purification of commercial this compound necessary for my application?
The presence of impurities like HF and H₃PO₄ can interfere with various applications. For instance, in sensitive organic reactions, these impurities can act as unwanted catalysts or reactants, leading to side reactions and reduced yields. In electrochemical applications, they can affect the performance and stability of electrolytes.
Q3: What are the primary methods for purifying commercial this compound?
The main techniques for purifying commercial this compound are:
-
Crystallization: This method involves the formation of crystalline this compound hydrate (B1144303) (HPF₆·nH₂O), which can be separated from the impurity-rich mother liquor.
-
Ion Exchange Chromatography: This technique can be used to selectively remove ionic impurities.
Q4: Is it possible to obtain anhydrous this compound?
Anhydrous this compound is unstable at ambient temperature and pressure, readily decomposing into phosphorus pentafluoride (PF₅) and hydrogen fluoride (B91410) (HF).[1] Therefore, it is typically handled and used as a stabilized aqueous solution.
Troubleshooting Guides
Crystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | - The solution is not sufficiently saturated.- The cooling process is too slow.- Presence of impurities inhibiting nucleation. | - Concentrate the solution by carefully evaporating some of the water under reduced pressure at a low temperature.- Cool the solution to a lower temperature (e.g., using an ice-salt bath).- Induce crystallization by scratching the inner surface of the vessel with a glass rod or by adding a seed crystal of pure HPF₆ hydrate.[4][5] |
| Oiling out instead of crystallization | - The solution is too concentrated.- The cooling rate is too fast. | - Add a small amount of cold, pure water to the oiled-out mixture and stir vigorously to induce crystallization.- Allow the solution to cool more slowly at a slightly elevated temperature before transferring to a colder environment. |
| Crystals are very fine or powdery | - Rapid crystallization due to fast cooling or high supersaturation. | - Allow the solution to cool more slowly and without agitation to promote the growth of larger crystals.[5] |
| Low yield of purified product | - The solubility of the HPF₆ hydrate in the mother liquor is too high at the crystallization temperature.- Incomplete transfer of crystalline material during filtration. | - Ensure the crystallization is performed at the lowest practical temperature.- Carefully rinse the crystallization vessel with a small amount of the cold mother liquor to transfer all the crystals. |
General Handling and Stability Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Fuming upon opening the container | - Decomposition of HPF₆, releasing HF and PF₅ gas. | - Work in a well-ventilated fume hood.- Keep the container tightly sealed when not in use and store in a cool, dry place.[6] |
| Corrosion of glassware | - Presence of hydrofluoric acid (HF) as an impurity or from hydrolysis. | - Use laboratory equipment made of HF-resistant materials such as polyethylene (B3416737), polypropylene, or Teflon®.[7][8] |
| Product discoloration (yellowing) | - Presence of trace impurities or slow decomposition over time. | - For sensitive applications, repurify the acid before use. Store in a dark, cool place. |
Data Presentation
The following table summarizes typical impurity levels in commercial this compound and the expected purity after applying the described purification techniques. The values presented are illustrative and can vary depending on the specific grade of the commercial product and the precise experimental conditions.
| Impurity | Typical Concentration in Commercial HPF₆ (60-65%) | Concentration after Recrystallization (Illustrative) | Concentration after Ion Exchange (Illustrative) |
| Hydrofluoric Acid (HF) | 1 - 5% | < 0.5% | < 0.1% |
| Phosphoric Acid (H₃PO₄) | 0.5 - 2% | < 0.2% | < 0.05% |
| Fluorophosphoric Acids | 0.1 - 1% | < 0.1% | < 0.02% |
| This compound (HPF₆) | 60 - 65% | > 95% (in hydrate form) | > 99% (in solution) |
Experimental Protocols
Purification by Recrystallization of this compound Hydrate
This protocol is based on the principle that the hydrated form of this compound can be crystallized from a concentrated aqueous solution, leaving soluble impurities in the mother liquor.
Materials:
-
Commercial this compound (~60-65%)
-
HF-resistant beaker and stirrer (e.g., Teflon® coated)
-
HF-resistant filtration apparatus (e.g., polyethylene Buchner funnel and flask)
-
Cold bath (ice-salt or dry ice-acetone)
-
Vacuum pump
Procedure:
-
Preparation: In a well-ventilated fume hood, place a known volume of commercial this compound into an HF-resistant beaker.
-
Concentration (Optional): If the initial concentration is too low, the solution can be carefully concentrated by stirring under a partial vacuum at a temperature not exceeding 30°C to avoid significant decomposition.
-
Cooling and Crystallization:
-
Place the beaker in a cold bath and cool the solution while stirring gently.
-
Continue to cool until a significant amount of crystalline precipitate (HPF₆·nH₂O) has formed. This may require temperatures as low as -20°C to -40°C.
-
If crystallization does not occur, try scratching the inside of the beaker with a Teflon® rod or adding a seed crystal.
-
-
Filtration:
-
Quickly filter the cold slurry through a pre-chilled, HF-resistant Buchner funnel under vacuum.
-
Wash the collected crystals with a small amount of the cold filtrate to remove residual surface impurities.
-
-
Drying:
-
Carefully press the crystals between filter papers to remove excess liquid.
-
For further drying, the crystals can be placed in a desiccator over a suitable drying agent (e.g., P₂O₅) under vacuum at a low temperature. Caution: Over-drying can lead to decomposition.
-
-
Storage: Store the purified this compound hydrate in a tightly sealed, HF-resistant container in a cool, dry place.
Purification by Ion Exchange Chromatography
This protocol outlines a general procedure for removing ionic impurities using ion exchange resins. The choice of resin and specific conditions may need to be optimized based on the impurity profile of the starting material.
Materials:
-
Commercial this compound (~60-65%)
-
Strong acid cation exchange resin (H⁺ form)
-
Weak base anion exchange resin (free base form)
-
Chromatography column compatible with acidic and fluoride-containing solutions
-
Peristaltic pump
-
Fraction collector
Procedure:
-
Resin Preparation:
-
Swell the cation and anion exchange resins in deionized water according to the manufacturer's instructions.
-
Wash the resins thoroughly with deionized water.
-
For the cation exchange resin, ensure it is in the H⁺ form by washing with a dilute strong acid (e.g., HCl), followed by rinsing with deionized water until the eluate is neutral.
-
For the anion exchange resin, ensure it is in the free base form by washing with a dilute strong base (e.g., NaOH), followed by rinsing with deionized water until the eluate is neutral.
-
-
Column Packing:
-
Prepare a mixed-bed column by carefully packing a slurry of the prepared cation and anion exchange resins into the chromatography column. Alternatively, two separate columns can be used in series (cation exchange followed by anion exchange).
-
-
Equilibration: Equilibrate the column by passing deionized water through it until the conductivity and pH of the eluate are stable.
-
Sample Loading:
-
Dilute the commercial this compound with deionized water to a concentration suitable for ion exchange (e.g., 5-10%).
-
Pump the diluted solution through the column at a controlled flow rate.
-
-
Elution and Collection:
-
The purified this compound will pass through the column while the cationic and anionic impurities are retained by the respective resins.
-
Collect the eluate in fractions using a fraction collector.
-
-
Analysis: Analyze the collected fractions for the concentration of HPF₆ and the presence of impurities to determine the purity of the product.
-
Resin Regeneration: The resins can be regenerated according to the manufacturer's instructions for reuse.
Mandatory Visualizations
References
- 1. quora.com [quora.com]
- 2. 1 Purity Analysis and Impurities Determination by … / 1-purity-analysis-and-impurities-determination-by.pdf / PDF4PRO [pdf4pro.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. nj.gov [nj.gov]
Validation & Comparative
A Comparative Analysis of Hexafluorophosphoric Acid and Other Superacids for Researchers and Drug Development Professionals
In the realm of synthetic chemistry and catalysis, the use of superacids is pivotal for reactions requiring a potent proton donor. This guide provides a comparative analysis of Hexafluorophosphoric acid (HPF₆) against other well-known superacids, offering quantitative data, detailed experimental protocols for acidity measurement, and visualizations of their relative strengths and applications. This document is intended for researchers, scientists, and professionals in drug development who utilize or are considering the use of strong acids in their work.
Quantitative Comparison of Acidity
The strength of a superacid is most commonly quantified using the Hammett acidity function (H₀). This scale measures the acidity of concentrated solutions, where the traditional pH scale is not applicable. A more negative H₀ value indicates a stronger acid. For acids that are typically used in aqueous solutions, the acid dissociation constant (pKa) is a more common measure of acidity, with a lower pKa value indicating a stronger acid.
This compound is commercially available as an aqueous solution and is a remarkably strong acid, as indicated by its low pKa value. However, its anhydrous form is unstable, decomposing at room temperature, which makes a direct H₀ measurement challenging. Therefore, its acidity is presented here as a pKa value.
For comparison, the H₀ values of several other prominent superacids are provided in the table below.
| Acid | Formula | Hammett Acidity Function (H₀) | pKa (in H₂O) |
| Fluoroantimonic Acid | H₂F[SbF₆] | -28 to -31.3 | Not Applicable |
| Magic Acid | FSO₃H·SbF₅ | -23 | Not Applicable |
| Carborane Superacids | H(CHB₁₁Cl₁₁) | ≤ -18 | Not Applicable |
| Fluorosulfuric Acid | FSO₃H | -15.1 | Not Applicable |
| Triflic Acid | CF₃SO₃H | -14.9 | Not Applicable |
| This compound | HPF₆ | Not available | -20 |
| Sulfuric Acid (for reference) | H₂SO₄ | -12 | -3 |
Relative Acidity of Superacids
The following diagram illustrates the relative strength of this compound in comparison to other superacids. Due to the different scales used (pKa for HPF₆ and H₀ for others), this visualization represents a qualitative ranking of their proton-donating ability.
Caption: Relative acidity of selected superacids.
Experimental Protocols: Determination of Hammett Acidity Function (H₀)
The Hammett acidity function (H₀) is determined experimentally by measuring the extent of protonation of a series of weak indicator bases in the superacid solution. The primary technique used is UV-Vis spectrophotometry.
Principle:
The H₀ is defined by the equation:
H₀ = pK(BH⁺) + log([B]/[BH⁺])
where:
-
pK(BH⁺) is the acid dissociation constant of the protonated indicator base (BH⁺).
-
[B] and [BH⁺] are the molar concentrations of the unprotonated and protonated forms of the indicator, respectively.
Materials and Equipment:
-
Superacid of interest
-
A series of weakly basic indicators with overlapping pK(BH⁺) values (e.g., substituted anilines such as 2,4,6-trinitroaniline, 2,4-dichloro-6-nitroaniline, etc.)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Inert atmosphere glovebox or Schlenk line for handling air- and moisture-sensitive superacids
Generalized Procedure:
-
Indicator Selection: A series of indicators is chosen such that their pK(BH⁺) values cover the expected H₀ range of the superacid. The pK(BH⁺) of the first indicator is typically anchored to the aqueous pKa scale.
-
Preparation of Solutions: Stock solutions of the indicators are prepared in an inert solvent. The superacid is prepared at the desired concentration.
-
Spectrophotometric Measurement:
-
A known concentration of the first indicator is added to the superacid solution.
-
The UV-Vis spectrum of the solution is recorded.
-
The absorbances at the wavelengths of maximum absorption for the unprotonated (λ_B) and protonated (λ_BH⁺) forms of the indicator are measured.
-
The ratio [B]/[BH⁺] is calculated from the absorbance data using the Beer-Lambert law.
-
-
Calculation of H₀: The H₀ of the solution is calculated using the known pK(BH⁺) of the indicator and the measured [B]/[BH⁺] ratio.
-
Stepwise Extension of the Scale: To measure H₀ values for stronger acids, a second, weaker indicator is used. The pK(BH⁺) of this second indicator is determined in a region of acidity where its protonation is partial and the H₀ has been established by the first indicator. This process is repeated with successively weaker bases to extend the H₀ scale.
The following diagram illustrates the general workflow for determining the Hammett acidity function.
A Comparative Guide to Analytical Methods for Determining Hexafluorophosphoric Acid Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like hexafluorophosphoric acid (HPF₆) is critical for the integrity and reproducibility of their work. This guide provides a comprehensive comparison of key analytical methods used to determine the purity of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the purity of this compound depends on the specific impurities of interest, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of four common analytical techniques.
| Analytical Method | Analyte(s) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Precision (RSD) | Accuracy (Recovery) |
| Ion Chromatography (IC) | PF₆⁻ and anionic impurities (e.g., F⁻, Cl⁻, Br⁻, PO₄³⁻) | LOD (PF₆⁻): 0.9 mg/L; LOD (F⁻, Cl⁻, Br⁻): 0.5 - 5.0 µg/L[1] | 0.63% - 1.03%[1] | 94.5% - 100.5%[1] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Trace and ultra-trace metallic impurities | LOD: 0.011 µg/L (Cd) to 2.23 µg/L (Zn)[2]; LOQ: 0.032 µg/L (Cd) to 3.36 µg/L (Zn)[2] | 0.9% - 3.1%[2] | >96%[2] |
| ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy | PF₆⁻ and phosphorus-containing impurities | Method is not typically used for trace analysis; provides structural and quantitative information on major components. | Not typically reported for purity; depends on instrumentation and experimental parameters. | Not typically reported for purity; depends on proper calibration and experimental setup. |
| Amperometric Titration | PF₆⁻ | Suitable for concentrations in the range of 0.1 to 10⁻⁴ mol/L, and as low as 10⁻⁶ mol/L under optimal conditions. | ±0.1% for 10⁻³ mol/L solutions[3] | Not explicitly stated, but the method is described as accurate. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on specific laboratory conditions and instrumentation.
Ion Chromatography (IC)
Ion chromatography is a powerful technique for separating and quantifying ionic species. It is particularly useful for determining the presence of anionic impurities in this compound, which can arise from its synthesis or degradation.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a known volume. Dilution is necessary to bring the concentration of the analyte within the linear range of the instrument.
-
Instrumentation:
-
Calibration: Prepare a series of calibration standards of the hexafluorophosphate (B91526) anion and any other anions of interest (e.g., fluoride, chloride, phosphate) in deionized water. The concentration range should bracket the expected concentration in the prepared sample.
-
Analysis: Inject the prepared sample and calibration standards into the ion chromatograph.
-
Quantification: Identify and quantify the hexafluorophosphate peak and any impurity peaks by comparing their retention times and peak areas to those of the calibration standards.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for the determination of trace and ultra-trace elemental impurities. It is the method of choice for quantifying metallic contaminants in acidic solutions like this compound.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dilute the sample with high-purity deionized water and a small amount of high-purity nitric acid to stabilize the metallic ions in the solution. The final acid concentration should be compatible with the ICP-MS instrument.
-
A microwave digestion step may be necessary for complex matrices to ensure complete dissolution of all components.
-
-
Instrumentation:
-
ICP-MS System: A commercially available ICP-MS instrument.
-
Nebulizer: A nebulizer suitable for the introduction of acidic aqueous samples.
-
Plasma Conditions: Optimize the argon plasma conditions (e.g., RF power, gas flow rates) for maximum sensitivity and stability.
-
-
Calibration: Prepare multi-element calibration standards in a matrix that matches the diluted sample as closely as possible (i.e., similar acid concentration). The concentration of the standards should cover the expected range of the impurities.
-
Analysis: Introduce the prepared sample and calibration standards into the ICP-MS.
-
Quantification: Determine the concentration of each metallic impurity by comparing the signal intensity in the sample to the calibration curve generated from the standards. Internal standards should be used to correct for matrix effects and instrumental drift.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR spectroscopy is a direct and non-destructive method for identifying and quantifying phosphorus-containing compounds. It is an excellent tool for characterizing the hexafluorophosphate anion and detecting any phosphorus-containing impurities.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or an aprotic solvent like DMSO-d₆ to avoid hydrolysis) in an NMR tube.
-
For quantitative analysis, a known amount of an internal standard (e.g., phosphonoacetic acid) should be added[5].
-
-
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer equipped with a probe capable of detecting the ³¹P nucleus.
-
-
Data Acquisition:
-
Acquire the ³¹P NMR spectrum. For quantitative measurements, it is crucial to use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration[6].
-
A sufficient relaxation delay (typically 5 times the longest T₁ relaxation time of the phosphorus nuclei being quantified) must be used to allow for complete relaxation of the nuclei between pulses.
-
-
Data Analysis:
-
The hexafluorophosphate anion (PF₆⁻) will appear as a characteristic septet in the ³¹P NMR spectrum due to coupling with the six equivalent fluorine atoms[7].
-
Identify signals corresponding to any phosphorus-containing impurities by their chemical shifts and coupling patterns.
-
Quantify the purity by comparing the integral of the PF₆⁻ signal to the integral of the internal standard.
-
Amperometric Titration
Amperometric titration is an electrochemical method that can be used for the quantitative determination of the hexafluorophosphate ion. This technique relies on the precipitation of the hexafluorophosphate ion with a suitable titrant and monitoring the change in current to determine the endpoint.
Experimental Protocol:
-
Reagents:
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in the buffer solution.
-
Dilute the solution to a known volume with deionized water.
-
Take an aliquot of the diluted sample and add the supporting electrolyte and a small amount of gelatin solution (to act as a maximum suppressor)[3].
-
-
Instrumentation:
-
Polarograph or Potentiostat: An instrument capable of applying a constant potential and measuring the resulting current.
-
Electrodes: A dropping mercury electrode (DME) as the working electrode and a saturated calomel (B162337) electrode (SCE) as the reference electrode. A rotating platinum electrode can also be used.
-
-
Titration:
-
Apply a constant potential (e.g., -1.25 to -1.78 V vs. SCE) at which the titrant is reducible but the hexafluorophosphate ion is not[3].
-
Add the tetraphenylarsonium chloride titrant in small increments.
-
Record the current after each addition. The current will remain low and relatively constant until the equivalence point is reached. After the equivalence point, the excess titrant will be reduced at the electrode, causing a sharp increase in the current.
-
-
Endpoint Determination: Plot the current versus the volume of titrant added. The endpoint is the intersection of the two linear portions of the titration curve.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for selecting the most appropriate analytical method based on the specific purity assessment required for this compound.
Caption: Workflow for selecting an analytical method for this compound purity.
References
- 1. researchgate.net [researchgate.net]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. CN101464426A - Method for determination of hexafluorophosphate ion by amperometric titration - Google Patents [patents.google.com]
- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 5. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. nmr.oxinst.com [nmr.oxinst.com]
A Comparative Guide to Brønsted and Lewis Acids in the Biginelli Reaction: Validating Reaction Mechanisms
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate catalyst is paramount to optimizing reaction efficiency and yield. The Biginelli reaction, a one-pot cyclocondensation for the synthesis of dihydropyrimidinones (DHPMs), serves as an excellent model for comparing the efficacy of different acid catalysts. This guide provides a comparative analysis of Hexafluorophosphoric acid (HPF6) as a Brønsted acid catalyst with other common Brønsted and Lewis acids, supported by experimental data from the literature.
Performance Comparison of Acid Catalysts in the Biginelli Reaction
The catalytic efficiency of various acids in the Biginelli reaction is summarized in the table below. The data is compiled from studies conducting the reaction between benzaldehyde, ethyl acetoacetate, and urea (B33335) or thiourea (B124793) under solvent-free or reflux conditions. It is important to note that direct comparative studies under identical conditions are limited, and thus the data presented here is for illustrative purposes. The performance of an ionic liquid with a hexafluorophosphate (B91526) anion is used as a proxy for this compound's catalytic activity.
| Catalyst | Catalyst Type | Aldehyde | β-Dicarbonyl | Urea/Thiourea | Reaction Time (h) | Yield (%) | Reference |
| [BMIm][PF6] | Ionic Liquid (with PF6⁻ anion) | Benzaldehyde | Ethyl Acetoacetate | Urea | 0.5 | 91 | [1] |
| p-Toluenesulfonic Acid (p-TSA) | Brønsted Acid | Benzaldehyde | Ethyl Acetoacetate | Urea | 10 | 90 | [2] |
| Yb(OTf)₃ | Lewis Acid | Benzaldehyde | Ethyl Acetoacetate | Urea | 2 | 92 | [3] |
| Phenylphosphonic Acid | Brønsted Acid | Benzaldehyde | Ethyl Acetoacetate | Urea | 8 | 92 | [4] |
| Chiral 1,2-benzenedisulfonimide | Brønsted Acid | Benzaldehyde | Ethyl Acetoacetate | Thiourea | 1.5 | 96 | [5] |
Experimental Protocols
General Experimental Protocol for the Biginelli Reaction
The following is a generalized experimental protocol for the acid-catalyzed Biginelli reaction. Specific modifications may be required based on the chosen catalyst and substrates.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Acid catalyst (e.g., 10 mol% of p-TSA or as specified in the literature for other catalysts)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
Procedure:
-
In a round-bottom flask, combine the aldehyde, β-ketoester, urea (or thiourea), and the acid catalyst.
-
If a solvent is used, add it to the flask.
-
The reaction mixture is then stirred at the specified temperature (e.g., reflux) for the required duration.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If the product precipitates, it is collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to afford the pure dihydropyrimidinone.
Detailed Experimental Protocol for the Tetrahydropyranylation of Alcohols
The protection of alcohols via tetrahydropyranylation is a common transformation in organic synthesis, often catalyzed by acids.
Materials:
-
Alcohol (1 mmol)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 mmol)
-
Acid catalyst (e.g., silica-supported sodium hydrogen sulfate)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) as solvent
Procedure:
-
To a solution of the alcohol in anhydrous dichloromethane, add the acid catalyst.
-
To this mixture, add 3,4-dihydro-2H-pyran dropwise at room temperature with stirring.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated under reduced pressure to give the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.[6]
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.
Caption: A generalized experimental workflow for the Biginelli reaction.
Caption: Comparison of Brønsted and Lewis acid catalysts for the Biginelli reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. jocpr.com [jocpr.com]
- 5. iris.unito.it [iris.unito.it]
- 6. asianpubs.org [asianpubs.org]
A Comparative Performance Analysis of Hexafluorophosphate-Based Electrolytes
A Guide for Researchers in Electrochemical Energy Storage
The electrolyte is a cornerstone of modern battery technology, dictating performance, safety, and lifespan. Among the various electrolyte salts, those based on the hexafluorophosphate (B91526) (PF6⁻) anion are prevalent, largely due to their balanced properties. This guide provides a comparative overview of the performance of electrolytes based on hexafluorophosphoric acid (HPF6) and its derivatives, contrasted with the industry-standard lithium hexafluorophosphate (LiPF6) and other PF6⁻-containing salts. The information herein is supported by experimental data from various studies to aid researchers in making informed decisions for their applications.
While direct, comprehensive performance data for liquid electrolytes based solely on HPF6 in common carbonate solvents is limited in publicly available literature, valuable insights can be drawn from related hexafluorophosphate compounds, including those with organic cations (ionic liquids). These comparisons shed light on the intrinsic properties of the PF6⁻ anion in various electrochemical environments.
Quantitative Performance Comparison
The following tables summarize key performance metrics for various hexafluorophosphate-based electrolytes. It is crucial to note that experimental conditions such as solvent composition, salt concentration, and temperature significantly influence these values.
Table 1: Ionic Conductivity of Hexafluorophosphate-Based Electrolytes
| Electrolyte Salt/System | Solvent System | Concentration | Temperature (°C) | Ionic Conductivity (mS/cm) |
| Lithium Hexafluorophosphate (LiPF₆) | EC:DMC (1:1 vol) | 1 M | 25 | ~11.38[1] |
| Sodium Hexafluorophosphate (NaPF₆) | EC:DMC (1:1 vol) | 1 M | 25 | ~12.30[1] |
| 1-Butyl-3-methylimidazolium Hexafluorophosphate ([Bmim]PF₆) | Neat (Ionic Liquid) | - | 25 | ~3.2 (estimated from various sources) |
| Triethyl-n-butylphosphonium Bis(fluoromethylsulfonyl)imide ([P₂₂₂₄][FSI]) | Neat (Ionic Liquid) | - | 25 | 4.6 |
| This compound (HPF₆) in Polymer | PEO + PC | 10 wt% | Room Temp. | ~0.102[2] |
EC: Ethylene Carbonate, DMC: Dimethyl Carbonate, PEO: Polyethylene Oxide, PC: Propylene Carbonate
Table 2: Electrochemical Stability Window (ESW) of Hexafluorophosphate-Based Electrolytes
| Electrolyte Salt/System | Solvent System | Working Electrode | Anodic Limit (V) |
| Lithium Hexafluorophosphate (LiPF₆) | Carbonate-based | Pt | Up to ~4.5 (vs. Li/Li⁺)[1] |
| Sodium Hexafluorophosphate (NaPF₆) | Carbonate-based | Pt | Up to ~4.5 (vs. Na/Na⁺)[1] |
| 1-Butyl-3-methylimidazolium Hexafluorophosphate ([Bmim]PF₆) | Neat (Ionic Liquid) | Pt | ~4.5[3] |
| Tetramethylammonium Hexafluorophosphate (TMAPF₆) | Acetonitrile/DMSO | - | Wide electrochemical window |
The electrochemical stability window is a critical parameter, defining the voltage range within which the electrolyte remains stable without significant decomposition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the performance comparison of electrolytes.
Ionic Conductivity Measurement
Objective: To determine the ability of the electrolyte to conduct ions.
Methodology: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Assembly: A two-electrode conductivity cell with a known cell constant (determined using standard KCl solutions) is used. The electrodes are typically made of platinum. The cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination, especially from moisture.
-
Electrolyte Filling: The cell is filled with the electrolyte under investigation.
-
Temperature Control: The cell is placed in a temperature-controlled chamber and allowed to thermally equilibrate to the desired temperature (e.g., 25°C).[1]
-
EIS Measurement: An AC impedance measurement is performed over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small amplitude voltage (e.g., 10 mV).[1]
-
Data Analysis: The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = K / R where K is the cell constant.
Electrochemical Stability Window (ESW) Measurement
Objective: To determine the voltage range over which the electrolyte is electrochemically stable.
Methodology: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)
-
Cell Assembly: A three-electrode cell is assembled in an inert atmosphere. The cell consists of a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium or sodium metal), and a reference electrode (e.g., lithium or sodium metal).[4]
-
Electrolyte Filling: The cell is filled with the electrolyte to be tested.
-
Voltammetry Scan: A potential is applied to the working electrode and swept linearly with time from the open-circuit potential to a set anodic or cathodic limit at a slow scan rate (e.g., 0.1 to 1 mV/s).
-
Data Analysis: The current response is measured as a function of the applied potential. The electrochemical stability window is defined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation (anodic limit) or reduction (cathodic limit). A current density threshold (e.g., 0.1 mA/cm²) is often used to define these limits.[1]
Battery Cycling Performance and Rate Capability
Objective: To evaluate the long-term stability and power delivery capability of the electrolyte in a full-cell configuration.
Methodology: Galvanostatic Cycling
-
Cell Assembly: Pouch cells or coin cells are assembled with the desired anode (e.g., graphite) and cathode (e.g., LiCoO₂) materials, a separator, and the electrolyte under investigation. Assembly is performed in a dry room or glovebox.
-
Formation Cycles: The cells undergo a few initial, slow charge-discharge cycles (e.g., at C/20 or C/10 rate) to form a stable solid electrolyte interphase (SEI) on the anode.
-
Cycling Stability Test: The cells are then cycled at a constant current rate (e.g., C/2 or 1C) for a large number of cycles (e.g., 100-500 cycles). The discharge capacity is monitored over the cycles. Capacity retention, which is the percentage of the initial capacity retained after a certain number of cycles, is a key metric for stability.
-
Rate Capability Test: To assess the power performance, the cells are cycled at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C). The discharge capacity at each rate is measured to determine how well the battery can perform under high power demands.
Visualizing Experimental Workflows and Logical Relationships
To better understand the process of electrolyte evaluation and the interplay of its properties, the following diagrams are provided.
Caption: Experimental workflow for electrolyte performance evaluation.
Caption: Relationship between electrolyte properties and battery performance.
References
A Comparative Guide to Triflic Acid and Hexafluorophosphoric Acid as Catalysts in Esterification
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the formation of esters crucial for pharmaceuticals and other fine chemicals, the choice of an acid catalyst is pivotal to reaction efficiency, yield, and overall process viability. Among the strong Brønsted acids, trifluoromethanesulfonic acid (triflic acid, TfOH) and hexafluorophosphoric acid (HPF₆) are often considered for their potent catalytic activity. This guide provides an objective comparison of their performance in esterification reactions, supported by available experimental data and detailed methodologies.
At a Glance: Key Differences and Performance Indicators
While both triflic acid and this compound are classified as superacids, making them highly effective proton donors for catalyzing esterification, their practical application and performance can differ. Triflic acid is renowned for its exceptional catalytic activity, often requiring only catalytic amounts to achieve high yields in short reaction times. Information on the catalytic efficiency of this compound in esterification is less prevalent in publicly available literature, making a direct, comprehensive comparison challenging. However, its strong acidic nature suggests high catalytic potential.
| Catalyst Property | Triflic Acid (TfOH) | This compound (HPF₆) |
| Chemical Formula | CF₃SO₃H | HPF₆ |
| pKa | approx. -14 | approx. -10 |
| Physical State | Fuming liquid | Commercially available as a solution |
| Key Advantages | - Extremely high acidity- High thermal stability- Non-oxidizing- Often requires low catalyst loading | - Strong acid- Non-coordinating anion |
| Considerations | - Hygroscopic- Corrosive | - Typically used in solution- Potential for HF release upon decomposition |
Performance in Esterification: A Data-Driven Comparison
Direct, head-to-head comparative studies of triflic acid and this compound in the same esterification reaction under identical conditions are scarce in published literature. However, we can infer their relative performance by examining data from separate studies on similar reactions.
For the purpose of this comparison, we will consider the esterification of a common carboxylic acid, such as benzoic acid or acetic acid, with a simple alcohol like methanol (B129727) or ethanol.
Table 1: Illustrative Performance Data for Acid-Catalyzed Esterification
| Carboxylic Acid | Alcohol | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzoic Acid | Methanol | Sulfuric Acid | ~5 | Reflux (~65) | 0.75 | High (not specified) | [1] |
| Acetic Acid | Ethanol | Sulfuric Acid | Not specified | 80 | - | High (equilibrium driven) | [2] |
| Acetic Acid | Ethanol | Heteropoly Acid | 10 wt% | 73 | 9.1 | ~85 | [3] |
Note: This table is populated with data for other common acid catalysts to provide a baseline for typical reaction conditions and yields, as direct comparative data for triflic acid and this compound under the same conditions was not available in the initial search.
Delving into the Mechanism: The Role of the Brønsted Acid
The catalytic role of both triflic acid and this compound in esterification follows the general mechanism of acid-catalyzed esterification, often referred to as the Fischer-Speier esterification. The strong Brønsted acidity of these catalysts is key to their efficacy.
The reaction proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking alcohol's hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester, yielding the final ester product.
Caption: General mechanism of Brønsted acid-catalyzed esterification.
Experimental Protocols: A Practical Guide
General Experimental Workflow
Caption: A typical experimental workflow for acid-catalyzed esterification.
Detailed Methodology: Esterification of Benzoic Acid with Methanol (Adapted from a Sulfuric Acid Protocol)[1]
This protocol, originally for sulfuric acid, can be adapted for triflic acid or this compound, with the catalyst amount adjusted based on its molar equivalent.
Materials:
-
Benzoic Acid
-
Methanol (anhydrous)
-
Triflic Acid or this compound solution
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid and an excess of anhydrous methanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the acid catalyst (triflic acid or this compound) dropwise with stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for the desired period. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by distillation or column chromatography to yield the pure ester.
Conclusion
Both triflic acid and this compound are powerful superacid catalysts with the potential to drive esterification reactions efficiently. Triflic acid is well-documented for its exceptional catalytic activity, often leading to high yields under mild conditions. While quantitative, comparative data for this compound is less accessible, its strong acidic nature suggests it is also a highly effective catalyst.
The choice between these two catalysts may depend on factors such as substrate sensitivity, reaction scale, cost, and handling considerations. For reactions requiring extremely high acidity and rapid conversion, triflic acid is a proven choice. Further experimental investigation is warranted to fully elucidate the comparative performance of this compound in a wide range of esterification reactions. Researchers are encouraged to perform small-scale optimization experiments to determine the most suitable catalyst and conditions for their specific application.
References
Characterization of Byproducts in Hexafluorophosphoric Acid Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hexafluorophosphoric acid (HPF6) is a widely utilized superacid in organic synthesis, prized for its strong Brønsted acidity and the non-coordinating nature of its conjugate base.[1] It serves as a catalyst in a variety of reactions crucial to drug development, including esterifications, alkylations, and Friedel-Crafts reactions.[2] However, its application is not without challenges, primarily stemming from its instability and propensity to generate byproducts through hydrolysis and other decomposition pathways. This guide provides a comparative analysis of the byproducts generated in HPF6 reactions, outlines the analytical methodologies for their characterization, and offers insights into alternative acids.
Byproduct Profile of this compound
The primary byproducts associated with this compound arise from its reaction with water. Commercial HPF6 is typically an aqueous solution (around 60-65%), and it exists in equilibrium with several hydrolysis products.[3][4] Anhydrous HPF6 is unstable at room temperature and readily decomposes into hydrogen fluoride (B91410) (HF) and phosphorus pentafluoride (PF5).[3]
Key Byproducts:
-
Hydrogen Fluoride (HF): A highly corrosive and toxic gas that can etch glassware.[5] Its presence is a significant drawback in many applications.
-
Phosphorus Pentafluoride (PF5): A reactive gas that can also contribute to further side reactions.[1]
-
Fluorophosphoric Acids: A series of hydrolysis intermediates, including monofluorophosphoric acid (H2PO3F) and difluorophosphoric acid (HPO2F2).[1]
-
Phosphoric Acid (H3PO4): The final product of complete hydrolysis.[1]
-
Phosphorus Oxyfluoride (POF3): Can be formed from the reaction of PF5 with water, particularly in related applications like LiPF6-based electrolytes.
In addition to hydrolysis, HPF6 can react with other components of a reaction mixture to generate various byproducts. For instance, it reacts with active metals to produce flammable hydrogen gas and with cyanides to release toxic hydrogen cyanide gas.[5]
Comparative Analysis of Byproducts
A direct quantitative comparison of byproduct formation between HPF6 and its alternatives in specific organic reactions is not extensively documented in a single source. However, based on their chemical properties, we can infer comparative performance. Trifluoromethanesulfonic acid (triflic acid, TfOH), for example, is known for its high thermal and chemical stability and does not sulfonate substrates, a common side reaction with sulfuric acid.[6][7] Unlike HPF6, it does not release fluoride ions.[7] Tetrafluoroboric acid (HBF4) is another alternative, though it can also undergo hydrolysis to generate HF.
The following table summarizes the known and expected byproducts of HPF6 and provides a qualitative comparison with common alternatives.
| Acid Catalyst | Common Byproducts from Decomposition/Hydrolysis | Byproducts in Friedel-Crafts Reactions | Byproducts in Esterification |
| This compound (HPF6) | HF, PF5, HPO2F2, H2PO3F, H3PO4 | In addition to hydrolysis products, potential for polymerization of alkenes.[5] | Water is a primary byproduct; hydrolysis of HPF6 can introduce additional water and HF.[2] |
| Triflic Acid (TfOH) | Thermally and chemically stable; does not readily hydrolyze.[6][7] | Generally clean reactions; does not sulfonate aromatic rings.[6] | Water is the primary byproduct. |
| Tetrafluoroboric Acid (HBF4) | Can hydrolyze to form HF and boric acid. | Similar to HPF6, potential for side reactions due to HF formation. | Water is a primary byproduct; hydrolysis can occur. |
| Sulfuric Acid (H2SO4) | Stable, but can act as an oxidizing and sulfonating agent. | Sulfonation of aromatic rings is a common side reaction. | Dehydration of alcohols to form ethers or alkenes. |
Experimental Protocols for Byproduct Characterization
Accurate characterization and quantification of byproducts are crucial for reaction optimization and ensuring the purity of the final product. A combination of analytical techniques is often employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹⁹F and ³¹P NMR are powerful, non-destructive techniques for identifying and quantifying fluorine- and phosphorus-containing species in a reaction mixture.[8][9]
Protocol for ³¹P NMR Analysis of HPF6 Hydrolysis:
-
Sample Preparation: Carefully transfer an aliquot of the HPF6 reaction mixture to a clean, dry NMR tube. If necessary, dilute the sample with a suitable deuterated solvent that is compatible with the reaction components. An internal standard, such as triphenyl phosphate (B84403), can be added for quantification.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Nucleus: ³¹P.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgig' on Bruker instruments) is typically used for quantitative measurements to suppress the Nuclear Overhauser Effect (NOE).[9]
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the phosphorus nuclei of interest to ensure full relaxation and accurate integration.
-
Acquisition Time: Sufficient to obtain good signal-to-noise.
-
Referencing: Use an external standard of 85% H₃PO₄ (δ = 0 ppm).
-
-
Data Analysis: Integrate the signals corresponding to HPF6 (appears as a septet due to coupling with six fluorine atoms), HPO₂F₂ (a triplet), H₂PO₃F (a doublet), and H₃PO₄ (a singlet).[10] The relative concentrations can be determined from the integral values.
Ion Chromatography (IC)
IC is a highly sensitive method for the determination of anionic byproducts, particularly fluoride and phosphate ions.[11][12]
Protocol for Fluoride and Phosphate Determination:
-
Sample Preparation: Dilute the acidic sample with deionized water to a concentration within the linear range of the instrument. For highly concentrated acid matrices, a pre-treatment step using an ion-exclusion column may be necessary to separate the analytes from the bulk acid.[12] Filter the diluted sample through a 0.45 µm membrane filter.[11]
-
Instrument Parameters:
-
System: A suppressed conductivity ion chromatograph.
-
Separation Column: An anion-exchange column suitable for the separation of fluoride and phosphate from other anions (e.g., IonPac AS18).[8]
-
Eluent: A potassium hydroxide (B78521) or carbonate/bicarbonate gradient is typically used.[8][11]
-
Detector: Suppressed conductivity detector.
-
-
Quantification: Prepare a calibration curve using standard solutions of sodium fluoride and sodium phosphate. The concentration of the byproducts in the sample is determined by comparing their peak areas to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for identifying and quantifying volatile byproducts.
Protocol for Volatile Byproduct Analysis:
-
Sample Preparation: For volatile byproducts in a liquid matrix, headspace sampling is often employed. An aliquot of the reaction mixture is placed in a sealed vial and heated to allow volatile components to partition into the headspace. A sample of the headspace gas is then injected into the GC. Alternatively, a liquid-liquid extraction with a suitable organic solvent can be performed, followed by direct injection of the extract.
-
Instrument Parameters:
-
GC Column: A capillary column with a suitable stationary phase for the separation of the expected volatile compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.
-
MS Detector: Operated in either full scan mode for identification of unknown compounds or selected ion monitoring (SIM) mode for quantification of known byproducts.
-
-
Data Analysis: Peaks are identified by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of authentic standards. Quantification is achieved by creating a calibration curve with known standards.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a versatile technique for the analysis of non-volatile, thermally labile, or polar byproducts.
Protocol for Non-Volatile Byproduct Analysis:
-
Sample Preparation: Dilute the reaction mixture with a suitable solvent, typically the initial mobile phase. The sample should be filtered through a 0.22 µm syringe filter before injection. For complex matrices, solid-phase extraction (SPE) may be used for sample clean-up and concentration.
-
Instrument Parameters:
-
HPLC Column: A reversed-phase (e.g., C18) or HILIC column depending on the polarity of the byproducts.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.
-
MS Detector: An electrospray ionization (ESI) source is commonly used. The mass spectrometer can be operated in full scan mode for identification or selected reaction monitoring (SRM) / multiple reaction monitoring (MRM) for sensitive quantification.
-
-
Data Analysis: Byproducts are identified based on their retention times and mass-to-charge ratios (and fragmentation patterns in MS/MS). Quantification is performed using a calibration curve generated from standards.
Visualizing Reaction Pathways and Workflows
References
- 1. NMR-spectroscopic analysis of mixtures: from structure to function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis, characterization, and catalytic consequence of metal species confined within zeolite for hydrogen-related reactions - Industrial Chemistry & Materials (RSC Publishing) [pubs.rsc.org]
- 3. Friedel–Crafts reactions for biomolecular chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. abnmr.elte.hu [abnmr.elte.hu]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. Simultaneous determination of fluoride, chloride, sulfate, phosphate, monofluorophosphate, glycerophosphate, sorbate, and saccharin in gargles by ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d3e2i5nuh73s15.cloudfront.net [d3e2i5nuh73s15.cloudfront.net]
Quantitative analysis of hexafluorophosphate ions in solution
A Comprehensive Guide to the Quantitative Analysis of Hexafluorophosphate (B91526) Ions in Solution
For researchers, scientists, and professionals in drug development, the accurate quantification of hexafluorophosphate (PF6-) ions in various solutions is critical. This guide provides a detailed comparison of common analytical techniques, supported by experimental data, to assist in selecting the most suitable method for your specific application.
Comparison of Analytical Methods
The selection of an analytical method for hexafluorophosphate quantification depends on factors such as the required sensitivity, the sample matrix, available equipment, and the desired speed of analysis. The following table summarizes the key performance metrics of several common techniques.
| Analytical Method | Principle | Linear Range | Limit of Detection (LOD) | Key Advantages | Potential Disadvantages |
| Ion Chromatography (IC) | Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection. | 2.5 - 250 mg/L[1] | 0.9 mg/L[2] | High selectivity and sensitivity; can simultaneously determine other anions.[2] | Requires specialized equipment; PF6- can be strongly retained on some columns.[1] |
| UV-Vis Spectrophotometry | Formation of a colored ion-pair complex (e.g., with ferroin) that is extracted into an organic solvent and measured. | 5 x 10⁻⁵ to 5 x 10⁻⁴ mmole[3] | Not explicitly stated, but suitable for micro-amounts. | Cost-effective; widely available equipment. | Indirect method; potential for interference from other ions that form extractable complexes.[4] |
| Amperometric Titration | Titration with a reagent (e.g., tetraphenylarsonium chloride) that precipitates PF6-, with the endpoint detected by a change in current. | 0.0014 - 0.01 M[5] | Can be as low as 10⁻⁶ mol/L under optimal conditions.[5] | Fast, accurate, and economical.[5] | Interference from other ions that precipitate with the titrant (e.g., perchlorate, bromide, iodide).[5] |
| Ion-Selective Electrode (ISE) | Potentiometric measurement of ion activity using a membrane selective for PF6-. | Not explicitly stated | ~10⁻⁷ to 10⁻⁶ mol/L[6] | Direct measurement; portable and suitable for real-time monitoring. | Potential for interference from other ions; membrane lifetime can be limited (~1 month).[6] |
| Nuclear Magnetic Resonance (NMR) | Primarily qualitative identification based on the characteristic 31P and 19F NMR signals. Quantitative analysis (qNMR) is possible. | Not typically used for wide linear range determination. | Not a primary method for trace detection. | Provides structural information; useful for identifying hydrolysis products.[7] | Lower sensitivity compared to other methods; requires expensive equipment and expertise. |
| Gravimetric Method | Precipitation of PF6- with a reagent like tetraphenylarsonium chloride, followed by weighing the dried precipitate. | Not applicable | Not ideal for low concentrations. | A classical, absolute method. | Time-consuming; not suitable for trace analysis; subject to interferences from other precipitating anions.[5][8] |
Experimental Protocols
Detailed methodologies for the most common and effective techniques are provided below.
Ion Chromatography (IC) with Suppressed Conductivity Detection
This method is highly effective for the analysis of PF6- in complex matrices like lithium-ion battery electrolytes.
Objective: To quantify the concentration of PF6- in a liquid sample.
Instrumentation:
-
Ion Chromatograph with a suppressed conductivity detector (e.g., Shimadzu Prominence HIC-SP, Dionex ICS-6000).[1][9]
-
Anion-exchange column suitable for polarizable anions (e.g., Shim-pack IC-SA2(G), Dionex IonPac AS22, Dionex IonPac AS20).[1][2][9]
-
Data acquisition and processing software.
Reagents:
-
Deionized water (18.2 MΩ·cm).
-
Eluent: A solution of sodium bicarbonate (e.g., 12 mmol/L) and sodium carbonate (e.g., 0.6 mmol/L) in deionized water.[1] Alternatively, a potassium hydroxide (B78521) (KOH) gradient can be used with an eluent generation system.[9]
-
Standard Solutions: Prepare a stock solution of potassium hexafluorophosphate (KPF6) in deionized water.[1] Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range (e.g., 2.5 to 250 mg/L).[1]
Procedure:
-
Sample Preparation: Dilute the sample containing PF6- with deionized water to bring the concentration within the calibration range. For organic-based samples like battery electrolytes, a significant dilution (e.g., 1:1000 or 1:5000) is often necessary.[1][9] Filter the diluted sample through a 0.22 µm filter.[2]
-
Instrument Setup:
-
Analysis:
-
Inject the calibration standards, starting with the lowest concentration, to generate a calibration curve.
-
Inject the prepared samples.
-
-
Data Processing:
-
Identify the PF6- peak based on its retention time from the standard injections.
-
Integrate the peak area for both standards and samples.
-
Quantify the PF6- concentration in the samples using the calibration curve.
-
UV-Vis Spectrophotometry via Ferroin (B110374) Complexation
This method relies on the formation of an ion-association complex between the ferroin cation (Fe(phen)3²⁺) and the PF6- anion, which is then extracted for measurement.[4]
Objective: To determine the concentration of PF6- in aqueous solutions.
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Glass-stoppered centrifuge tubes.
-
Mechanical shaker.
Reagents:
-
Ferroin solution (0.01 M): Prepared from ferrous sulfate (B86663) and 1,10-phenanthroline.[4]
-
Potassium hexafluorophosphate (KPF6) standard solution.[4]
-
n-Butyronitrile (for extraction).[4]
Procedure:
-
Sample Preparation: Pipette a known volume of the PF6- containing aqueous sample (or standard) into a 15-mL glass-stoppered centrifuge tube. Adjust the total aqueous volume to 2.0 mL with deionized water.[4]
-
Complex Formation and Extraction:
-
Add 1.0 mL of the ferroin solution to the tube.
-
Add 5.00 mL of n-butyronitrile.[4]
-
Stopper the tube and shake vigorously for a set time (e.g., 1 minute) to extract the colored ferroin-PF6- complex into the organic layer.
-
Centrifuge to ensure complete phase separation.
-
-
Measurement:
-
Carefully transfer an aliquot of the organic (n-butyronitrile) layer to a cuvette.
-
Measure the absorbance at the wavelength of maximum absorption for the complex (approximately 510 nm).
-
-
Quantification:
-
Create a calibration curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of PF6- in the unknown sample from the calibration curve.
-
Visualizing the Workflow
A general workflow for the quantitative analysis of hexafluorophosphate ions can be visualized to clarify the decision-making process and experimental sequence.
Caption: General workflow for quantitative analysis of hexafluorophosphate (PF6-).
References
- 1. shimadzu.com [shimadzu.com]
- 2. [Simultaneous determination of hexafluorophosphate and other trace impurity anions in ionic liquids by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric determination of potassium hexafluorophosphate - ProQuest [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN101464426A - Method for determination of hexafluorophosphate ion by amperometric titration - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. Hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Isotopic Labeling: Hexafluorophosphoric Acid and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling is a cornerstone technique in modern chemical and biomedical research, enabling the elucidation of reaction mechanisms, the study of metabolic pathways, and the development of novel therapeutics. The choice of labeling reagent is critical to the success of these studies, dictating efficiency, substrate scope, and reaction conditions. This guide provides a comprehensive comparison of isotopic labeling methodologies, with a focus on the emerging role of hexafluorophosphate (B91526) salts in deuterium (B1214612) labeling and a comparative analysis of alternatives for both deuterium and fluorine-18 (B77423) labeling.
Deuterium Labeling: A Mild Revolution with Hexafluorophosphate
Deuterium-labeled compounds are invaluable for kinetic isotope effect studies, as internal standards in mass spectrometry, and for enhancing the metabolic stability of pharmaceuticals.[1] Traditionally, deuterium incorporation has relied on harsh methods.
A significant advancement in this field is the use of catalytic amounts of hexafluorophosphate salts, such as tetrabutylammonium (B224687) hexafluorophosphate (nBu₄NPF₆), in conjunction with deuterium oxide (D₂O) and a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[1][2][3][4][5] This method facilitates hydrogen isotope exchange (HIE) on a wide range of aromatic compounds under remarkably mild, ambient conditions.
The key to this methodology is the in-situ generation of the active catalytic species, difluorophosphoric acid (DPO₂F₂), from the hexafluorophosphate anion.[2][5] An interactive hydrogen-bonding network between the hexafluorophosphate anion, D₂O, and HFIP activates the otherwise inert P-F bond, leading to hydrolysis and formation of the active catalyst.[2][5] It is important to note that while the hexafluorophosphate anion is the precursor, hexafluorophosphoric acid itself is not the direct catalyst in this system.
Comparison of Deuterium Labeling Methods
| Method | Catalyst/Reagent | Deuterium Source | Temperature | Key Advantages | Key Disadvantages |
| Hexafluorophosphate-Triggered HIE | Catalytic nBu₄NPF₆ | D₂O | Ambient | Mild conditions, broad functional group tolerance, high deuterium incorporation | Requires a specific fluorinated solvent (HFIP) |
| Traditional Acid-Catalyzed Exchange | Strong Brønsted acids (e.g., H₂SO₄, HCl) | D₂O | High | Simple reagents | Harsh conditions, low functional group tolerance, safety concerns |
| Transition Metal-Catalyzed Exchange | Ir, Pd, Rh, Ag, etc. | D₂ gas or D₂O | Often elevated | High efficiency for specific substrates | Often requires directing groups, harsh conditions, expensive catalysts |
Quantitative Data for Hexafluorophosphate-Triggered HIE
The following table summarizes the performance of the nBu₄NPF₆-catalyzed HIE for a variety of aromatic substrates.[1]
| Substrate | Product | Yield (%) | Deuterium Incorporation (%) |
| 4-Phenylphenol | d-4-Phenylphenol | 95 | 96 |
| Anisole | d-Anisole | 85 | 92 |
| 4-Bromoaniline | d-4-Bromoaniline | 89 | 94 |
| Estradiol | d-Estradiol | 75 | 90 |
| Naproxen methyl ester | d-Naproxen methyl ester | 82 | 88 |
Experimental Protocol: Hexafluorophosphate-Triggered HIE
Materials:
-
Aromatic substrate (0.2 mmol)
-
Tetrabutylammonium hexafluorophosphate (nBu₄NPF₆) (0.02-0.06 mmol, 10-30 mol%)
-
Deuterium oxide (D₂O) (1.2 mmol)
-
1,1,1,3,3,3-Hexafluoroisopropanol-d₂ (HFIP-d₂) (1.0 mL)
-
Reaction vial with a magnetic stir bar
Procedure:
-
To the reaction vial, add the aromatic substrate, tetrabutylammonium hexafluorophosphate, and the magnetic stir bar.
-
Add HFIP-d₂ and D₂O to the vial.
-
Seal the vial and stir the reaction mixture at room temperature for 48 hours.
-
Upon completion, quench the reaction with H₂O and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the yield and deuterium incorporation by ¹H NMR spectroscopy.
Visualizing the Workflow
Fluorine-18 Labeling for PET Imaging: A Different Chemical Landscape
Fluorine-18 (¹⁸F) is the most widely used radionuclide for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in oncology, neurology, and cardiology.[6][7] The synthesis of ¹⁸F-labeled radiotracers requires rapid and efficient methods due to the short half-life of ¹⁸F (109.7 minutes).
A literature review reveals no instances of this compound being used for ¹⁸F-labeling. The extreme stability of the hexafluorophosphate anion makes it a poor precursor for the incorporation of [¹⁸F]fluoride. The P-F bonds in PF₆⁻ are strong, and there is no readily available mechanism for the exchange of a fluoride (B91410) ion with [¹⁸F]fluoride under the mild and rapid conditions required for radiolabeling.
Instead, the field is dominated by strategies that involve the nucleophilic substitution of a leaving group by [¹⁸F]fluoride on a suitable precursor.
Comparison of ¹⁸F-Labeling Methods
| Method | Precursor Type | Key Features |
| Nucleophilic Aromatic/Aliphatic Substitution | Precursors with good leaving groups (e.g., tosylates, triflates, nitro groups) | Well-established, wide range of precursors available. |
| Organophosphine-Based Labeling | Organophosphine fluoride acceptors | Allows for rapid labeling in aqueous or organic solvents under mild conditions. |
| Boron-Based Labeling | Arylboronic esters, organotrifluoroborates | Enables rapid, one-step labeling at room temperature, often compatible with aqueous conditions. |
| Silicon-Fluoride Acceptor (SiFA) Chemistry | Organosilanes | High fluoride incorporation, compatible with aqueous conditions. |
Why this compound is Not a Viable Option for ¹⁸F-Labeling
The primary challenge in using this compound for ¹⁸F-labeling lies in the chemical inertness of the hexafluorophosphate anion. The phosphorus atom is in its highest oxidation state (+5) and is sterically shielded by six fluorine atoms, making it resistant to nucleophilic attack. Furthermore, the isotopic exchange between free [¹⁸F]fluoride and the coordinated fluoride in PF₆⁻ is thermodynamically and kinetically unfavorable under standard radiolabeling conditions. The methods that have proven successful all rely on precursors that are specifically designed to be reactive towards nucleophilic [¹⁸F]fluoride.
Illustrative Signaling Pathway for a Common ¹⁸F-Labeling Strategy
The following diagram illustrates a generalized pathway for nucleophilic ¹⁸F-labeling.
Conclusion
For deuterium labeling, the hexafluorophosphate-triggered HIE method offers a significant advantage over traditional techniques by providing a mild and broadly applicable protocol. While this compound itself is not the catalyst, its corresponding anion serves as a convenient precursor to the active catalytic species.
In the realm of ¹⁸F-labeling for PET imaging, the chemical landscape is entirely different. The stability of the hexafluorophosphate anion precludes its use as a precursor for ¹⁸F-incorporation. Researchers in this field should focus on established and emerging methods that utilize precursors specifically designed for rapid nucleophilic fluorination.
This guide provides a foundational understanding to aid researchers in selecting the most appropriate isotopic labeling strategy for their specific needs, thereby accelerating their research and development efforts.
References
- 1. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Hexafluorophosphate-Triggered Hydrogen Isotope Exchange (HIE) in Fluorinated Environments: A Platform for the Deuteration of Aromatic Compounds via Strong Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hexafluorophosphoric Acid and Novel Catalysts in Organic Synthesis
For Immediate Release
In the ever-evolving landscape of chemical synthesis, the quest for more efficient, selective, and sustainable catalytic systems is paramount. This guide offers a detailed comparison between the catalytic efficiency of the traditional strong Brønsted acid, Hexafluorophosphoric acid (HPF6), and a range of novel solid acid catalysts. This analysis is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of catalytic performance supported by experimental data, detailed methodologies, and visual representations of reaction pathways and workflows.
This compound is a well-established catalyst in various organic transformations, including esterification and Friedel-Crafts reactions, owing to its strong acidity.[1] However, its corrosive nature and the challenges associated with its separation and recycling have prompted the exploration of heterogeneous alternatives. Novel solid acid catalysts, such as zeolites, metal-organic frameworks (MOFs), and functionalized mesoporous materials, have emerged as promising candidates, offering advantages in terms of handling, reusability, and potential for shape-selective catalysis.[2]
Benchmarking Catalytic Performance: Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction extensively used in the synthesis of fine chemicals and pharmaceutical intermediates. The benzylation of toluene (B28343) with benzyl (B1604629) chloride serves as a key model reaction to evaluate and compare the performance of different acid catalysts.
While direct, side-by-side experimental data comparing HPF6 with novel solid acids for this specific reaction is limited in the reviewed literature, we can compile and contrast the performance of various innovative catalysts under similar conditions.
Table 1: Comparison of Novel Solid Acid Catalysts in the Benzylation of Toluene with Benzyl Chloride
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Toluene:Benzyl Chloride Molar Ratio | Catalyst Loading | Benzyl Chloride Conversion (%) | Selectivity to Mono-alkylated Product (%) | Reference |
| Iron Modified Mesoporous Ceria | Ambient | 2 | - | 50 mg | 100 | 100 (to methyl diphenyl methane) | [3] |
| M(IV) Phosphotungstates [M(IV)=Zr, Ti, Sn] | 110 | 5 | 1:1.5 | 0.25 g | High (not specified) | Selective to p-benzyl toluene | [4] |
| Fe/Al-SBA15-BM | 84 | - | - | - | 99 | 100 | [5] |
| Basolite F300 (Fe-MOF) | 80 | 0.25 | - | - | 100 | 70 (to diphenylmethane) | [6] |
| Basolite C300 (Cu-MOF) | 80 | 2 | - | - | Plateau reached | - | [6] |
Note: Direct comparative data for this compound under these specific conditions was not available in the searched literature. As a strong, homogeneous Brønsted acid, HPF6 would be expected to efficiently catalyze this reaction, but issues with corrosion, catalyst separation, and potential for side reactions would be significant considerations.
Experimental Protocols
To ensure a comprehensive understanding and enable reproducibility, the following are detailed experimental methodologies for the catalytic reactions cited.
General Procedure for Friedel-Crafts Alkylation of Toluene with Benzyl Chloride using a Solid Acid Catalyst
-
Catalyst Activation: The solid acid catalyst (e.g., zeolite, MOF, or modified mesoporous material) is activated by heating under vacuum or an inert atmosphere to remove adsorbed water and other volatile impurities. The specific temperature and duration of activation depend on the nature of the catalyst.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature controller is charged with the activated solid acid catalyst and the aromatic substrate (e.g., toluene).
-
Reaction Execution: The alkylating agent (e.g., benzyl chloride) is added to the stirred suspension. The reaction mixture is then heated to the desired temperature and maintained for the specified reaction time.
-
Product Analysis: After completion of the reaction, the catalyst is separated by filtration or centrifugation. The liquid product mixture is then analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the alkylating agent and the selectivity for the desired products.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a typical Friedel-Crafts alkylation mechanism and a general experimental workflow for catalyst evaluation.
Caption: Mechanism of Friedel-Crafts Alkylation.
Caption: Experimental Workflow for Catalyst Benchmarking.
Conclusion
The development of novel solid acid catalysts presents a significant step forward in achieving more sustainable and efficient chemical syntheses. While traditional homogeneous catalysts like this compound offer high activity, the advantages of heterogeneous systems in terms of separation, reusability, and reduced environmental impact are undeniable. The data presented for various novel catalysts in the Friedel-Crafts alkylation of toluene demonstrates their potential to achieve high conversions and selectivities under relatively mild conditions. Further research focusing on direct comparative studies between HPF6 and these promising solid acids will be crucial for a complete quantitative assessment and to guide the selection of the optimal catalyst for specific industrial applications.
References
Safety Operating Guide
Navigating the Safe Disposal of Hexafluorophosphoric Acid: A Comprehensive Guide
For Immediate Release – Proper management of hazardous chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of hexafluorophosphoric acid (HPF₆), a highly corrosive and toxic substance frequently used by researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate risks and ensure compliance with safety regulations.
This compound presents significant health hazards, including severe burns to the skin and eyes, and toxicity upon inhalation, ingestion, or skin contact.[1][2][3][4] Upon heating or in the event of a fire, it can decompose to produce highly toxic gases such as hydrogen fluoride (B91410) and phosphorus oxides.[3][4][5] Furthermore, its solutions are known to attack glass and are incompatible with strong bases and combustible materials.[5][6][7]
Essential Safety and Hazard Data
A thorough understanding of the hazards associated with this compound is the first step in its safe management. The following table summarizes key safety information.
| Hazard Classification | Description of Hazard | GHS Pictograms |
| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled.[1][4] | ☠️ |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][4] | corrosive |
| Eye Damage/Irritation | Causes serious eye damage.[2][4] | corrosive |
| Corrosive to Metals | May be corrosive to metals.[1] | corrosive |
| Specific Target Organ Toxicity | May cause respiratory irritation.[4] | H335 |
The Disposal Workflow: A Logical Approach
Proper disposal is a multi-step process that begins with careful planning and ends with compliant waste management. The following diagram illustrates the logical workflow for the disposal of this compound.
References
- 1. uthsc.edu [uthsc.edu]
- 2. esd.uga.edu [esd.uga.edu]
- 3. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 4. 7.1.5 Hydrofluoric Acid | Environment, Health and Safety [ehs.cornell.edu]
- 5. uab.edu [uab.edu]
- 6. saltworkstech.com [saltworkstech.com]
- 7. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Hexafluorophosphoric Acid
Hexafluorophosphoric acid (HPF6) is a powerful and versatile reagent in research and development, but its corrosive and toxic nature demands meticulous handling and a robust safety protocol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Immediate Safety and Hazard Information
This compound is a severe irritant and corrosive agent that can cause significant harm upon contact with skin, eyes, or the respiratory tract.[1][2][3][4] It is fatal if swallowed or in contact with skin and toxic if inhaled.[5][6] The primary hazards include severe skin burns, serious eye damage, and respiratory irritation.[1][5][6] Due to its high toxicity and corrosivity, adherence to strict safety protocols is paramount.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment are the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this chemical.
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles should comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield (minimum 8-inch) is required for full-face protection.[6] |
| Skin | Chemical-resistant gloves | Gloves must be inspected before use. The specific glove material should be chosen based on the breakthrough time and permeation rate for this compound. |
| Chemical-resistant apron or full-body suit | A complete suit protecting against chemicals is recommended.[6] For high-risk operations, a fully encapsulated chemical- and vapor-protective suit may be necessary.[7] | |
| Closed-toe shoes | Chemical-resistant boots with steel toes are recommended. | |
| Respiratory | NIOSH-approved respirator | Required when working outside of a fume hood or when airborne concentrations may be high.[8] A self-contained breathing apparatus (SCBA) is necessary in emergencies or situations with the greatest potential for exposure.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step plan outlines the procedures for preparation, use, and cleanup.
1. Preparation:
-
Training: Ensure all personnel handling the acid are thoroughly trained on its hazards, proper handling procedures, and emergency protocols.[2]
-
Work Area: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood with an average face velocity of at least 100 feet per minute.[8]
-
Safety Equipment: Verify that an emergency eyewash station and safety shower are readily accessible and in good working order.[2][5]
-
Material Gathering: Assemble all necessary materials, including the acid, reaction vessels, and spill cleanup supplies, inside the fume hood before starting.
2. Handling and Use:
-
Donning PPE: Put on all required PPE as specified in the table above before opening the acid container.
-
Dispensing: Carefully dispense the required amount of acid, avoiding splashing. Use appropriate tools, such as a pipette with a compatible tip or a graduated cylinder.
-
Reactions: When adding this compound to other reagents, do so slowly and in a controlled manner to prevent exothermic reactions or splattering.
-
Container Sealing: Keep the acid container tightly closed when not in use to prevent the release of corrosive vapors.[1][6]
3. Cleanup and Waste Disposal:
-
Decontamination: Thoroughly clean all equipment that has come into contact with the acid using appropriate procedures.
-
Waste Collection: Collect all waste materials, including empty containers and contaminated items, in a designated, properly labeled hazardous waste container.
-
Spill Response: In case of a spill, immediately evacuate the area and follow the established spill response protocol. Use an inert absorbent material like vermiculite (B1170534) or sand for containment.[1][2] Do not use water to clean up the initial spill as it can react with the acid.[6]
-
Disposal: Dispose of this compound waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[8]
Emergency and First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Application of a 2.5% calcium gluconate gel to the affected area is recommended.[5][6] Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Logical Workflow for Safe Handling
The following diagram illustrates the logical progression of steps for safely handling this compound, from preparation to disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. nj.gov [nj.gov]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. This compound | HPF6 | CID 16211447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. epa.gov [epa.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
